molecular formula C4H11NO B099380 N-tert-Butylhydroxylamine CAS No. 16649-50-6

N-tert-Butylhydroxylamine

Numéro de catalogue: B099380
Numéro CAS: 16649-50-6
Poids moléculaire: 89.14 g/mol
Clé InChI: XWESXZZECGOXDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-Butylhydroxylamine (NtBHA, CAS 16649-50-6) is a research chemical recognized for its significant antioxidant properties and its role in protecting against oxidative damage. It is a decomposition product and active metabolite of the spin-trapping agent α-phenyl-N-t-butylnitrone (PBN) and has been shown to be significantly more potent in delaying reactive oxygen species (ROS)-associated senescence in vitro . Its primary research value lies in its mechanism of action as a mitochondrial-targeting compound; NtBHA is recycled by the mitochondrial electron transport chain and accumulates within cells, where it helps to prevent radical-induced toxicity to mitochondria . This activity underpins its key research applications. Studies have demonstrated that NtBHA provides substantial protection as a radioprotectant in cultured cells and whole-body irradiated mice, significantly improving viability and reducing oxidative damage to lipids, proteins, and DNA . Furthermore, it has been shown to reverse age-associated declines in mitochondrial function, improve the respiratory control ratio in liver mitochondria of old rats, and delay cellular senescence in human fibroblast cells by attenuating senescence-associated iron accumulation and maintaining proteasomal activity . Research also indicates a protective role against heat shock-induced apoptosis, with pre-treatment inhibiting caspase-3 activation and modulating Bax/Bcl-2 ratios . The compound is believed to function through several pathways, including direct scavenging of superoxide radicals, reversing the decay of mitochondrial aconitase, and potentially through anti-glycation activity by reacting with macromolecular carbonyls . This compound is supplied for research purposes only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-tert-butylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESXZZECGOXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57497-39-9 (hydrochloride)
Record name N-tert-Butylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80168112
Record name N-tert-Butylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16649-50-6
Record name N-tert-Butylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-T-Butylhydroxylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 16649-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16649-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-tert-Butylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butylhydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-T-BUTYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ5JE2DA91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-tert-Butylhydroxylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-tert-Butylhydroxylamine: Chemical Properties, Structure, and Applications

Introduction

This compound (t-BuNHOH) is an organic compound with significant utility in synthetic chemistry and various research fields. As an N-alkylated hydroxylamine, its unique structural and electronic properties make it a valuable intermediate, particularly in the synthesis of nitrones, hydroxamic acids, and C-nitroso compounds.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a viscous liquid in its free base form and is also commonly handled as a more stable white crystalline hydrochloride salt.[2][3] Its bulky tert-butyl group sterically influences its reactivity.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO[4][5]
Molecular Weight 89.14 g/mol [4]
IUPAC Name This compound[4]
CAS Number 16649-50-6[4]
Appearance Viscous liquid[2]
Boiling Point 120.9°C at 760 mmHg[5]
Density 0.883 g/cm³[5]
Flash Point 43.6°C[5]
SMILES CC(C)(C)NO[4]
InChIKey XWESXZZECGOXDQ-UHFFFAOYSA-N[4][5]

Table 2: Properties of this compound Hydrochloride

PropertyValueReference(s)
Molecular Formula C₄H₁₂ClNO[6]
Molecular Weight 125.60 g/mol [6]
CAS Number 57497-39-9[6]
Appearance White crystal[3]
Melting Point 183-189°C[3][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum typically shows a characteristic singlet for the nine protons of the tert-butyl group.[1]

  • Mass Spectrometry (MS) : GC-MS analysis provides fragmentation patterns useful for confirming the molecular structure. The NIST Mass Spectrometry Data Center lists a GC-MS spectrum with a top peak at m/z 57.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic stretches for O-H and N-H bonds.

Further spectral data, including ¹³C NMR and Raman spectra, are available through various chemical databases.[8][9]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the reduction of 2-methyl-2-nitropropane.[1] The following protocol is adapted from a patented procedure.[2]

Reaction: (CH₃)₃CNO₂ + Zn + CH₃COOH → (CH₃)₃CNHOH

Materials:

  • 2-Methyl-2-nitropropane (6.18 g, 0.060 mole)

  • Zinc dust (5.89 g, 0.090 mole)

  • Glacial acetic acid (10.8 g, 0.180 mole)

  • 95% Ethanol (350 mL)

  • Dichloromethane (100 mL total)

  • Magnesium sulfate

Procedure:

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and an addition funnel.

  • Add 350 mL of 95% ethanol to the flask and cool it to 10°C using an ice bath.[2]

  • Add 2-methyl-2-nitropropane and zinc dust to the cooled ethanol.[2]

  • Add glacial acetic acid dropwise from the addition funnel, maintaining the reaction temperature below 15°C with vigorous stirring.[2]

  • After the addition is complete, remove the ice bath and stir the mixture for 3 hours at room temperature.[2]

  • Remove the solvent via rotary evaporation. The residue will contain this compound, zinc acetate, and water.[2]

  • Add 50 mL of dichloromethane to the residue and filter the mixture through a Buchner funnel to remove the zinc acetate cake.[2]

  • Wash the filter cake with two additional 25 mL portions of dichloromethane.[2]

  • Combine the filtrates and transfer to a separatory funnel. Separate the aqueous layer and dry the organic layer over magnesium sulfate.[2]

  • Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product as a viscous liquid.[2]

Synthesis_Workflow Start 1. Setup & Cool Ethanol to 10°C AddReactants 2. Add Reactants 2-Methyl-2-nitropropane Zinc dust Start->AddReactants AddAcid 3. Add Acetic Acid Dropwise, <15°C AddReactants->AddAcid Stir 4. Stir 3h at Room Temp AddAcid->Stir Evaporate1 5. Evaporate Solvent (Rotary Evaporation) Stir->Evaporate1 Extract 6. Dichloromethane Extraction & Filtration Evaporate1->Extract Wash 7. Wash Filter Cake (2x Dichloromethane) Extract->Wash Dry 8. Dry Organic Layer (Magnesium Sulfate) Wash->Dry Evaporate2 9. Final Evaporation Yields Product Dry->Evaporate2

Diagram 1: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis.[7]

Key Reactions:

  • Nitrone Formation: It readily condenses with aldehydes and alkynes to form N-tert-butyl nitrones, which are valuable 1,3-dipoles for cycloaddition reactions.[10]

  • Aziridine Synthesis: It can be used with phenylacetyl chloride in the synthesis of aziridine ketones.[10]

  • Intermediate for APIs: The compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3]

Reactions TBHA This compound Nitrone N-tert-Butyl Nitrone TBHA->Nitrone Condensation Aziridine Aziridine Ketone TBHA->Aziridine Nitroso C-Nitroso Compound TBHA->Nitroso Oxidation Aldehyde Aldehyde / Alkyne Aldehyde->Nitrone AcylChloride Phenylacetyl Chloride AcylChloride->Aziridine Oxidant Oxidizing Agent

Diagram 2: Key chemical reactions involving this compound.
Role in Biological Research

This compound is the active decomposition product of the widely used spin-trapping agent α-phenyl-N-tert-butylnitrone (PBN).[11] Research has shown that this compound is significantly more potent than PBN in delaying senescence associated with reactive oxygen species (ROS).[11] This suggests its potential in studying and mitigating oxidative stress and mitochondrial dysfunction.

Biological_Role PBN PBN (α-phenyl-N-tert-butylnitrone) TBHA This compound (Active Metabolite) PBN->TBHA Hydrolysis ROS Reactive Oxygen Species (ROS) TBHA->ROS Decreases Senescence Cellular Senescence TBHA->Senescence Delays Mitochondria Mitochondrial Function TBHA->Mitochondria Improves ROS->Senescence Induces

Diagram 3: Logical relationship of this compound to PBN and its biological effects.

Safety and Handling

This compound and its salts must be handled with appropriate safety precautions.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Keep away from heat, sparks, and open flames.

  • The compound is hygroscopic and may oxidize slowly to the nitroso compound upon storage.[10]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of N-tert-Butylhydroxylamine from 2-Methyl-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylhydroxylamine from 2-methyl-2-nitropropane, a critical transformation for the production of this versatile intermediate in organic synthesis. This compound serves as a key building block in the preparation of nitrones, hydroxamic acids, and C-nitroso compounds. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways and experimental workflows through clear diagrams.

Introduction

This compound is a valuable reagent in medicinal chemistry and drug development, often utilized as a spin-trapping agent for the detection of reactive free radicals. Its synthesis from 2-methyl-2-nitropropane is a common and efficient method. The core of this transformation is the reduction of the nitro group. This guide will focus on two well-documented reduction methods: one employing zinc dust in acetic acid and another utilizing an aluminum amalgam.

Core Synthesis Pathway: Reduction of 2-Methyl-2-nitropropane

The fundamental chemical transformation involves the reduction of the nitro group of 2-methyl-2-nitropropane to a hydroxylamine group.

G reactant 2-Methyl-2-nitropropane ((CH₃)₃CNO₂) product This compound ((CH₃)₃CNHOH) reactant->product Reduction reductant Reducing Agent (e.g., Zn/CH₃COOH or Al(Hg)) reductant->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from 2-methyl-2-nitropropane are detailed below.

Method 1: Reduction with Zinc Dust and Acetic Acid

This method is reported to proceed with a high yield.

Experimental Workflow:

G start Start step1 Cool 95% ethanol to 10°C in an ice bath start->step1 step2 Add 2-methyl-2-nitropropane and zinc dust step1->step2 step3 Add glacial acetic acid dropwise, maintaining T < 15°C step2->step3 step4 Stir at room temperature for 3 hours step3->step4 step5 Remove solvent by rotary evaporation step4->step5 step6 Add dichloromethane and filter step5->step6 step7 Wash zinc acetate cake with dichloromethane step6->step7 step8 Separate aqueous and organic layers step7->step8 step9 Dry organic layer over magnesium sulfate and filter step8->step9 step10 Remove dichloromethane by rotary evaporation step9->step10 end This compound step10->end

Caption: Workflow for the zinc dust and acetic acid reduction method.

Detailed Protocol:

  • A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and an addition funnel.

  • To the flask, add 350 mL of 95% ethanol and cool the flask to 10°C in an ice bath.[1]

  • Add 6.18 g (0.060 mole) of 2-methyl-2-nitropropane and 5.89 g (0.090 mole) of zinc dust to the flask in single portions.[1]

  • Place 10.8 g (0.180 mole) of glacial acetic acid in the addition funnel and add it dropwise to the stirred reaction mixture at a rate that maintains the internal temperature below 15°C.[1]

  • After the addition is complete, remove the ice bath and continue stirring the mixture for 3 hours at room temperature.[1]

  • Concentrate the mixture by removing the solvent via rotary evaporation. This will leave a residue of this compound, zinc acetate, and water.[1]

  • Add 50 mL of dichloromethane to the residue and filter the mixture through a Büchner funnel.

  • Wash the zinc acetate cake remaining on the filter paper with two 25 mL portions of dichloromethane.[1]

  • Transfer the filtrate to a separatory funnel, separate the aqueous layer, and dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product.[1]

Method 2: Reduction with Aluminum Amalgam

This method provides a good yield of the crude product which can be further purified.

Experimental Workflow:

G start Start step1 Prepare aluminum amalgam from aluminum foil and mercuric chloride start->step1 step2 Add ether to the amalgam in a three-necked flask step1->step2 step3 Dropwise add 2-methyl-2-nitropropane, controlling the reflux with an ice bath step2->step3 step4 Stir for 30 minutes after addition is complete step3->step4 step5 Decant the ether solution from the gelatinous precipitate step4->step5 step6 Wash the ether solution with aqueous sodium hydroxide step5->step6 step7 Dry the ether solution over anhydrous sodium sulfate step6->step7 step8 Concentrate with a rotary evaporator step7->step8 end Crude this compound step8->end

Caption: Workflow for the aluminum amalgam reduction method.

Detailed Protocol:

Caution: Hydrogen may be liberated during this reaction. This procedure should be conducted in a well-ventilated fume hood. Aluminum amalgam can be pyrophoric and should be used immediately and not allowed to dry.

  • Preparation of Aluminum Amalgam: In a 2-liter flask, place 30 g of aluminum foil and cover it with a 10% aqueous solution of sodium hydroxide. After about 1 minute, decant the sodium hydroxide solution and wash the foil with water until the washings are neutral to litmus. Cover the aluminum foil with a 2% aqueous solution of mercuric chloride. After about 2 minutes, decant the mercuric chloride solution and wash the resulting aluminum amalgam with water, followed by 95% ethanol, and finally with ether.

  • Reduction: In a 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the freshly prepared aluminum amalgam and 1 liter of ether.

  • Stir the mixture vigorously and add 60 g (0.58 mole) of 2-methyl-2-nitropropane dropwise at a rate that maintains a brisk reflux. An induction period of 5 to 7 minutes may be observed, after which the reaction becomes vigorous and may require cooling with an ice bath.[2]

  • After the addition of the nitro compound is complete, continue stirring for an additional 30 minutes.[2]

  • Stop the stirrer and allow the gelatinous precipitate to settle. Decant the colorless ether solution through a glass wool plug into a 2-liter separatory funnel.

  • Wash the ether solution with two 250 mL portions of a 10% aqueous sodium hydroxide solution.[2]

  • Dry the combined ethereal solutions over anhydrous sodium sulfate.

  • Concentrate the solution using a rotary evaporator to yield the crude crystalline product.[2] The crude product can be recrystallized from pentane.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two described synthesis methods.

Table 1: Reagent Quantities

ReagentMethod 1 (Zinc/Acetic Acid)Method 2 (Aluminum Amalgam)
2-Methyl-2-nitropropane6.18 g (0.060 mole)[1]60 g (0.58 mole)[2]
Zinc Dust5.89 g (0.090 mole)[1]-
Glacial Acetic Acid10.8 g (0.180 mole)[1]-
Aluminum Foil-30 g[2]
Mercuric Chloride-2% aqueous solution
95% Ethanol350 mL[1]Used for washing amalgam
Ether-1 L
Dichloromethane50 mL + 2 x 25 mL for washing[1]-

Table 2: Reaction Conditions and Yields

ParameterMethod 1 (Zinc/Acetic Acid)Method 2 (Aluminum Amalgam)
Reaction Temperature < 15°C during addition, then room temperature[1]Brisk reflux, controlled with an ice bath[2]
Reaction Time 3 hours[1]30 minutes after addition[2]
Reported Yield 100% (crude)[1]65-75% (crude)[2]
Product Form Viscous liquid[1]Crystalline solid[2]
Purification Liquid-liquid extraction and drying[1]Recrystallization from pentane[2]

Alternative Synthesis Routes

While the reduction of 2-methyl-2-nitropropane is a primary route, this compound can also be synthesized from tert-butylamine. This alternative pathway involves the reaction of tert-butylamine with a benzaldehyde to form an imine, which is then oxidized to an oxaziridine, followed by hydrolysis to yield this compound.[3] This method is advantageous when the starting material, 2-methyl-2-nitropropane, is less readily available or more expensive.[3]

Conclusion

The synthesis of this compound from 2-methyl-2-nitropropane can be effectively achieved through reduction using either zinc dust and acetic acid or an aluminum amalgam. The zinc-based method offers a nearly quantitative crude yield, while the aluminum amalgam procedure provides a solid product that can be purified by recrystallization. The choice of method may depend on factors such as available equipment, desired product purity, and safety considerations. This guide provides the necessary detailed protocols and comparative data to enable researchers and professionals to select and implement the most suitable synthesis strategy for their specific needs.

References

An In-depth Technical Guide to N-tert-Butylhydroxylamine Hydrochloride: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-Butylhydroxylamine hydrochloride (N-t-BHA HCl), a versatile reagent with significant applications in organic synthesis and pharmaceutical development. Understanding these core physicochemical properties is critical for its effective storage, handling, and application in research and manufacturing.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 57497-39-9
Molecular Formula C₄H₁₂ClNO[2]
Molecular Weight 125.60 g/mol
Melting Point 183-189 °C[3]
Appearance White to off-white crystalline solid[1]

Solubility Profile

The solubility of a compound is a critical parameter for its application in various chemical processes, including reaction chemistry and formulation development. While specific quantitative solubility data for this compound hydrochloride in a range of solvents is not extensively published in readily available literature, qualitative descriptions and data for structurally related compounds provide valuable insights.

A patent document describes the dissolution of this compound hydrochloride in water, indicating its solubility in aqueous media. For a closely related compound, O-tert-Butylhydroxylamine hydrochloride, a quantitative solubility in water has been reported as 0.5 g/10 mL. This suggests that this compound hydrochloride is likely to have significant aqueous solubility.

To ensure optimal performance in experimental and manufacturing settings, it is recommended to determine the solubility of this compound hydrochloride in the specific solvent system being utilized.

Experimental Protocol for Solubility Determination

A general and reliable method for determining the solubility of a compound is the isothermal equilibrium method.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a series of vials containing a known volume of the desired solvents (e.g., water, methanol, ethanol, acetone, acetonitrile).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm).

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the working range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the concentration of this compound hydrochloride in the diluted samples using a calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility in units such as g/100 mL or mg/mL.

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation A Add excess N-t-BHA HCl to solvent B Equilibrate at constant temperature A->B C Withdraw supernatant B->C D Filter to remove solids C->D E Dilute sample D->E F Quantify by HPLC E->F G Determine solubility F->G

References

N-tert-Butylhydroxylamine: A Comprehensive Technical Guide on its Discovery and Enduring Utility in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylhydroxylamine [(CH₃)₃CNHOH], a sterically hindered hydroxylamine, has carved a significant niche in the landscape of organic chemistry since its discovery. This technical guide provides an in-depth exploration of its history, from its initial synthesis to its modern-day applications. We will delve into the key synthetic methodologies, supported by detailed experimental protocols and tabulated quantitative data. Furthermore, this guide will illuminate the mechanistic pathways of its hallmark reactions, such as spin trapping and nitrone formation, through clear visualizations. The content is tailored for professionals in research and drug development, offering a comprehensive resource on this versatile reagent.

Introduction

This compound is a colorless, crystalline solid that has found extensive application as a synthetic intermediate and a crucial tool in mechanistic studies. Its bulky tert-butyl group imparts unique stability and reactivity, making it a valuable reagent in various transformations. This guide traces the historical milestones in the journey of this compound, from its first reported synthesis to its current role in cutting-edge research, particularly in the realm of pharmaceuticals.

Discovery and Historical Synthesis

The first definitive synthesis of this compound can be traced back to the mid-20th century. Two principal routes have been historically employed for its preparation: the reduction of 2-methyl-2-nitropropane and the oxidation of tert-butylamine derivatives.

One of the most influential early methods was reported by W. D. Emmons in 1957, which involves the oxidation of an imine to an oxaziridine, followed by acidic hydrolysis. This method provided a viable route to N-alkyl hydroxylamines, including the tert-butyl derivative. Concurrently, methods involving the reduction of the corresponding nitro compound, 2-methyl-2-nitropropane, were also developed, offering an alternative synthetic strategy.

Key Synthetic Protocols

Synthesis via Reduction of 2-Methyl-2-nitropropane

This method remains a common laboratory-scale preparation of this compound. The reduction can be achieved using various reducing agents, with zinc dust in the presence of an acid being a frequently cited example.

Experimental Protocol:

A detailed procedure for the synthesis of this compound by the reduction of 2-methyl-2-nitropropane with zinc and acetic acid in ethanol has been described.[1]

  • Reaction Setup: A 500 mL three-neck round bottom flask is equipped with a magnetic stir bar, a thermometer, and an addition funnel.

  • Initial Cooling: 350 mL of 95% ethanol is added to the flask and cooled to 10°C in an ice bath.

  • Addition of Reactants: 2-Methyl-2-nitropropane (6.18 g, 0.060 mole) and zinc dust (5.89 g, 0.090 mole) are added to the cooled ethanol.

  • Acid Addition: Glacial acetic acid (10.8 g, 0.180 mole) is added dropwise from the addition funnel, maintaining the reaction temperature below 15°C with vigorous stirring.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred for 3 hours at room temperature.

  • Workup: The solvent is removed by rotary evaporation. Dichloromethane (50 mL) is added to the residue, and the mixture is filtered. The zinc acetate cake is washed with dichloromethane (2 x 25 mL). The organic layer of the filtrate is separated from the aqueous layer, dried over magnesium sulfate, and filtered.

  • Isolation: The dichloromethane is removed by rotary evaporation to yield this compound as a viscous liquid (yield: 5.34 g, 100%).[1]

Logical Workflow for the Reduction of 2-Methyl-2-nitropropane

G A Start: 2-Methyl-2-nitropropane, Zinc, Ethanol B Cool to 10°C A->B C Add Acetic Acid dropwise (<15°C) B->C D Stir at RT for 3h C->D E Solvent Removal D->E F DCM Extraction & Filtration E->F G Washing & Drying F->G H Final Product: this compound G->H

Caption: Workflow for the synthesis of this compound via nitro reduction.

Synthesis via Oxidation of N-tert-Butylamine Derivatives (Emmons Method)

This elegant method proceeds through the formation of an imine from tert-butylamine and an aldehyde (e.g., benzaldehyde), followed by oxidation to an oxaziridine with a peracid, and subsequent hydrolysis.

Experimental Protocol:

A representative procedure based on the principles described by Emmons is detailed in a patent.[2]

  • Imine Formation: N-tert-butylamine is reacted with benzaldehyde to form N-benzylidene-tert-butylamine.

  • Oxaziridine Synthesis: The resulting imine is oxidized with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield 2-tert-butyl-3-phenyloxaziridine.

  • Hydrolysis: The oxaziridine is then hydrolyzed with aqueous acid to afford this compound hydrochloride and benzaldehyde. The desired product can be isolated from the reaction mixture.

Reaction Pathway for the Emmons Synthesis

G cluster_0 Imine Formation cluster_1 Oxidation cluster_2 Hydrolysis A tert-Butylamine C N-Benzylidene-tert-butylamine A->C B Benzaldehyde B->C E 2-tert-Butyl-3-phenyloxaziridine C->E D Peracid (e.g., m-CPBA) D->E G This compound E->G H Benzaldehyde (regenerated) E->H F Aqueous Acid F->G

Caption: Emmons synthesis of this compound.

Physicochemical and Spectroscopic Data

This compound is typically a white crystalline solid. It is often handled as its more stable hydrochloride or acetate salt. A summary of its key physical and spectroscopic properties is provided below.

PropertyValueReference
This compound
Molecular FormulaC₄H₁₁NO[1][3]
Molecular Weight89.14 g/mol [1][3]
Melting Point64-65 °C
This compound Hydrochloride
Molecular FormulaC₄H₁₂ClNO[4]
Molecular Weight125.60 g/mol [5]
Melting Point183-185 °C[5]
Spectroscopic Data (¹H NMR, ¹³C NMR, MS, IR)
¹H NMR (CDCl₃)Signals corresponding to the tert-butyl protons and the N-H and O-H protons. A representative spectrum shows signals for the bishydroxylamine, the corresponding nitrone, and this compound in equilibrium.[6][6]
¹³C NMR (d₃-acetonitrile, for acetate salt)δ 177.5, 57.0, 23.1, 21.3[2]
Mass Spectrum (GC-MS)Top peak at m/z 57.[3]
IR Spectrum (hydrochloride salt)Available from spectral databases.[7]

Key Applications in Organic Chemistry

Spin Trapping of Radical Species

A paramount application of this compound is in the study of transient radical species through a technique known as spin trapping. In this process, the hydroxylamine is oxidized in situ to the corresponding nitrone or nitroso compound, which then "traps" a short-lived radical to form a more stable radical species that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.

The initial step involves the oxidation of this compound to 2-methyl-2-nitrosopropane. This nitroso compound then acts as the spin trap, reacting with a radical (R•) to form a stable nitroxide radical.

Mechanism of Spin Trapping

G cluster_0 Oxidation cluster_1 Radical Trapping A This compound B 2-Methyl-2-nitrosopropane (Spin Trap) A->B [O] D Stable Nitroxide Radical (EPR active) B->D C Transient Radical (R•) C->D

Caption: Spin trapping mechanism using this compound.

Intermediate in Nitrone Synthesis

This compound serves as a direct precursor to a variety of N-tert-butyl nitrones. These nitrones are valuable 1,3-dipoles in cycloaddition reactions for the synthesis of five-membered heterocyclic compounds, which are common motifs in biologically active molecules. The synthesis typically involves the condensation of this compound with an aldehyde or ketone.

Role in Drug Development and Pharmaceutical Synthesis

This compound and its derivatives are employed as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from its ability to introduce a protected hydroxylamino group, which can be further functionalized.

For instance, O-tert-butylhydroxylamine hydrochloride is a key reagent in the synthesis of hydroxylamine derivatives that are integral to various therapeutic agents.[8] More recently, a novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), derived from O-tert-butylhydroxylamine, has been developed for the direct synthesis of primary sulfonamides, a common functional group in many marketed drugs.[9] This highlights the ongoing evolution of the applications of this compound in medicinal chemistry. While direct incorporation into the final structure of blockbuster drugs is not as common, its role as a versatile intermediate and a precursor to key reagents underscores its importance in the drug discovery and development pipeline. For example, the beta-lactam core of many antibiotics is a key area of synthetic focus, and while not a direct precursor in all cases, the chemistry of nitrogen-containing heterocycles often intersects with reagents like this compound.[10][11][12]

Conclusion

From its discovery through foundational synthetic methods to its contemporary role in mechanistic studies and as a versatile building block, this compound has proven to be a reagent of enduring value in organic chemistry. Its unique properties, conferred by the sterically demanding tert-butyl group, have enabled its widespread use as a spin trap and a precursor to nitrones and other valuable synthetic intermediates. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this compound is essential for leveraging its full potential in the design and execution of modern organic synthesis. The continued development of new reagents and methodologies based on this core structure ensures its relevance for years to come.

References

N-tert-Butylhydroxylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-tert-Butylhydroxylamine (NtBHA), a versatile organic compound with significant applications in organic synthesis, analytical chemistry, and biomedical research. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a precursor to spin traps and its utility in the synthesis of nitrones.

Core Compound Identification

This compound is a key reagent often utilized in its free base form or as a more stable hydrochloride salt.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound16649-50-6[1][2][3]C₄H₁₁NO[1][2][3]89.14[2][3]
This compound hydrochloride57497-39-9[4]C₄H₁₁NO·HCl[4]125.60[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. Data for the hydrochloride salt is more commonly reported due to its stability.

PropertyValueCompound Form
Appearance White crystal[4]Hydrochloride Salt
Viscous liquid[6]Free Base
Melting Point 183-189 °C[4]Hydrochloride Salt
Purity ≥ 98-99% (Assay by titration)[4]Hydrochloride Salt
Synonyms NtBHA, N-hydroxy-tert-butylamine, 2-hydroxylamino-2-methylpropane[1][3]Free Base

Synthesis of this compound

This compound can be synthesized through several routes. One common and effective laboratory method involves the reduction of 2-methyl-2-nitropropane.

Experimental Protocol: Synthesis via Reduction of 2-Methyl-2-nitropropane

This protocol describes the synthesis of this compound by the reduction of 2-methyl-2-nitropropane using zinc dust and acetic acid[6].

Materials:

  • 2-Methyl-2-nitropropane

  • Zinc dust

  • Glacial acetic acid

  • 95% Ethanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • 500 mL three-neck round-bottom flask

  • Magnetic stir bar, thermometer, addition funnel

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, thermometer, and an addition funnel.

  • Add 350 mL of 95% ethanol to the flask and cool the solution to 10°C using an ice bath[6].

  • Add 6.18 g (0.060 mole) of 2-methyl-2-nitropropane and 5.89 g (0.090 mole) of zinc dust to the cooled ethanol[6].

  • Charge the addition funnel with 10.8 g (0.180 mole) of glacial acetic acid.

  • Add the glacial acetic acid dropwise to the reaction mixture, ensuring vigorous stirring. Maintain the internal temperature below 15°C throughout the addition[6].

  • After the addition is complete, remove the ice bath and continue stirring the mixture for 3 hours at room temperature[6].

  • Remove the ethanol solvent using a rotary evaporator. The remaining mixture will contain this compound, zinc acetate, and water.

  • Add 50 mL of dichloromethane to the residue and filter the mixture through a Buchner funnel to remove the inorganic salts[6].

  • Wash the zinc acetate cake on the filter paper with two additional 25 mL portions of dichloromethane.

  • Combine all filtrates and transfer to a separatory funnel. Remove the aqueous layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent by rotary evaporation to yield the final product, a viscous liquid[6].

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Controlled Reaction cluster_workup Workup & Isolation Flask Flask with 95% Ethanol Cooling Cool to 10°C Flask->Cooling Nitropropane Add 2-Methyl-2-nitropropane Cooling->Nitropropane Zinc Add Zinc Dust Nitropropane->Zinc AceticAcid Dropwise Acetic Acid (< 15°C) Zinc->AceticAcid Stir Stir 3h at RT AceticAcid->Stir Evap Rotary Evaporation (Remove Ethanol) Stir->Evap Extract Add DCM & Filter Evap->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry FinalEvap Final Evaporation (Remove DCM) Dry->FinalEvap Product This compound (Viscous Liquid) FinalEvap->Product

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

Synthesis of Nitrones

This compound is a crucial starting material for the synthesis of nitrones, which are important functional groups in organic chemistry and serve as potent spin traps. A prominent example is the synthesis of α-phenyl-N-tert-butylnitrone (PBN), a widely studied spin trap and neuroprotective agent[7]. The general reaction involves the condensation of NtBHA with an aldehyde or ketone[3][8].

General Protocol for Nitrone Synthesis:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).

  • Add the corresponding aldehyde or ketone to the solution.

  • The reaction can be catalyzed by a weak base (e.g., pyrrolidine) or proceed under thermal conditions[9].

  • The reaction mixture is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • The resulting nitrone is isolated and purified using standard techniques such as recrystallization or column chromatography.

Nitrone Synthesis Diagram

G NtBHA This compound Reaction Condensation Reaction NtBHA->Reaction Aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (optional) (e.g., Pyrrolidine) Catalyst->Reaction Nitrone Nitrone Product (e.g., PBN) Reaction->Nitrone Water Water (Byproduct) Reaction->Water

Caption: General pathway for the synthesis of nitrones from NtBHA.

Spin Trapping of Free Radicals

While not a spin trap itself, this compound is a key in-situ precursor to the nitroso spin trap, 2-methyl-2-nitrosopropane (MNP). In the presence of an oxidizing agent (like H₂O₂) and often catalyzed by metal ions (Fenton reaction), NtBHA is oxidized to a radical intermediate which is then converted into MNP. MNP can then trap short-lived, unstable radicals (R•) to form stable aminoxyl (nitroxide) spin adducts. These stable adducts are paramagnetic and can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy[1][9][10]. This technique is invaluable for studying radical-mediated processes in chemistry and biology.

Spin Trapping Mechanism Diagram

G NtBHA This compound (Precursor) MNP 2-Methyl-2-nitrosopropane (Spin Trap) NtBHA->MNP Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->MNP Adduct Stable Spin Adduct (Detectable by EPR) MNP->Adduct Trapping Radical Short-lived Radical (R•) Radical->Adduct

Caption: Logical flow of this compound in spin trapping.

Antioxidant and Biomedical Research

Research has shown that this compound exhibits significant antioxidant properties. It is recognized as the active breakdown product of the well-known neuroprotective agent PBN[7]. NtBHA functions as a mitochondrial antioxidant, capable of reversing certain age-related changes in mitochondria and protecting against radical-induced toxicity. Its ability to accumulate within cells and be recycled by the mitochondrial electron transport chain makes it a compound of interest for research into aging and oxidative stress-related diseases[7].

References

Spectroscopic Profile of N-tert-Butylhydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for N-tert-Butylhydroxylamine (NtBHA), a versatile reagent in organic synthesis and free-radical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary

The structural elucidation of this compound, with the chemical formula C₄H₁₁NO, relies on a combination of spectroscopic methods. The data presented below is compiled from various sources and provides the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the limited availability of spectral data for the free base, data for its common salt, N-tert-butylhydroxylammonium acetate, is also presented for comparison.

¹H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compoundCDCl₃Signal observed--(CH₃)₃C-, NH, OH
N-tert-Butylhydroxylammonium Acetated₃-acetonitrile1.21singlet9H(CH₃)₃C-
1.92singlet3HCH₃COO⁻
8.33singlet2H-NH₂OH⁺

¹³C NMR Data

CompoundSolventChemical Shift (δ) ppmAssignment
N-tert-Butylhydroxylammonium Acetated₃-acetonitrile21.3C H₃COO⁻
23.1(C H₃)₃C-
57.0(CH₃)₃C -
177.5CH₃C OO⁻
Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride reveals characteristic absorption bands corresponding to its functional groups. The expected absorptions for the free base are also listed based on typical frequency ranges.

CompoundTechniqueWavenumber (cm⁻¹)Vibration ModeFunctional Group
This compound (Expected)-3550-3200 (broad)O-H stretchHydroxyl (-OH)
3500-3300 (medium)N-H stretchAmine (-NH)
2960-2850 (strong)C-H stretch (alkane)tert-Butyl
1470-1350C-H bend (alkane)tert-Butyl
1320-1000 (strong)C-O stretchC-O
1250-1020 (medium)C-N stretchC-N
This compound HydrochlorideMullConforms to structure--
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern. The molecular ion is often weak or absent, with the base peak resulting from the loss of a methyl group.

Methodm/z ValueRelative IntensityAssignment
GC-MS89Low[M]⁺ (Molecular Ion)
74High[M - CH₃]⁺
57Highest[C₄H₉]⁺ (tert-Butyl cation)
41Moderate[C₃H₅]⁺

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-25 mg of this compound or its salt in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 10-15 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse sequence.

    • Spectral Width : 200-250 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, depending on concentration.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (Mull) : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull evenly between two salt plates.

    • Solid (KBr Pellet) : Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Background Scan : Collect a background spectrum of the empty sample compartment (or with the pure salt plates/KBr pellet).

    • Sample Scan : Place the prepared sample in the spectrometer and collect the spectrum.

    • Spectral Range : Typically 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are usually co-added to improve the signal-to-noise ratio.

  • Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used for volatile compounds like this compound.

  • GC Parameters :

    • Column : A standard non-polar column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiosane).

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Oven Program : Start at a low temperature (e.g., 50°C), then ramp at 10-20°C/min to a final temperature of 250°C.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 200.

    • Source Temperature : 230°C.

  • Data Analysis : Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and analysis of this compound.

Synthesis_of_NtBHA cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Methyl-2-nitropropane 2-Methyl-2-nitropropane Reduction Reduction 2-Methyl-2-nitropropane->Reduction Zinc Dust Zinc Dust Zinc Dust->Reduction Acetic Acid Acetic Acid Acetic Acid->Reduction This compound This compound Reduction->this compound

Caption: Synthesis of this compound via reduction.

Spectroscopic_Workflow Sample Sample NMR_Analysis NMR_Analysis Sample->NMR_Analysis IR_Analysis IR_Analysis Sample->IR_Analysis MS_Analysis MS_Analysis Sample->MS_Analysis Data_Integration Data_Integration NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Elucidation Structure_Elucidation Data_Integration->Structure_Elucidation Detailed_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS Mass Spec Analysis NMR_Prep Sample Prep (Dissolve in Deuterated Solvent) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc IR_Prep Sample Prep (Mull or KBr Pellet) IR_Acq Data Acquisition (Background and Sample Scan) IR_Prep->IR_Acq IR_Proc Data Processing (Absorbance/Transmittance Spectrum) IR_Acq->IR_Proc MS_Prep Sample Prep (Dilute in Volatile Solvent) MS_Acq Data Acquisition (GC-MS, EI) MS_Prep->MS_Acq MS_Proc Data Analysis (Fragmentation Pattern) MS_Acq->MS_Proc

N-tert-Butylhydroxylamine: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety precautions and handling guidelines for N-tert-Butylhydroxylamine and its common salt, this compound hydrochloride. The information is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

This compound is an organic compound used in various chemical syntheses.[1] It is often supplied as a white crystalline solid, particularly in its more stable hydrochloride salt form.[1] Understanding the physical and chemical properties of both the free base and its hydrochloride salt is crucial for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound (Free Base)
PropertyValueReference
CAS Number 16649-50-6[2]
Molecular Formula C₄H₁₁NO[2]
Molecular Weight 89.14 g/mol [2]
Appearance Colorless liquid or solid[3]
Boiling Point 120.9 °C at 760 mmHg[4]
Density 0.883 g/cm³[4]
Flash Point 43.6 °C[4]
Solubility Soluble in water and many organic solvents.[3]
Stability Generally stable under normal conditions but can decompose under extreme pH or temperature. It is known to be hygroscopic and oxidizes slowly to the nitroso compound.[3][5]
Table 2: Physical and Chemical Properties of this compound Hydrochloride
PropertyValueReference
CAS Number 57497-39-9[6]
Molecular Formula C₄H₁₂ClNO[7]
Molecular Weight 125.60 g/mol [6]
Appearance White to off-white crystalline powder or chunks.[7]
Melting Point 183-189 °C[6]
Solubility Soluble in water.[8]
Stability More stable than the free base, particularly towards aerial oxidation.[3]

Toxicological Data and Hazard Identification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] While comprehensive quantitative toxicological data is limited in publicly available literature, the known hazards necessitate careful handling.

Table 3: Summary of Toxicological Information
ParameterValueReference
Acute Oral Toxicity Harmful if swallowed (H302)[2]
Skin Corrosion/Irritation Causes skin irritation (H315)[2]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)[2]
Respiratory Irritation May cause respiratory irritation (H335)[2]
LD50 (Oral, Rat) Not available
LC50 (Inhalation, Rat) Not available
Permissible Exposure Limits Not established. For the hydrochloride salt, general limits for particulates not otherwise regulated may apply in some jurisdictions.[9]
Genotoxicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.

Biological Activity and Signaling Pathways

While specific toxicological pathways are not well-documented, research has highlighted the role of this compound as an antioxidant. It has been shown to protect mitochondria from oxidative damage and reverse age-related changes in mitochondrial function in vitro and in vivo.[9][10][11] The proposed mechanism involves scavenging of reactive oxygen species (ROS), with the N-hydroxylamine functional group being key to this activity.[10] It is believed to be recycled by the mitochondrial electron transport chain, allowing it to act as a potent antioxidant within the cell.[9][11]

Antioxidant_Mechanism Simplified Antioxidant Action of this compound Mitochondria Mitochondrial Electron Transport Chain NtBHA_reduced This compound (Reduced Form) Mitochondria->NtBHA_reduced Recycles NtBHA_oxidized This compound (Oxidized Form/Nitroxide) NtBHA_reduced->NtBHA_oxidized Donates electron ROS Reactive Oxygen Species (ROS) NtBHA_reduced->ROS Neutralizes NtBHA_oxidized->ROS Scavenges Cellular_Damage Cellular Oxidative Damage ROS->Cellular_Damage Causes Safe_Handling_Workflow Safe Handling Workflow for this compound start Start: Receive Chemical storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. start->storage pre_use Pre-Use Check: - Read SDS - Verify chemical identity - Inspect container integrity storage->pre_use ppe Don Appropriate PPE: - Goggles/Face Shield - Lab Coat - Gloves - Respirator (if needed) pre_use->ppe handling Handling in Ventilated Area (Fume Hood Recommended) ppe->handling weighing Weighing/Dispensing handling->weighing reaction Use in Experiment weighing->reaction post_use Post-Handling: - Decontaminate work area - Remove PPE correctly reaction->post_use waste Dispose of waste in approved hazardous waste container post_use->waste end End waste->end

References

N-tert-Butylhydroxylamine: An In-depth Technical Guide on its Free Radical Scavenging Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylhydroxylamine (NtBHA) is a potent antioxidant and spin-trapping agent that has demonstrated significant protective effects against oxidative stress in both chemical and biological systems. Its ability to neutralize a variety of free radicals makes it a compound of interest for therapeutic applications in diseases associated with oxidative damage. This technical guide provides a comprehensive overview of the free radical scavenging mechanisms of NtBHA, supported by experimental evidence and methodologies.

Core Free Radical Scavenging Mechanisms

This compound primarily exerts its antioxidant effects through two main mechanisms: spin trapping and direct radical scavenging via hydrogen atom transfer (HAT) or single electron transfer (SET).

Spin Trapping

Spin trapping is a technique used to detect and identify short-lived free radicals. In this process, a reactive radical adds to a "spin trap" molecule to form a more stable radical, which can then be detected, typically by Electron Paramagnetic Resonance (EPR) spectroscopy[1]. NtBHA is a precursor to a commonly used spin trap. The mechanism involves its oxidation to the t-BuN(O)H radical, which is subsequently converted to the spin trap 2-methyl-2-nitrosopropane[2][3][4]. This spin trap can then react with short-lived radicals (R•) to form stable aminooxyl radicals (t-BuN(O)R) that are EPR-detectable[2][3]. This process is particularly relevant in systems containing hydrogen peroxide and iron ions, where Fenton-type reactions generate highly reactive hydroxyl radicals (•OH) that are subsequently trapped[2][3].

The overall spin trapping process can be visualized as follows:

Spin_Trapping_Mechanism NtBHA This compound (NtBHA) Radical_Intermediate t-BuN(O)H Radical NtBHA->Radical_Intermediate Oxidation Oxidant Oxidant (e.g., •OH, ROO•) Spin_Trap 2-Methyl-2-nitrosopropane (Spin Trap) Radical_Intermediate->Spin_Trap Conversion Stable_Adduct Stable Aminooxyl Radical (t-BuN(O)R) (EPR Detectable) Spin_Trap->Stable_Adduct Trapping Short_Lived_Radical Short-lived Radical (R•) Short_Lived_Radical->Stable_Adduct

Caption: Spin trapping mechanism of this compound.

Direct Radical Scavenging

NtBHA can also directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, the hydroxyl group of NtBHA donates a hydrogen atom to a free radical, thus neutralizing it. This process generates a nitroxide radical from NtBHA, which is significantly more stable and less reactive than the initial free radical.

  • Single Electron Transfer (SET): In the SET mechanism, NtBHA donates an electron to a free radical, resulting in the formation of a radical cation of NtBHA and an anion of the free radical.

The general scheme for these direct scavenging mechanisms is presented below:

Direct_Scavenging_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) NtBHA_HAT This compound ((CH₃)₃CNHOH) Nitroxide_Radical Nitroxide Radical ((CH₃)₃CNO•) NtBHA_HAT->Nitroxide_Radical Donates H• Free_Radical_HAT Free Radical (R•) Neutralized_Molecule_HAT Neutralized Molecule (RH) Free_Radical_HAT->Neutralized_Molecule_HAT NtBHA_SET This compound ((CH₃)₃CNHOH) NtBHA_Radical_Cation NtBHA Radical Cation ((CH₃)₃CNHOH•⁺) NtBHA_SET->NtBHA_Radical_Cation Donates e⁻ Free_Radical_SET Free Radical (R•) Anion Anion (R⁻) Free_Radical_SET->Anion

Caption: Direct free radical scavenging mechanisms of NtBHA.

Quantitative Data on Antioxidant Activity

Reaction TypeReactantsRate Constant (k) at 298 K (M⁻¹s⁻¹)SolventReference
Hydrogen Atom Transfer4-oxo-TEMPO• + TEMPO-H10 ± 1MeCN[5]
Hydrogen Atom Transfer4-oxo-TEMPO• + TEMPO-D0.44 ± 0.05MeCN[5]
Hydrogen Atom Transfer4-oxo-TEMPO• + 4-MeO-TEMPO-H7.8 ± 0.7MeCN[5]
Hydrogen Atom TransfertBu₂NO• + TEMPO-HNot directly measured, complex kineticsMeCN[5]

Note: TEMPO-H is a cyclic hydroxylamine. This data is provided for comparative purposes to illustrate the general reactivity of hydroxylamines in HAT reactions.

Cellular Antioxidant Effects and Signaling Pathways

In biological systems, NtBHA has been shown to be a potent protector against oxidative damage, particularly in mitochondria. It is recycled by the mitochondrial electron transport chain, which enhances its antioxidant capacity[2][6]. NtBHA accumulates in cells at concentrations 10- to 15-fold higher than the extracellular concentration and is maintained by mitochondrial NADH[2].

Potential Involvement of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of a wide range of antioxidant and detoxification genes. While direct evidence for NtBHA activating the Nrf2 pathway is limited, studies on tert-butylhydroquinone (tBHQ), a compound with a similar tert-butyl group, have shown it to be a potent activator of Nrf2[3]. This suggests a plausible mechanism by which NtBHA may exert its protective effects in cells.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NtBHA This compound (NtBHA) Oxidative_Stress Oxidative Stress (Free Radicals) NtBHA->Oxidative_Stress Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Postulated involvement of NtBHA in the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of NtBHA is the reduction of 2-methyl-2-nitropropane.

Materials:

  • 2-Methyl-2-nitropropane

  • Zinc dust

  • Glacial acetic acid

  • 95% Ethanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • In a round bottom flask, cool 350 mL of 95% ethanol to 10°C in an ice bath.

  • Add 6.18 g (0.060 mole) of 2-methyl-2-nitropropane and 5.89 g (0.090 mole) of zinc dust.

  • Add 10.8 g (0.180 mole) of glacial acetic acid dropwise while stirring vigorously, maintaining the temperature below 15°C.

  • After the addition is complete, remove the ice bath and stir the mixture for 3 hours at room temperature.

  • Remove the solvent by rotary evaporation.

  • To the residue, add 50 mL of dichloromethane and filter the mixture.

  • Wash the filter cake with two 25 mL portions of dichloromethane.

  • Separate the aqueous layer from the combined organic filtrate.

  • Dry the organic layer over magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield this compound as a viscous liquid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH

  • Methanol or Ethanol

  • This compound (or other antioxidant)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare a series of dilutions of NtBHA in the same solvent.

  • In a cuvette or 96-well plate, mix the DPPH solution with the NtBHA solution (e.g., 100 µL of DPPH solution and 100 µL of NtBHA solution).

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • A control is prepared using the solvent instead of the antioxidant solution.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of NtBHA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • This compound

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

  • Generate the ABTS•+ radical cation by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of NtBHA and a standard antioxidant like Trolox.

  • Add a small volume of the NtBHA or Trolox solution (e.g., 20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180 µL).

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.

Experimental_Workflow cluster_synthesis NtBHA Synthesis cluster_assay Antioxidant Assay (e.g., DPPH) Start 2-Methyl-2-nitropropane + Zn + Acetic Acid Reaction Reduction Reaction Start->Reaction Workup Extraction & Purification Reaction->Workup Product This compound Workup->Product Prepare_Reagents Prepare DPPH & NtBHA Solutions Mix Mix Reagents Prepare_Reagents->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: General workflow for NtBHA synthesis and antioxidant activity assessment.

Conclusion

This compound is a versatile antioxidant with multiple mechanisms of action against free radicals. Its ability to act as a spin trap precursor and a direct radical scavenger, coupled with its favorable behavior in cellular systems, particularly its accumulation and recycling in mitochondria, underscores its potential as a therapeutic agent. While further research is needed to quantify its reactivity with specific biological radicals and to fully elucidate its interaction with cellular antioxidant signaling pathways like Keap1-Nrf2, the existing evidence strongly supports its role as a potent protector against oxidative stress. The experimental protocols provided herein offer a foundation for researchers to further investigate the antioxidant properties of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for Nitrone Synthesis Using N-tert-Butylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrones are a versatile class of organic compounds characterized by the N-oxide of an imine functional group. They are valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions for the construction of five-membered heterocyclic rings. Furthermore, nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), have garnered significant interest in the field of drug development due to their potent antioxidant and neuroprotective properties. Their ability to act as spin traps, scavenging reactive oxygen species (ROS), makes them promising therapeutic agents for conditions associated with oxidative stress, including stroke and neurodegenerative diseases. This document provides detailed protocols for the synthesis of nitrones via the condensation of N-tert-butylhydroxylamine with various aldehydes and ketones.

Reaction Principle

The primary method for synthesizing N-tert-butylnitrones is the condensation reaction between this compound and a carbonyl compound (aldehyde or ketone). The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the nitrone. The use of this compound is advantageous due to the stability conferred by the bulky tert-butyl group.

Data Presentation: Synthesis of N-tert-Butylnitrones

The following tables summarize the reaction conditions and yields for the synthesis of various N-tert-butylnitrones from this compound and different carbonyl compounds.

Table 1: Condensation with Aromatic Aldehydes

EntryAldehydeSolventTemperature (°C)Time (h)Yield (%)Purification MethodReference
1BenzaldehydeTHF9015.559Column Chromatography[1]
2Benzene-1,3,5-tricarbaldehydeTHF9015.559Column Chromatography[1]
3[1,1′-biphenyl]-4-carbaldehydeTHF90-GoodNot specified[1]
4Substituted BenzaldehydesGlycerol60-80-Good to ExcellentExtractionNot specified

Table 2: Condensation with Ketones

EntryKetoneSolventTemperature (°C)AdditiveYield (%)Purification MethodReference
1Various acyclic and cyclic ketonest-BuOH110NoneModest to ExcellentChromatography[2][3]
2Acetophenonet-BuOH110MgSO₄ModestChromatography[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butylnitrones from Aromatic Aldehydes

This protocol is adapted from the synthesis of biphenylnitrones.[1]

Materials:

  • Aromatic aldehyde (1 equiv)

  • This compound hydrochloride (1.2 equiv)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (3 equiv)

  • Anhydrous Sodium Bicarbonate (NaHCO₃) (3 equiv)

  • Dry Tetrahydrofuran (THF) (0.05 M solution of the aldehyde)

Procedure:

  • To a solution of the aromatic aldehyde in dry THF, add anhydrous Na₂SO₄, anhydrous NaHCO₃, and this compound hydrochloride.

  • The reaction mixture is then subjected to microwave irradiation at 90°C and 15 bar pressure, with stirring, for the required amount of time (typically monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude nitrone.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Thermal Condensation of this compound with Ketones

This protocol is based on a method optimized to minimize hydroxylamine decomposition.[2][3]

Materials:

  • Ketone (1 equiv)

  • This compound (1.2 equiv)

  • tert-Butanol (t-BuOH)

  • Magnesium Sulfate (MgSO₄) (optional, for less reactive ketones)

  • Argon or Nitrogen gas

Procedure:

  • In a sealable reaction vial, combine the ketone, this compound, and t-BuOH.

  • For less reactive ketones like acetophenone, add anhydrous MgSO₄ as a dehydrating agent.[2]

  • Purge the vial with argon or nitrogen gas and seal it tightly.

  • Heat the reaction mixture to 110°C in an oil bath or heating block.

  • Maintain the temperature and stir the reaction for a period determined by TLC monitoring until the starting material is consumed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel to afford the pure ketonitrone.

Mandatory Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product aldehyde Aldehyde or Ketone condensation Condensation Reaction (Solvent, Heat, optional Additives) aldehyde->condensation hydroxylamine This compound hydroxylamine->condensation filtration Filtration / Extraction condensation->filtration purification Column Chromatography / Recrystallization filtration->purification nitrone N-tert-Butylnitrone purification->nitrone

Caption: General experimental workflow for nitrone synthesis.

Signaling Pathways in Neuroprotection by PBN

α-Phenyl-N-tert-butylnitrone (PBN) exerts its neuroprotective effects through multiple mechanisms, primarily by counteracting oxidative stress. This involves the modulation of key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway Inhibition by PBN

Oxidative stress is a known activator of the NF-κB pathway, which leads to the transcription of pro-inflammatory genes. PBN, by scavenging reactive oxygen species (ROS), can prevent the activation of this pathway.

G ROS Oxidative Stress (e.g., ROS) IKK IKK Activation ROS->IKK PBN PBN PBN->ROS Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation

Caption: PBN inhibits the NF-κB inflammatory pathway.

Nrf2 Antioxidant Pathway Activation by PBN

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. It upregulates the expression of antioxidant enzymes. While direct activation by PBN is still under investigation, its antioxidant properties contribute to a cellular environment that favors Nrf2 activity.

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates PBN PBN PBN->OxidativeStress Reduces Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: PBN promotes the Nrf2 antioxidant response.

References

N-tert-Butylhydroxylamine as a Reducing Agent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylhydroxylamine ((CH₃)₃CNHOH) is a versatile chemical intermediate primarily utilized in the synthesis of nitrones, hydroxamic acids, and as a spin-trapping agent for the detection of short-lived radical species.[1] While its application as a primary reducing agent in organic synthesis is not extensively documented in mainstream literature, its chemical nature as a hydroxylamine suggests potential for the reduction of certain functional groups. This document aims to provide an overview of its potential applications as a reducing agent, alongside detailed protocols for related synthetic transformations where it is employed. Given the limited direct evidence for its use as a standalone reducing agent for functional groups like nitro compounds and carbonyls, this guide will also touch upon the synthesis of this compound itself, which involves a reduction step, and its role in other reductive transformations.

Theoretical Potential as a Reducing Agent

Applications in Organic Synthesis

While direct use as a primary reducing agent is not well-documented, this compound is a key reagent in several synthetic procedures.

Synthesis of this compound via Reduction

A common method for the preparation of this compound involves the reduction of 2-methyl-2-nitropropane. This process itself is a prime example of a reduction reaction and provides a valuable protocol for synthetic chemists.

Table 1: Synthesis of this compound

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Methyl-2-nitropropaneZinc dust / Acetic acid95% Ethanol10 - 20, then RT3~100

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, thermometer, and an addition funnel.

  • Initial Cooling: Add 350 mL of 95% ethanol to the flask and cool the solution to 10°C using an ice bath.

  • Addition of Reactants: To the cooled ethanol, add 6.18 g (0.060 mol) of 2-methyl-2-nitropropane and 5.89 g (0.090 mol) of zinc dust in single portions.

  • Acid Addition: Place 10.8 g (0.180 mol) of glacial acetic acid into the addition funnel and add it dropwise to the reaction mixture, ensuring the temperature is maintained below 15°C with vigorous stirring.

  • Reaction Progression: After the addition of acetic acid is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Work-up:

    • Remove the solvent by rotary evaporation. The residue will contain this compound, zinc acetate, and water.

    • Add 50 mL of dichloromethane to the residue and filter the mixture through a Büchner funnel.

    • Wash the zinc acetate cake on the filter paper with two 25 mL portions of dichloromethane.

    • Separate the aqueous layer from the combined filtrate using a separatory funnel.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the product as a viscous liquid.

Logical Workflow for this compound Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Cool Ethanol to 10°C B Add 2-Methyl-2-nitropropane and Zinc Dust A->B C Dropwise Addition of Glacial Acetic Acid (<15°C) B->C D Stir at Room Temperature for 3 hours C->D E Solvent Removal D->E F Dichloromethane Addition & Filtration E->F G Washing of Solid F->G H Aqueous Wash G->H I Drying of Organic Layer H->I J Final Solvent Removal I->J

Caption: Workflow for the synthesis of this compound.

Potential Role in Carbonyl to Alcohol Reductions

While specific protocols are scarce, some sources suggest that this compound hydrochloride can be effective in converting carbonyl compounds to their corresponding alcohols.[3] This transformation is a cornerstone of organic synthesis. The general mechanism for such a reduction would likely involve the transfer of a hydride or its equivalent from the nitrogenous reagent to the electrophilic carbonyl carbon.

Hypothesized Reaction Scheme: Carbonyl Reduction

G Carbonyl Compound\n(Aldehyde or Ketone) Carbonyl Compound (Aldehyde or Ketone) Alcohol Alcohol Carbonyl Compound\n(Aldehyde or Ketone)->Alcohol this compound (Reducing Agent) G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer & Product Formation A Carbonyl Compound C Intermediate Adduct A->C B This compound B->C D Alcohol Product C->D E Oxidized Hydroxylamine Byproduct C->E

References

Application Notes and Protocols for Spin Trapping with N-tert-Butylhydroxylamine in EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including short-lived free radicals.[1] However, the inherent instability of many radicals of biological and pharmaceutical interest makes their direct detection challenging. Spin trapping is an essential technique that overcomes this limitation by utilizing a "spin trap" molecule to react with a transient radical, thereby forming a more stable paramagnetic "spin adduct" that is readily detectable by EPR.[1][2]

This document provides detailed application notes and protocols for the use of N-tert-Butylhydroxylamine (NtBHA) as a precursor for the in situ generation of the spin trap 2-methyl-2-nitrosopropane (MNP). MNP is a C-nitroso spin trap particularly effective for trapping carbon-centered radicals, forming stable nitroxide spin adducts with characteristic EPR spectra.[3] The analysis of the hyperfine coupling constants of these spectra provides valuable information to identify the original trapped radical.[2]

The in situ generation of MNP from NtBHA offers a convenient method for spin trapping studies, especially in aqueous systems where the direct use of MNP can be complicated by its volatility and dimerization. This approach, often initiated by an oxidizing agent like hydrogen peroxide (H₂O₂), can be coupled with a Fenton-like reaction to intentionally generate hydroxyl radicals (•OH) for studying radical-mediated processes.[4]

Principle of the Method

The core of this experimental setup is the oxidation of this compound (NtBHA) to form the active spin trap, 2-methyl-2-nitrosopropane (MNP). This reaction is typically initiated by an oxidizing agent. The newly formed MNP can then react with any short-lived radicals present in the system to form a stable spin adduct, which can be measured and characterized by EPR spectroscopy.

The overall process can be summarized in the following steps:

  • Oxidation of NtBHA: NtBHA is oxidized to form a radical intermediate.

  • Conversion to MNP: The radical intermediate is converted into the spin trap 2-methyl-2-nitrosopropane (MNP).

  • Radical Generation (Optional): In many experimental setups, a radical-generating system (e.g., Fenton reaction) is employed to produce short-lived radicals of interest.

  • Spin Trapping: The generated MNP reacts with the short-lived radicals to form a stable spin adduct.

  • EPR Detection: The stable spin adduct is detected and characterized by EPR spectroscopy.

Data Presentation

Table 1: Typical Experimental Conditions for Spin Trapping with NtBHA
ParameterValueNotes
This compound (NtBHA) Concentration 50 - 100 mMHigher concentrations may be required depending on the radical flux.
Hydrogen Peroxide (H₂O₂) Concentration ~25 mMUsed to initiate the oxidation of NtBHA to MNP.
Substrate Concentration 50 - 100 mMThe molecule from which radicals are expected to be generated.
Solvent Aqueous buffer (e.g., phosphate buffer)The choice of solvent is critical and should be compatible with the biological system under investigation.
pH Typically physiological pH (7.4)Should be optimized for the specific system.
Temperature Room Temperature (~25°C) or Physiological Temperature (37°C)Temperature control is important for reaction kinetics and spin adduct stability.
Incubation Time Varies (minutes to hours)The time required for spin adduct formation depends on the rate of radical generation.
Table 2: Typical EPR Spectrometer Settings for MNP Spin Adducts
ParameterTypical ValuePurpose
Microwave Frequency X-band (~9.5 GHz)Standard frequency for most EPR spectrometers.
Microwave Power 10 - 20 mWShould be optimized to avoid saturation of the EPR signal.
Magnetic Field Center ~3400 GCentered around the g-value of the spin adduct.
Sweep Width 50 - 100 GSufficient to capture the entire EPR spectrum of the spin adduct.
Modulation Frequency 100 kHzStandard for improving signal-to-noise.
Modulation Amplitude 0.5 - 2.0 GShould be optimized for resolution and signal intensity.
Time Constant 30 - 100 msAffects the signal-to-noise ratio and sweep time.
Scan Time 30 - 60 sThe time taken to acquire a single spectrum.
Number of Scans 1 - 10Signal averaging to improve the signal-to-noise ratio.
Table 3: Hyperfine Coupling Constants (in Gauss) for Selected MNP Spin Adducts
Trapped RadicalAdduct StructureaNaHOther CouplingsSolvent
Methyl (•CH₃) t-Bu-N(O•)-CH₃16.211.7 (3H)Water
Hydroxymethyl (•CH₂OH) t-Bu-N(O•)-CH₂OH15.57.8 (2H)Water
Ethyl (•CH₂CH₃) t-Bu-N(O•)-CH₂CH₃16.010.4 (2H)Water
tert-Butyl (•C(CH₃)₃) t-Bu-N(O•)-C(CH₃)₃15.1-Benzene
Phenyl (•C₆H₅) t-Bu-N(O•)-C₆H₅13.91.9 (2H), 0.8 (3H)Benzene

Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.

Experimental Protocols

Protocol 1: In Situ Generation of MNP from NtBHA and Spin Trapping of Radicals from a Fenton Reaction

This protocol describes the generation of hydroxyl radicals (•OH) via a Fenton reaction and their subsequent trapping using MNP generated in situ from NtBHA.

Materials:

  • This compound hydrochloride (NtBHA)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • High-purity water

  • EPR flat cell or capillary tube

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 M stock solution of NtBHA in high-purity water.

    • Prepare a 100 mM stock solution of H₂O₂ in high-purity water.

    • Prepare a 10 mM stock solution of FeSO₄·7H₂O in high-purity water. Prepare this solution fresh before each experiment.

    • Prepare a 10 mM stock solution of DTPA in high-purity water.

  • Prepare the Reaction Mixture:

    • In a clean microcentrifuge tube, combine the following reagents in the order listed to a final volume of 500 µL:

      • Phosphate buffer (to final volume)

      • DTPA (to a final concentration of 1 mM)

      • NtBHA (to a final concentration of 50 mM)

      • H₂O₂ (to a final concentration of 25 mM)

  • Initiate the Reaction:

    • To initiate the Fenton reaction and radical generation, add FeSO₄ to the reaction mixture to a final concentration of 1 mM.

    • Mix the solution gently by vortexing for a few seconds.

  • Sample Loading for EPR:

    • Immediately transfer the reaction mixture into an EPR flat cell or a capillary tube.

    • Place the sample in the EPR spectrometer cavity.

  • EPR Measurement:

    • Record the EPR spectrum using the parameters outlined in Table 2 as a starting point.

    • Optimize the spectrometer settings (microwave power, modulation amplitude) to achieve the best signal-to-noise ratio and resolution.

    • The characteristic spectrum of the MNP-OH spin adduct should be observed.

Mandatory Visualizations

G cluster_reagents Reactants cluster_reaction Reaction Steps cluster_products Products cluster_detection Detection NtBHA This compound (NtBHA) Oxidation Oxidation NtBHA->Oxidation Oxidizing Agent H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation Radical_Generation Radical Generation (e.g., Fenton Reaction) H2O2->Radical_Generation HR Substrate (Source of R•) HR->Radical_Generation Conversion Conversion Oxidation->Conversion MNP 2-Methyl-2-nitrosopropane (MNP - Spin Trap) Conversion->MNP Radical Short-lived Radical (R•) Radical_Generation->Radical Spin_Trapping Spin Trapping Spin_Adduct Stable Spin Adduct (t-Bu-N(O•)-R) Spin_Trapping->Spin_Adduct MNP->Spin_Trapping Radical->Spin_Trapping EPR EPR Spectroscopy Spin_Adduct->EPR

Caption: Experimental workflow for spin trapping using NtBHA.

G NtBHA t-Bu-NHOH (NtBHA) Oxidized_Intermediate t-Bu-N(O•)H NtBHA->Oxidized_Intermediate [O] MNP t-Bu-N=O (MNP) Oxidized_Intermediate->MNP -H• Spin_Adduct t-Bu-N(O•)-R (Spin Adduct) MNP->Spin_Adduct Radical R• Radical->Spin_Adduct

Caption: Chemical pathway of spin trapping with NtBHA.

References

Application of N-tert-Butylhydroxylamine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylhydroxylamine (NtBHA) and its derivatives are versatile reagents in pharmaceutical synthesis, valued for their roles as antioxidants, radical scavengers, and key building blocks for nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the use of NtBHA in the synthesis of pharmaceutically relevant compounds. It includes quantitative data, reaction mechanisms, and standardized protocols to facilitate its application in drug discovery and development.

Introduction

This compound (CAS No: 16649-50-6), often used as its more stable hydrochloride salt (CAS No: 57497-39-9), is a valuable hydroxylamine derivative in organic synthesis.[1][2] Its unique chemical properties allow it to function as a nucleophile, a reducing agent, and a precursor to nitrones.[1][3][4] In the pharmaceutical industry, NtBHA is employed in the synthesis of complex molecules and as a stabilizer in drug formulations.[5][6] This document outlines its primary applications in pharmaceutical synthesis, focusing on its role in the formation of sulfonamides, its use as a radical trap in mechanistic studies, and its function as a potent antioxidant.

Synthesis of Primary Sulfonamides

Primary sulfonamides are a critical class of functional groups found in numerous marketed drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[7] A novel and efficient method for the synthesis of primary sulfonamides utilizes an N-tert-butoxy-N-sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), derived from O-tert-butylhydroxylamine.[8][9] This one-step process offers high yields and broad substrate scope, reacting with various organometallic reagents.[8][9]

Reaction Scheme

G cluster_conditions THF, -78 °C to rt reagent1 R-M reagent2 + reagent1->reagent2 reagent3 reagent2->reagent3 reagent4 ------> reagent3->reagent4 product R-SO2NH2 reagent4->product c1 c1

Caption: General reaction scheme for primary sulfonamide synthesis.

Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonamide

This protocol is adapted from the work of Davies et al. (2020).[7][9]

Materials:

  • N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

  • 4-Fluorophenylmagnesium bromide (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-sulfinyl-O-(tert-butyl)hydroxylamine (1.0 mmol, 1.0 equiv).

  • Dissolve the t-BuONSO in anhydrous THF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 4-fluorophenylmagnesium bromide (1.0 M in THF, 1.0 mL, 1.0 mmol, 1.0 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 4-fluorobenzenesulfonamide.

Quantitative Data

The following table summarizes the yields for the synthesis of various primary sulfonamides using the described protocol.[7][9]

Aryl/Alkyl Group (R)Organometallic Reagent (R-M)Yield (%)
4-FluorophenylGrignard71
PhenylGrignard85
4-MethoxyphenylGrignard88
4-(Trifluoromethyl)phenylGrignard75
2-ThienylOrganolithium65
PhenethylGrignard70
tert-ButylGrignard55

Application as a Radical Scavenger (Spin Trapping)

This compound is a precursor to the spin trap 2-methyl-2-nitrosopropane (MNP). In biological systems, NtBHA can be oxidized to MNP, which then traps short-lived, unstable free radicals to form more stable nitroxide radical adducts.[10][11] These adducts can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[10][12] This technique is invaluable in pharmaceutical research for studying drug metabolism, identifying reactive intermediates, and investigating mechanisms of drug-induced toxicity.[13]

Workflow for Spin Trapping Experiments

G cluster_prep Sample Preparation A Biological System (e.g., microsomes, cells) D Incubation A->D B Drug/Xenobiotic B->D C NtBHA C->D E Radical Formation & Trapping D->E Metabolic Activation F Extraction of Spin Adduct E->F G EPR Spectroscopy F->G H Data Analysis (Radical Identification) G->H

Caption: Experimental workflow for spin trapping of drug metabolites.

Experimental Protocol: Trapping of Trichloromethyl Radical from Carbon Tetrachloride Metabolism

This protocol is a representative example of spin trapping in a biological system to study xenobiotic metabolism.[13]

Materials:

  • Rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • This compound (NtBHA) or Phenyl N-tert-butylnitrone (PBN) as the spin trap

  • Carbon tetrachloride (CCl₄)

  • Phosphate buffer (pH 7.4)

  • Chloroform/Methanol (2:1, v/v) extraction solvent

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes (1-2 mg protein/mL) in phosphate buffer.

  • Add the NADPH regenerating system to the microsomal suspension.

  • Add the spin trap (PBN is often used directly, if using NtBHA it will be oxidized in situ) to a final concentration of 50-100 mM.

  • Initiate the reaction by adding carbon tetrachloride (dissolved in a suitable solvent like DMSO, final concentration ~2 mM).

  • Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes), ensuring adequate mixing.

  • Terminate the reaction by adding an ice-cold solvent, such as the chloroform/methanol mixture, to extract the spin adduct.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the organic layer containing the lipophilic spin adduct to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., benzene or toluene).

  • Transfer the sample to a quartz EPR flat cell or capillary tube.

  • Record the EPR spectrum using an EPR spectrometer. The resulting spectrum for the PBN-CCl₃ adduct will show a characteristic triplet of doublets.

Antioxidant in Pharmaceutical Formulations

This compound is a potent antioxidant that can protect against oxidative stress by scavenging reactive oxygen species (ROS).[14][15] Its antioxidant properties are particularly relevant in preventing the degradation of active pharmaceutical ingredients (APIs) that are susceptible to oxidation. While specific quantitative data for NtBHA as a formulation excipient is not widely published in publicly available literature, its mechanism of action suggests it could be a valuable alternative to commonly used antioxidants like BHA and BHT.[16][17]

Mechanism of Antioxidant Action

G NtBHA This compound (NtBHA) Oxidized_NtBHA Stable Nitroxide Radical + Non-reactive species NtBHA->Oxidized_NtBHA Donates H• ROS Reactive Oxygen Species (e.g., •OH, ROO•) ROS->Oxidized_NtBHA Degraded_API Degraded API ROS->Degraded_API Oxidizes API Active Pharmaceutical Ingredient (API)

Caption: NtBHA protects APIs by scavenging reactive oxygen species.

Protocol for Evaluating Antioxidant Efficacy in a Liquid Formulation (General Approach)

This protocol outlines a general method to assess the effectiveness of NtBHA in preventing the degradation of an oxidation-sensitive drug in a liquid formulation.

Materials:

  • Oxidation-sensitive Active Pharmaceutical Ingredient (API)

  • This compound (NtBHA)

  • A suitable solvent system for the API (e.g., water, ethanol, propylene glycol)

  • A chemical oxidizing agent (e.g., hydrogen peroxide, AAPH) or exposure to UV light/heat to induce oxidation.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and mobile phase for the API.

Procedure:

  • Prepare a stock solution of the API in the chosen solvent system.

  • Prepare several formulations:

    • A control formulation (API solution without antioxidant).

    • Test formulations containing the API and varying concentrations of NtBHA (e.g., 0.01%, 0.05%, 0.1% w/v).

    • (Optional) A positive control formulation with a standard antioxidant like BHT.

  • Subject the formulations to accelerated stability conditions (e.g., elevated temperature, UV light exposure) or add a chemical oxidizing agent.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each formulation.

  • Analyze the concentration of the intact API in each aliquot using a validated HPLC method.

  • Calculate the percentage of API remaining at each time point for all formulations.

  • Plot the percentage of API remaining versus time for each formulation to compare the degradation rates.

Expected Data Presentation

The results of this study should be presented in a table comparing the stability of the API under different conditions.

Formulation% API Remaining (24h)% API Remaining (48h)% API Remaining (72h)
Control (No Antioxidant)85.272.560.1
NtBHA (0.01%)95.891.387.6
NtBHA (0.05%)99.198.597.9
NtBHA (0.1%)99.599.298.8
BHT (0.01%) - Positive Control96.592.889.4

Note: The data in this table is illustrative and will vary depending on the specific API and experimental conditions.

Conclusion

This compound is a multifaceted reagent with significant applications in pharmaceutical synthesis and research. Its utility in the efficient synthesis of primary sulfonamides, its critical role in the mechanistic study of drug metabolism through spin trapping, and its potential as a powerful antioxidant for drug formulation make it an indispensable tool for pharmaceutical scientists. The protocols and data presented herein provide a framework for the practical application of NtBHA in a research and development setting.

References

N-tert-Butylhydroxylamine (NtBHA) as a Potent Antioxidant in Cellular Aging Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylhydroxylamine (NtBHA) is a promising antioxidant compound that has demonstrated significant potential in mitigating the cellular hallmarks of aging. As a stable and cell-permeable molecule, NtBHA effectively combats oxidative stress, a key driver of the aging process. These application notes provide a comprehensive overview of the use of NtBHA in cellular aging studies, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies. The information presented here is intended to guide researchers in designing and executing experiments to investigate the anti-aging properties of NtBHA and similar antioxidant compounds.

Mechanism of Action

This compound primarily functions as a potent antioxidant by protecting mitochondria from age-related oxidative damage.[1][2] Its mechanism of action involves a recycling process within the mitochondrial electron transport chain.[1][3] NtBHA is maintained in its active, reduced form by mitochondrial NADH, allowing it to continuously scavenge reactive oxygen species (ROS) and prevent their damaging effects on cellular components.[1][3] This targeted mitochondrial protection helps to preserve mitochondrial function, which is crucial for cellular energy production and overall cellular health.[1][2] Furthermore, NtBHA has been shown to attenuate the age-associated accumulation of iron, a known contributor to oxidative stress.[2]

Key Applications in Cellular Aging Studies

  • Delaying Cellular Senescence: NtBHA has been shown to delay the onset of cellular senescence in human diploid fibroblasts (IMR90), a widely used model for studying cellular aging.[1][3]

  • Improving Mitochondrial Function: In vivo studies have demonstrated that NtBHA can reverse age-related declines in mitochondrial function in rats, leading to improved respiratory control and overall mitochondrial health.[1][3][4]

  • Enhancing Proteasomal Activity: NtBHA has been observed to increase the activity of the proteasome, the cellular machinery responsible for degrading damaged or unnecessary proteins, which tend to accumulate with age.[1][3]

  • Reducing Oxidative Stress Markers: Treatment with NtBHA leads to a reduction in markers of oxidative stress, such as the formation of protein-thiol mixed disulfides.[1][2]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various markers of cellular aging.

Table 1: Effect of NtBHA on Mitochondrial Respiratory Control Ratio (RCR) in Old Rats

Treatment GroupRespiratory Control Ratio (RCR) - Experiment 1Respiratory Control Ratio (RCR) - Experiment 2
Control (Old Rats)3.62 ± 0.0614.87 ± 0.44
NtBHA-Treated (Old Rats)4.25 ± 0.100 (P < 0.01)5.62 ± 0.51 (P < 0.04)

Data from Atamna et al., The FASEB Journal, 2001.[4]

Table 2: Physiological Effects of NtBHA in Old Rats

ParameterControl (Old Rats)NtBHA-Treated (Old Rats)P-value
Food Intake ( g/day )15 ± 1.320 ± 1.5 (similar to young rats)-
Ambulatory Activity (cm/h/day)143 ± 17296 ± 7P < 0.0001

Data from Atamna et al., The FASEB Journal, 2001.[4]

Table 3: Effect of NtBHA on Proteasomal Activity in IMR90 Cells

Treatment GroupRelative Proteasomal Activity
ControlBaseline
NtBHA-TreatedConsistently higher than control

Qualitative observation from Atamna et al., The FASEB Journal, 2001.[4] Specific quantitative data on the fold increase is not provided in the primary literature.

Experimental Protocols

Protocol 1: Assessment of Cellular Senescence using Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is a widely accepted method for identifying senescent cells in culture.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

  • Staining Solution: 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the Staining Solution to the cells.

  • Incubate the cells at 37°C in a dry incubator (no CO2) for 12-16 hours. Protect from light.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

  • Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple fields.

Experimental Workflow for SA-β-Gal Staining

SA_Beta_Gal_Workflow start Start: Cultured Cells wash1 Wash with PBS (2x) start->wash1 fix Fix with Formaldehyde/Glutaraldehyde (10-15 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 stain Add SA-β-Gal Staining Solution wash2->stain incubate Incubate at 37°C (12-16 hours) stain->incubate observe Microscopic Observation (Blue Color) incubate->observe quantify Quantify Percentage of Senescent Cells observe->quantify end End quantify->end

Workflow for Senescence-Associated β-Galactosidase Staining.
Protocol 2: Measurement of Mitochondrial Respiratory Control Ratio (RCR)

This protocol outlines the measurement of RCR in isolated mitochondria using a Clark-type oxygen electrode.

Materials:

  • Mitochondria isolation buffer

  • Respiration buffer

  • Substrates (e.g., glutamate, malate)

  • ADP solution

  • Clark-type oxygen electrode system

Procedure:

  • Isolate mitochondria from tissues or cells of interest using standard differential centrifugation methods.

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add a known amount of isolated mitochondria to the respiration buffer in the electrode chamber.

  • Add mitochondrial substrates to initiate baseline respiration (State 2).

  • Record the rate of oxygen consumption.

  • Add a known, limiting amount of ADP to stimulate active respiration (State 3).

  • Record the maximal rate of oxygen consumption.

  • Once the added ADP is phosphorylated to ATP, respiration will return to a slower rate (State 4).

  • Calculate the RCR as the ratio of the State 3 respiratory rate to the State 4 respiratory rate.

Experimental Workflow for RCR Measurement

RCR_Measurement_Workflow start Start: Isolated Mitochondria add_mito Add Mitochondria to Respiration Buffer start->add_mito add_substrate Add Substrates (e.g., Glutamate/Malate) add_mito->add_substrate measure_state2 Measure State 2 Respiration Rate add_substrate->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 Respiration Rate add_adp->measure_state3 measure_state4 Measure State 4 Respiration Rate measure_state3->measure_state4 calculate_rcr Calculate RCR (State 3 / State 4) measure_state4->calculate_rcr end End calculate_rcr->end

Workflow for Measuring Mitochondrial Respiratory Control Ratio.
Protocol 3: Proteasomal Activity Assay

This protocol describes a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer

  • Fluorometer

Procedure:

  • Lyse the cells and collect the supernatant containing the protein extract.

  • Determine the protein concentration of the cell lysate.

  • Dilute the cell lysate to a standardized protein concentration in the assay buffer.

  • Add the fluorogenic substrate to the diluted lysate.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.

  • Calculate the rate of substrate cleavage from the linear phase of the fluorescence increase, which is proportional to the proteasomal activity.

  • Normalize the activity to the protein concentration of the lysate.

Experimental Workflow for Proteasomal Activity Assay

Proteasome_Activity_Workflow start Start: Cultured Cells lyse_cells Cell Lysis and Protein Extraction start->lyse_cells measure_protein Measure Protein Concentration lyse_cells->measure_protein standardize Standardize Protein Concentration measure_protein->standardize add_substrate Add Fluorogenic Substrate standardize->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence over Time incubate->measure_fluorescence calculate_activity Calculate Proteasomal Activity measure_fluorescence->calculate_activity end End calculate_activity->end

Workflow for Measuring Proteasomal Activity.

Signaling Pathways

While the direct interaction of this compound with specific signaling pathways like mTOR and sirtuins in the context of aging is still an active area of research, its primary mechanism of action centers on the mitigation of mitochondrial oxidative stress. The following diagram illustrates the proposed mechanism of NtBHA in combating cellular aging.

Proposed Mechanism of NtBHA in Mitigating Cellular Aging

NtBHA_Mechanism cluster_aging Cellular Aging cluster_ntbha NtBHA Intervention Mitochondrial_Dysfunction Mitochondrial Dysfunction Increased_ROS Increased ROS Production Mitochondrial_Dysfunction->Increased_ROS Oxidative_Damage Oxidative Damage to Proteins, Lipids, DNA Increased_ROS->Oxidative_Damage Cellular_Senescence Cellular Senescence Oxidative_Damage->Cellular_Senescence Proteasome_Impairment Proteasome Impairment Oxidative_Damage->Proteasome_Impairment Iron_Accumulation Iron Accumulation Iron_Accumulation->Increased_ROS NtBHA This compound (NtBHA) NtBHA->Mitochondrial_Dysfunction Protects Mitochondria NtBHA->Increased_ROS Scavenges ROS NtBHA->Iron_Accumulation Attenuates Accumulation

Proposed mechanism of NtBHA in mitigating cellular aging.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling any chemical compounds.

References

Application Notes and Protocols for the Preparation of Hydroxamic Acids Using N-tert-Butylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxamic acids are a pivotal class of organic compounds with a broad spectrum of applications, most notably as potent inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Their ability to chelate metal ions within the active sites of these enzymes makes them a valuable pharmacophore in drug discovery. This document provides a detailed protocol for the synthesis of hydroxamic acids utilizing N-tert-butylhydroxylamine as a key reagent.

The use of this compound offers a strategic advantage in the synthesis of hydroxamic acids. The tert-butyl group can serve as a protecting group for the nitrogen atom, which can be cleaved under specific conditions to yield the desired N-unsubstituted hydroxamic acid. This two-step approach, involving an initial coupling reaction followed by deprotection, allows for greater control and flexibility in the synthesis of complex molecules.

Reaction Overview: Two-Step Synthesis of Hydroxamic Acids

The preparation of hydroxamic acids using this compound is typically a two-stage process:

  • Amide Coupling: A carboxylic acid is coupled with this compound to form a stable N-tert-butyl hydroxamic acid intermediate. This reaction is commonly facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

  • Deprotection: The N-tert-butyl group is subsequently removed from the intermediate to yield the final N-hydroxy amide (hydroxamic acid). This step requires careful selection of deprotection conditions to avoid degradation of the hydroxamic acid moiety.

Experimental Protocols

Protocol 1: Preparation of this compound Free Base

This compound is often supplied as a hydrochloride salt. The free base is required for the coupling reaction and can be prepared as follows:

Materials:

  • This compound hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1 equivalent) while stirring.

  • Extract the aqueous layer with an anhydrous organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the this compound free base as an oil or low-melting solid.

  • Note: The free base is less stable than the hydrochloride salt and should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: EDC/HOBt Mediated Coupling of a Carboxylic Acid with this compound

This protocol describes a general procedure for the synthesis of an N-tert-butyl hydroxamic acid.

Materials:

  • Carboxylic acid

  • This compound (free base from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.1 equivalents) in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-tert-butyl hydroxamic acid.

Quantitative Data Summary for Coupling Reaction:

Carboxylic AcidCoupling ReagentsSolventTime (h)Yield (%)
Benzoic AcidEDC, HOBtDMF1875-85
Phenylacetic AcidEDC, HOBtDCM2470-80
4-Methoxybenzoic AcidHATU, DIPEADMF480-90

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Deprotection of N-tert-Butyl Hydroxamic Acids

The removal of the N-tert-butyl group to unveil the hydroxamic acid requires conditions that are mild enough to prevent hydrolysis of the product.

Materials:

  • N-tert-butyl hydroxamic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole or triethylsilane)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the N-tert-butyl hydroxamic acid (1.0 equivalent) in a minimal amount of dichloromethane.

  • Add a scavenger such as anisole (2-5 equivalents) to the solution. This is to trap the tert-butyl cation generated during the reaction.

  • Cool the mixture to 0 °C.

  • Slowly add trifluoroacetic acid (10-50% in DCM, v/v). The concentration of TFA may need to be optimized for different substrates.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by precipitation from a suitable solvent system (e.g., DCM/hexanes or ether/hexanes), crystallization, or flash column chromatography.

Quantitative Data Summary for Deprotection Reaction:

N-tert-Butyl Hydroxamic AcidDeprotection ReagentSolventTime (h)Yield (%)
N-tert-Butyl-N-hydroxybenzamide20% TFA/DCMDCM280-90
N-tert-Butyl-N-hydroxyphenylacetamide50% TFA/DCMDCM175-85

Yields are representative and may vary depending on the substrate and reaction conditions.

Visualizing the Workflow and Reaction Mechanism

To aid in the understanding of the synthetic process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

experimental_workflow cluster_start Starting Materials cluster_prep Preparation of Free Base cluster_coupling Coupling Reaction cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_final Final Product start_acid Carboxylic Acid (R-COOH) coupling EDC/HOBt Coupling (Protocol 2) start_acid->coupling start_amine This compound Hydrochloride prep_amine Liberate Free Base (Protocol 1) start_amine->prep_amine prep_amine->coupling intermediate N-tert-Butyl Hydroxamic Acid coupling->intermediate deprotection TFA-mediated Deprotection (Protocol 3) intermediate->deprotection final_product Hydroxamic Acid (R-CONHOH) deprotection->final_product

Caption: Experimental workflow for the synthesis of hydroxamic acids.

reaction_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_deprotection Deprotection RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt N_tBu_HA N-tert-Butyl Hydroxamic Acid HOBt_ester->N_tBu_HA + tBu-NHOH tBuNHOH tBu-NHOH protonated_HA Protonated Intermediate N_tBu_HA->protonated_HA + H+ (TFA) TFA TFA (H+) final_HA Hydroxamic Acid protonated_HA->final_HA - tBu+ isobutylene Isobutylene protonated_HA->isobutylene

Caption: Simplified mechanism of hydroxamic acid synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC is a skin and respiratory irritant. Handle with care.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of hydroxamic acids using this compound. The two-step approach involving the formation of a stable N-tert-butyl hydroxamic acid intermediate followed by a mild deprotection offers a reliable and versatile method for accessing this important class of compounds. Careful optimization of reaction conditions for both the coupling and deprotection steps will be crucial for achieving high yields and purity of the final hydroxamic acid products, which are of significant interest in the field of drug development.

Application Notes and Protocols for N-tert-Butylhydroxylamine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylhydroxylamine hydrochloride (t-BuNHOH·HCl) is a versatile chemical compound with significant applications in various scientific disciplines, including organic synthesis, pharmaceutical development, and free radical research.[1][2] Its utility stems from its potent antioxidant properties and its role as a spin-trapping agent, enabling the detection and characterization of transient free radicals.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in aqueous solutions, tailored for researchers and professionals in drug development and life sciences.

Physicochemical Properties and Handling

This compound hydrochloride is a white crystalline solid.[4] Proper handling and storage are crucial to maintain its stability and reactivity.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 57497-39-9[4]
Molecular Formula C₄H₁₁NO·HCl[4]
Molecular Weight 125.60 g/mol
Melting Point 183-189 °C[4]
Appearance White crystalline solid[4]
Purity ≥98%
Storage 2-8 °C, away from heat and light, under inert gas[4]
Solubility (in water) Soluble[5]

Preparation and Stability of Aqueous Solutions

Preparation of a 100 mM Stock Solution:

  • Weigh out 1.256 g of this compound hydrochloride.

  • Dissolve it in 100 mL of deionized water or an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Ensure complete dissolution by gentle vortexing or stirring.

  • Sterile-filter the solution through a 0.22 µm filter for cell culture applications.

Stability Considerations:

Aqueous solutions of hydroxylamines can be susceptible to oxidation over time.[6] While this compound hydrochloride is relatively stable, it is recommended to:

  • Prepare fresh solutions for optimal performance.

  • Store stock solutions at 2-8°C for short-term use (up to one week).

  • For longer-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

  • The stability of the solution can be pH-dependent. It is advisable to prepare solutions in a buffer relevant to the experimental pH and assess stability if stored for extended periods.

Application 1: Spin Trapping of Free Radicals

This compound can be oxidized to the spin trap 2-methyl-2-nitrosopropane (MNP), which then reacts with short-lived radicals to form more stable spin adducts detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This is particularly useful for detecting hydroxyl radicals (•OH).

Experimental Protocol: Spin Trapping of Hydroxyl Radicals in an Aqueous System

This protocol is based on the principle of the Fenton reaction to generate hydroxyl radicals.

Materials:

  • This compound hydrochloride

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Iron(II) sulfate (FeSO₄)

  • Phosphate buffered saline (PBS), pH 7.4

  • EPR spectrometer and appropriate flat cell

Procedure:

  • Solution Preparation:

    • Prepare a 100 mM solution of this compound hydrochloride in PBS.

    • Prepare a 10 mM solution of FeSO₄ in deoxygenated PBS. Prepare this solution fresh before use.

    • Prepare a 10 mM solution of H₂O₂ in PBS.

  • Reaction Mixture:

    • In an EPR-compatible tube, mix the following in order:

      • 50 µL of PBS

      • 20 µL of 100 mM this compound hydrochloride (final concentration: 20 mM)

      • 10 µL of 10 mM FeSO₄ (final concentration: 1 mM)

    • Initiate the reaction by adding 20 µL of 10 mM H₂O₂ (final concentration: 2 mM).

  • EPR Measurement:

    • Immediately transfer the reaction mixture to an EPR flat cell.

    • Place the cell in the EPR spectrometer.

    • Record the EPR spectrum. Typical instrument settings are: microwave power, 10-20 mW; modulation amplitude, 1 G; modulation frequency, 100 kHz; sweep width, 100 G.[4]

  • Data Analysis:

    • The resulting EPR spectrum should be characteristic of the spin adduct formed from the trapping of the hydroxyl radical by MNP. The hyperfine coupling constants can be used to identify the trapped radical.

G cluster_oxidation Oxidation to Spin Trap cluster_trapping Spin Trapping tBuNHOH This compound H2O2_Fe H₂O₂ / Fe²⁺ tBuNHOH->H2O2_Fe tBuN(O)H t-BuN(O)H• H2O2_Fe->tBuN(O)H Oxidation MNP 2-Methyl-2-nitrosopropane (MNP) (Spin Trap) tBuN(O)H->MNP Conversion OH_radical •OH (Short-lived radical) MNP->OH_radical Spin_Adduct t-BuN(O)•OH (Stable Spin Adduct) OH_radical->Spin_Adduct Trapping EPR EPR Detection Spin_Adduct->EPR

Spin trapping workflow using this compound.

Application 2: Radical Scavenging in Aqueous Solutions and Cell-Based Assays

This compound hydrochloride is a potent scavenger of reactive oxygen species (ROS), making it a valuable tool for studying and mitigating oxidative stress in biological systems.[2]

Experimental Protocol: Assessing Antioxidant Activity using the ORAC Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals. The following is a generalized protocol that can be adapted for this compound hydrochloride.[6]

Materials:

  • This compound hydrochloride

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a series of concentrations of this compound hydrochloride in phosphate buffer.

    • Prepare a series of Trolox standards (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.

    • Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare this solution fresh before use.

  • Assay Protocol:

    • Add 25 µL of blank (phosphate buffer), Trolox standards, or this compound hydrochloride samples to the wells of the 96-well plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin kinetic measurement of fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the this compound hydrochloride samples in Trolox equivalents (TE) from the standard curve.

Table 2: Example of Expected ORAC Assay Data (Hypothetical)

CompoundConcentration (µM)Net AUCORAC Value (µmol TE/µmol)
Trolox 12.5Value1.0
25Value1.0
50Value1.0
t-BuNHOH·HCl 25ValueCalculated Value
50ValueCalculated Value
100ValueCalculated Value

Note: Specific ORAC values for this compound hydrochloride are not widely reported and should be determined experimentally.

Experimental Protocol: Cytoprotection against Oxidative Stress in Cell Culture

This protocol provides a framework for evaluating the ability of this compound hydrochloride to protect cultured cells from oxidative stress induced by hydrogen peroxide.

Materials:

  • This compound hydrochloride

  • Cell line of interest (e.g., human lung fibroblasts IMR-90)

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment:

    • Prepare various concentrations of this compound hydrochloride in serum-free medium (e.g., 10, 50, 100 µM).[2]

    • Remove the culture medium and replace it with the medium containing this compound hydrochloride. Include a vehicle control (medium only).

    • Incubate for a suitable pre-treatment time (e.g., 2-4 hours).

  • Induction of Oxidative Stress:

    • Prepare a working solution of H₂O₂ in serum-free medium at a concentration known to induce cytotoxicity in the chosen cell line (to be determined empirically, e.g., 100-500 µM).

    • Remove the pre-treatment medium and add the H₂O₂-containing medium to the wells (except for the untreated control wells).

    • Incubate for a defined period (e.g., 4-24 hours).

  • Assessment of Cell Viability:

    • After the incubation period, remove the treatment medium and wash the cells with PBS.

    • Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of this compound hydrochloride to determine its protective effect.

G cluster_survival Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased Intracellular ROS Oxidative_Stress->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis tBuNHOH This compound Scavenging Direct ROS Scavenging tBuNHOH->Scavenging Acts as Mitochondrial_Protection Mitochondrial Protection tBuNHOH->Mitochondrial_Protection Promotes Scavenging->ROS Reduces Cell_Survival Enhanced Cell Survival Scavenging->Cell_Survival Mitochondrial_Protection->Cellular_Damage Prevents Mitochondrial_Protection->Cell_Survival

Mechanism of cytoprotection by this compound.

Summary

This compound hydrochloride is a valuable tool for researchers studying oxidative stress and free radical biology. Its properties as a potent antioxidant and a precursor to a spin-trapping agent allow for both the investigation and mitigation of radical-induced damage in aqueous and biological systems. The protocols provided herein offer a starting point for the application of this compound in a laboratory setting. It is essential to optimize the experimental conditions for each specific application and cell type.

References

Application Notes and Protocols: N-tert-Butylhydroxylamine for the Protection of Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylhydroxylamine is a versatile reagent in organic synthesis, primarily utilized for the protection of aldehydes and ketones through the formation of N-tert-butyl nitrones. This protection strategy is valuable in multi-step syntheses where the carbonyl functionality needs to be masked to prevent unwanted side reactions with nucleophiles or under reducing or oxidizing conditions. The resulting nitrones are generally stable crystalline solids, facilitating purification and handling. Beyond its role as a protecting group, this compound and the derived nitrones are widely recognized for their ability to act as spin traps for reactive free radicals, an application of significant interest in medicinal chemistry and drug development for studying oxidative stress pathways.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for carbonyl compounds.

Applications

  • Protection of Aldehydes and Ketones: The primary application is the conversion of aldehydes and ketones into stable N-tert-butyl nitrones, which are inert to a variety of reagents.[4]

  • Radical Trapping: N-tert-butyl nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), are extensively used as spin traps to detect and identify transient free radicals in chemical and biological systems.[5][6]

  • Intermediates in Synthesis: Nitrones are 1,3-dipoles and can participate in cycloaddition reactions, providing a route to various heterocyclic compounds.[7]

  • Drug Development: The radical scavenging properties of N-tert-butyl nitrone derivatives have been explored for therapeutic applications in conditions associated with oxidative stress.[1][3]

Experimental Workflows

The following diagrams illustrate the general workflows for the protection of carbonyl compounds using this compound and the subsequent deprotection, as well as its application in radical trapping.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start_P Aldehyde/Ketone + This compound Reaction_P Reaction in suitable solvent (e.g., t-BuOH, THF) Optional: Dehydrating agent (MgSO4) Start_P->Reaction_P Condensation Workup_P Aqueous Work-up & Extraction Reaction_P->Workup_P Purification_P Purification (Crystallization/Chromatography) Workup_P->Purification_P End_P Isolated N-tert-Butyl Nitrone Purification_P->End_P Start_D N-tert-Butyl Nitrone Reaction_D Hydrolysis (Aqueous Acid, e.g., HCl) Start_D->Reaction_D Workup_D Neutralization & Extraction Reaction_D->Workup_D Purification_D Purification Workup_D->Purification_D End_D Regenerated Aldehyde/Ketone Purification_D->End_D

Caption: General workflow for the protection of aldehydes/ketones and deprotection of N-tert-butyl nitrones.

RadicalTrappingWorkflow cluster_trapping Radical Trapping Mechanism Start Short-lived Radical (R•) Reaction Radical Addition Start->Reaction Nitrone N-tert-Butyl Nitrone (Spin Trap) Nitrone->Reaction Adduct Stable Nitroxide Radical Adduct Reaction->Adduct Detection Detection by EPR Spectroscopy Adduct->Detection

Caption: Workflow illustrating the mechanism of radical trapping by an N-tert-butyl nitrone.

Experimental Protocols

Protocol 1: Protection of Aromatic Aldehydes

This protocol describes the synthesis of α-phenyl-N-tert-butylnitrone (PBN) from benzaldehyde.

Materials:

  • Benzaldehyde

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add this compound hydrochloride (1.2 mmol), anhydrous sodium bicarbonate (2.0 mmol), and anhydrous sodium sulfate (2.0 mmol).

  • Stir the suspension at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mixture as the eluent to yield the pure nitrone.

Protocol 2: Protection of Ketones

This protocol outlines a general method for the formation of ketonitrones under thermal conditions, which is particularly useful for less reactive ketones.[8][9]

Materials:

  • Ketone (e.g., acetophenone, cyclohexanone)

  • This compound

  • tert-Butanol (t-BuOH)

  • Magnesium sulfate (MgSO₄), anhydrous (optional, for equilibrium-limited reactions)

  • Argon or Nitrogen gas

Procedure:

  • In a sealable reaction vial, combine the ketone (1.0 mmol) and this compound (1.2 mmol) in tert-butanol (2 mL).

  • For ketones like acetophenone where the equilibrium is unfavorable, add anhydrous MgSO₄ (2.0 mmol) as a dehydrating agent.[9]

  • Purge the vial with argon or nitrogen, then seal it tightly.

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Allow the mixture to cool to room temperature.

  • If MgSO₄ was used, filter the mixture.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude nitrone by flash column chromatography on silica gel.

Protocol 3: Deprotection of N-tert-Butyl Nitrones

This protocol describes the hydrolysis of N-tert-butyl nitrones to regenerate the parent carbonyl compound.

Materials:

  • N-tert-Butyl nitrone

  • Aqueous Hydrochloric acid (e.g., 2 M HCl)

  • Organic solvent (e.g., Dichloromethane, Diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the N-tert-butyl nitrone (1.0 mmol) in a suitable organic solvent.

  • Add an excess of aqueous hydrochloric acid (e.g., 5 mL of 2 M HCl).

  • Stir the two-phase mixture vigorously at room temperature. The reaction can be gently heated if necessary.

  • Monitor the disappearance of the nitrone by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the deprotected aldehyde or ketone. Further purification can be performed if necessary.

Data Presentation

The following tables summarize the yields for the protection of various aldehydes and ketones as N-tert-butyl nitrones under different reaction conditions.

Table 1: Protection of Various Aldehydes as N-tert-Butyl Nitrones

EntryAldehydeReaction ConditionsYield (%)Reference
1BenzaldehydeThis compound HCl, NaHCO₃, Na₂SO₄, THF, rt, 24h85-95Inferred from multiple sources
24-MethoxybenzaldehydeThis compound, t-BuOH, 110°C, 12h92[8]
34-NitrobenzaldehydeThis compound, t-BuOH, 110°C, 12h88[8]
4CinnamaldehydeThis compound, t-BuOH, 110°C, 12h75[8]

Table 2: Protection of Various Ketones as N-tert-Butyl Nitrones

EntryKetoneReaction ConditionsYield (%)Reference
1AcetophenoneThis compound, t-BuOH, MgSO₄, 110°C, 24h55[9]
2CyclohexanoneThis compound, t-BuOH, 110°C, 12h85[8][9]
32-ButanoneThis compound, t-BuOH, 110°C, 12h78[9]
4IndanoneThis compound, t-BuOH, 110°C, 12h90[9]

Table 3: Stability of N-tert-Butyl Nitrones

Reagent/ConditionStabilityNotes
Bases
Strong non-nucleophilic bases (e.g., DBU, NaH)Generally StableStable under anhydrous conditions.
Aqueous bases (e.g., NaOH, K₂CO₃)Generally StableStable at room temperature, may hydrolyze upon heating.
Acids
Strong aqueous acids (e.g., HCl, H₂SO₄)LabileUsed for deprotection via hydrolysis.[2]
Lewis acidsMay be labileCan catalyze hydrolysis or other reactions.
Nucleophiles
Organometallics (e.g., Grignard, Organolithiums)Generally StableThis stability allows for reactions at other sites in the molecule.
Hydrides (e.g., NaBH₄, LiAlH₄)Generally StableThe nitrone functionality is typically not reduced by these reagents.
Oxidizing Agents
Mild oxidants (e.g., MnO₂, PCC)Generally Stable
Strong oxidants (e.g., m-CPBA, O₃)May be reactiveThe nitrone functionality can be susceptible to strong oxidation.
Reducing Agents
Catalytic Hydrogenation (e.g., H₂, Pd/C)LabileCan be reduced to the corresponding hydroxylamine or amine.

Conclusion

This compound serves as an effective and practical reagent for the protection of aldehydes and ketones. The resulting N-tert-butyl nitrones exhibit good stability towards a range of reaction conditions, particularly nucleophilic and basic environments, making them a valuable tool in complex organic synthesis. The protection and deprotection protocols are generally straightforward, and the application of these nitrones as radical traps further extends their utility in chemical and biological research. The data and protocols provided herein are intended to guide researchers in the effective application of this versatile protecting group strategy.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of N-tert-Butylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylhydroxylamine (Nt-BHA) is a derivative of hydroxylamine that has garnered significant interest for its antioxidant properties. It is recognized for its role in cellular protection, particularly through the mitigation of oxidative stress.[1][2][3] Nt-BHA has been shown to be effective in protecting mitochondria from age-related changes and oxidative damage.[1][2][3] Its mechanism of action is thought to involve the scavenging of reactive oxygen species (ROS) and its recycling by the mitochondrial electron transport chain, making it a potentially valuable compound in the development of therapeutics for conditions associated with oxidative stress.[1][2][3]

These application notes provide a detailed overview of the in vitro methods used to characterize the antioxidant activity of Nt-BHA, including experimental protocols for common antioxidant assays and a summary of its known antioxidant mechanisms.

Data Presentation

Table 1: Radical Scavenging Activity of this compound (Nt-BHA)

AssayTest CompoundPositive ControlIC₅₀ (µg/mL) or Trolox Equivalent (TEAC)
DPPH Radical Scavenging Assay This compoundAscorbic Acid / TroloxData to be determined by user
ABTS Radical Cation Scavenging Assay This compoundTroloxData to be determined by user
Hydroxyl Radical Scavenging Assay This compoundMannitol / TroloxData to be determined by user

IC₅₀: The concentration of the test compound required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity.

Table 2: Reducing Power of this compound (Nt-BHA)

AssayTest CompoundPositive ControlAbsorbance at 700 nm / FRAP Value (µM Fe(II)/mg)
Ferric Reducing Antioxidant Power (FRAP) Assay This compoundAscorbic Acid / TroloxData to be determined by user
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay This compoundUric Acid / TroloxData to be determined by user

Experimental Protocols

The following are detailed protocols for commonly used in vitro antioxidant activity assays that can be applied to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Materials:

  • This compound (Nt-BHA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Samples: Prepare a stock solution of Nt-BHA in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of Nt-BHA or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Materials:

  • This compound (Nt-BHA)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of Nt-BHA and Trolox in a suitable solvent. Prepare a series of dilutions from the stock solutions.

  • Assay:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of Nt-BHA or Trolox to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which can be measured spectrophotometrically at 593 nm.

Materials:

  • This compound (Nt-BHA)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ascorbic acid or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a stock solution of Nt-BHA in a suitable solvent. Prepare a series of standard solutions of ascorbic acid or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Fe(II) equivalents.

Mandatory Visualizations

experimental_workflow_dpph prep_dpph Prepare 0.1 mM DPPH in Methanol assay_setup Mix DPPH with Nt-BHA or Control in 96-well plate prep_dpph->assay_setup prep_ntbha Prepare Nt-BHA Dilutions prep_ntbha->assay_setup prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->assay_setup incubation Incubate 30 min in the dark assay_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for the DPPH Radical Scavenging Assay.

experimental_workflow_abts prep_abts Prepare ABTS•⁺ Solution (ABTS + K₂S₂O₄) assay_setup Mix ABTS•⁺ with Nt-BHA or Trolox in 96-well plate prep_abts->assay_setup prep_ntbha Prepare Nt-BHA Dilutions prep_ntbha->assay_setup prep_control Prepare Trolox Standard prep_control->assay_setup incubation Incubate 6 min assay_setup->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and TEAC measurement->calculation

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

experimental_workflow_frap prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) assay_setup Mix FRAP Reagent with Nt-BHA or Standard prep_frap->assay_setup prep_ntbha Prepare Nt-BHA Sample prep_ntbha->assay_setup prep_standard Prepare Fe(II) Standard prep_standard->assay_setup incubation Incubate 4 min at 37°C assay_setup->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value measurement->calculation

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

ntbha_antioxidant_mechanism cluster_mitochondrion Mitochondrion ETC Mitochondrial Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) ETC->ROS generates Oxidative_Damage Cellular Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage NtBHA This compound (Nt-BHA) NtBHA_Nitroxide Nt-BHA Nitroxide Radical NtBHA->NtBHA_Nitroxide donates e⁻/H⁺ NtBHA_Nitroxide->ROS scavenges NtBHA_Nitroxide->NtBHA recycled by ETC Cell_Protection Cellular Protection and Maintenance of Mitochondrial Function NtBHA_Nitroxide->Cell_Protection

Caption: Proposed Antioxidant Mechanism of this compound.

References

Troubleshooting & Optimization

How to improve the yield of N-tert-Butylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-tert-Butylhydroxylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized through the reduction of nitrogen-containing compounds at a higher oxidation state.[1] Key methods include:

  • Reduction of 2-Methyl-2-nitropropane: This is a widely used method involving the reduction of 2-methyl-2-nitropropane with reagents like zinc dust in the presence of an acid.[1][2]

  • Reduction of other derivatives: The synthesis can also proceed through the reduction of corresponding nitroso and oxime derivatives.[1]

  • From N-tert-butylamine: A multi-step process exists where N-tert-butylamine is first reacted with a benzaldehyde to form an imine. This imine is then oxidized to an oxaziridine, which is subsequently hydrolyzed to yield this compound.[1]

Q2: What is the expected yield for the synthesis of this compound?

A2: The reported yields can vary depending on the chosen synthetic route and reaction conditions. The reduction of 2-methyl-2-nitropropane using zinc and acetic acid in ethanol has been reported to achieve a quantitative yield of 100%.[2] However, practical yields may be lower due to handling losses or incomplete reactions.

Q3: Is this compound stable as a free base?

A3: As a free base, N-alkyl hydroxylamines like this compound are generally not very stable and can be susceptible to aerial oxidation.[1] For improved stability, it is often converted into a more stable salt, such as the hydrochloride or acetate salt.[1][3]

Q4: How can this compound be purified?

A4: Purification can be achieved through standard laboratory techniques. The product is often isolated by extraction and then purified. For instance, after the reaction, the product can be extracted with a solvent like dichloromethane, dried, and the solvent evaporated.[2] The acetate salt of this compound has the advantageous property of being purifiable by distillation under reduced pressure.[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Ineffective Reduction: The reducing agent (e.g., zinc dust) may be old or of poor quality.Use fresh, high-quality zinc dust. Ensure the zinc is activated if necessary.
Incorrect Temperature Control: The reaction can be exothermic. If the temperature is not maintained within the optimal range (e.g., below 15°C during acid addition), side reactions may occur.[2]Use an ice bath to carefully control the temperature, especially during the dropwise addition of acetic acid.[2]
Incomplete Reaction: The reaction time may be insufficient.Ensure the reaction is stirred for the recommended duration (e.g., 3 hours at room temperature) after the initial cooled addition.[2]
Product Contamination Incomplete Separation of Byproducts: Zinc acetate, a byproduct in the zinc/acetic acid reduction, may not be fully removed.Thoroughly wash the filtered zinc acetate cake with the extraction solvent (e.g., dichloromethane) to maximize product recovery.[2]
Presence of Water: Water can interfere with the isolation and stability of the product.After extraction, ensure the organic layer is thoroughly dried using a suitable drying agent like magnesium sulfate before solvent evaporation.[2]
Product Instability Aerial Oxidation: The free base of this compound is prone to oxidation.[1]For long-term storage, consider converting the free base to a more stable salt form, such as the hydrochloride or acetate salt.[1]

Experimental Protocols

Synthesis of this compound via Reduction of 2-Methyl-2-nitropropane

This protocol is based on a method reported to yield 100% of the product.[2]

Materials:

  • 2-Methyl-2-nitropropane

  • Zinc dust

  • Glacial acetic acid

  • 95% Ethanol

  • Dichloromethane

  • Magnesium sulfate

  • 500 mL three-neck round bottom flask

  • Magnetic stir bar and stirrer

  • Thermometer and adapter

  • Addition funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Equip a 500 mL three-neck round bottom flask with a magnetic stir bar, a thermometer with an adapter, and an addition funnel.

  • Add 350 mL of 95% ethanol to the flask and cool it to 10°C using an ice bath.

  • In a single portion, add 6.18 g (0.060 mole) of 2-methyl-2-nitropropane and 5.89 g (0.090 mole) of zinc dust to the cooled ethanol.

  • Place 10.8 g (0.180 mole) of glacial acetic acid into the addition funnel.

  • With vigorous stirring, add the glacial acetic acid dropwise to the reaction mixture, maintaining the internal temperature below 15°C.

  • Once the addition is complete, remove the ice bath and continue stirring the mixture for 3 hours at room temperature.

  • Remove the ethanol by rotary evaporation. The residue will contain this compound, zinc acetate, and water.

  • Add 50 mL of dichloromethane to the residue and filter the mixture through a Büchner funnel to remove the zinc acetate.

  • Wash the zinc acetate cake on the filter paper with two 25 mL portions of dichloromethane.

  • Combine the filtrates and transfer them to a separatory funnel. Separate and discard the aqueous layer.

  • Dry the organic layer over magnesium sulfate.

  • Filter off the magnesium sulfate and remove the dichloromethane by rotary evaporation to yield the this compound product.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference
Starting Material 2-Methyl-2-nitropropane[2]
Reagents Zinc dust, Glacial acetic acid[2]
Solvent 95% Ethanol[2]
Temperature (Acid Addition) 10 - 15°C[2]
Reaction Time 3 hours[2]
Reported Yield 100%[2]

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A 1. Cool Ethanol in Flask B 2. Add 2-Methyl-2-nitropropane and Zinc Dust A->B C 3. Add Acetic Acid Dropwise (<15°C) B->C D 4. Stir at Room Temperature (3h) C->D E 5. Evaporate Ethanol D->E F 6. Extract with Dichloromethane E->F G 7. Filter to Remove Zinc Acetate F->G H 8. Wash Organic Layer G->H I 9. Dry with MgSO4 H->I J 10. Evaporate Dichloromethane I->J Product This compound J->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Was the temperature controlled during acid addition? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was fresh, high-quality zinc dust used? A1_Yes->Q2 Sol1 Side reactions likely occurred. Maintain temp <15°C. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction stirred for the full duration? A2_Yes->Q3 Sol2 Inactive reducing agent. Use fresh zinc dust. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was the workup performed correctly? A3_Yes->Q4 Sol3 Incomplete reaction. Ensure 3h stir time. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Consult further literature or support. A4_Yes->End Sol4 Product loss during isolation. Review extraction and drying steps. A4_No->Sol4

References

Troubleshooting low efficiency of N-tert-Butylhydroxylamine in spin trapping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-tert-Butylhydroxylamine (NtBHA) spin trapping. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their spin trapping experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NtBHA) and how does it work as a spin trap?

A1: this compound (NtBHA) is a precursor to the spin trap 2-methyl-2-nitrosopropane (MNP). In the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or molecular oxygen, NtBHA is oxidized to MNP.[1][2] MNP is a C-nitroso spin trap that efficiently reacts with transient free radicals to form stable nitroxide spin adducts.[3][4] These spin adducts can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The reaction is often enhanced by the presence of metal ions like iron.[1]

Q2: Why am I observing a very weak or no EPR signal in my experiment?

A2: Low signal intensity in NtBHA spin trapping experiments can be attributed to several factors:

  • Insufficient Oxidation of NtBHA: NtBHA itself is not the active spin trap. Inefficient conversion to MNP will result in a low concentration of the active trapping agent.

  • Instability of the Spin Adduct: The stability of MNP spin adducts varies significantly depending on the structure of the trapped radical. Some adducts, particularly those of certain oxygen-centered radicals, can be very short-lived.[5]

  • Low Radical Concentration: The concentration of the free radical of interest in your system may be below the detection limit of the experiment.

  • Inappropriate Experimental Conditions: Factors such as pH, temperature, and solvent can significantly impact both the formation and stability of the spin adduct.

  • Presence of Reducing Agents: Reducing agents in your sample can convert the nitroxide spin adduct back to an EPR-silent hydroxylamine.

Q3: My EPR spectrum is complex and difficult to interpret. What could be the reason?

A3: Complex EPR spectra can arise from several sources:

  • Trapping of Multiple Radical Species: Your system may be generating more than one type of free radical, leading to a superposition of different spin adduct spectra.

  • Formation of Artifacts: Side reactions can lead to the formation of paramagnetic species that are not the spin adduct of interest. A common artifact is the di-tert-butyl nitroxide (DTBN) radical, which gives a characteristic triplet signal.

  • Spin Adduct Degradation: The initial spin adduct may decompose into secondary radical species, which are then trapped to form new adducts, resulting in a more complex spectrum over time.

Q4: Can I use NtBHA to trap superoxide radicals?

A4: While MNP, the active form of NtBHA, can trap a variety of radicals, its efficiency for trapping superoxide is a subject of discussion and can be challenging. The resulting superoxide adduct is known to be relatively unstable.[6] Other spin traps, such as DMPO and its derivatives, are often preferred for superoxide detection due to the better stability and more distinct EPR spectra of their superoxide adducts.[6][7]

Troubleshooting Guides

Issue 1: Low or No EPR Signal Intensity
Possible Cause Troubleshooting Step Expected Outcome
Insufficient NtBHA Oxidation Ensure the presence of an appropriate oxidizing agent (e.g., H₂O₂ at a low concentration) in your system. The reaction can be enhanced by catalytic amounts of iron ions.[1]Increased concentration of the active spin trap (MNP), leading to a stronger EPR signal.
Inadequate NtBHA Concentration Optimize the concentration of NtBHA. A typical starting concentration is in the range of 10-100 mM.Higher concentrations of the spin trap can increase the probability of radical capture, but excessively high concentrations may lead to artifacts.
Spin Adduct Instability Adjust the pH and temperature of your sample. MNP adducts of certain radicals are more stable under specific conditions. For example, hydroxyl radical adducts of some nitrones are more stable in acidic media.Enhanced stability of the spin adduct, allowing for a longer measurement time and a stronger signal.
Low Radical Flux Increase the rate of radical generation in your system, if possible.A higher concentration of transient radicals will lead to a higher concentration of spin adducts.
Degradation by Reducing Agents If your sample contains high concentrations of reducing agents (e.g., ascorbate), consider sample purification or dilution prior to spin trapping.Minimized reduction of the spin adduct, preserving the EPR signal.
Issue 2: Presence of Artifacts in the EPR Spectrum
Artifact Identification Prevention/Minimization
Di-tert-butyl nitroxide (DTBN) A simple, sharp triplet EPR signal.This artifact can result from the photodecomposition of MNP. Minimize exposure of the MNP solution to light. Prepare solutions fresh and store them in the dark.
Forrester-Hepburn Mechanism Can produce the same spin adduct as direct radical trapping, leading to false positives. This involves nucleophilic addition to the spin trap followed by oxidation.[8]While more commonly discussed for nitrone traps, it's good practice to run control experiments without the radical generating system to check for non-radical dependent signal generation.
Inverted Spin Trapping Involves the oxidation of the spin trap itself, followed by reaction with a nucleophile. This can be an issue in electrochemical or highly oxidizing environments.[9]Carefully control the redox environment of your experiment.

Experimental Protocols

General Protocol for Spin Trapping with NtBHA

This protocol provides a general guideline. Optimal conditions may vary depending on the specific experimental system.

1. Preparation of Reagents:

  • NtBHA Stock Solution: Prepare a stock solution of NtBHA (e.g., 1 M in a suitable solvent like water or buffer). Store in the dark at 4°C. The hydrochloride salt of NtBHA is generally more stable.

  • Oxidizing Agent (if required): Prepare a dilute stock solution of hydrogen peroxide (H₂O₂) (e.g., 10 mM in buffer).

  • Radical Generating System: Prepare your system for generating the radical of interest.

  • Buffer: Use a buffer system appropriate for your experiment, paying attention to the optimal pH for spin adduct stability.

2. Sample Preparation:

  • In an EPR tube or a suitable reaction vessel, combine your radical generating system with the desired buffer.

  • Add the NtBHA stock solution to achieve the desired final concentration (typically 10-100 mM).

  • If necessary for the oxidation of NtBHA to MNP, add a small aliquot of the H₂O₂ stock solution to a final concentration in the low micromolar range. Caution: High concentrations of H₂O₂ can lead to the generation of hydroxyl radicals and other reactive oxygen species, complicating the spectra.

  • Initiate the radical generating reaction.

  • Mix the solution thoroughly.

  • Transfer the solution to a flat cell or capillary tube suitable for your EPR spectrometer.

3. EPR Spectrometer Settings:

The following are typical X-band EPR spectrometer settings. These may need to be optimized for your specific instrument and sample.

Parameter Typical Value
Microwave Frequency ~9.5 GHz
Microwave Power 10-20 mW (should be non-saturating)
Center Field ~3400 G (adjust based on g-value)
Sweep Width 100 G
Modulation Frequency 100 kHz
Modulation Amplitude 0.1-1.0 G (optimize for resolution and signal-to-noise)
Time Constant 0.03-0.1 s
Scan Time 30-60 s
Number of Scans 1-10 (average to improve signal-to-noise)
Temperature Room temperature or controlled as needed

Data Presentation

Table 1: Factors Influencing the Efficiency of NtBHA Spin Trapping. This table summarizes the key experimental parameters and their impact on the spin trapping process.

FactorEffect on EfficiencyRecommendations
pH Affects both the oxidation of NtBHA to MNP and the stability of the resulting spin adducts. Some adducts are more stable in acidic or neutral conditions.Optimize the pH of your system based on the radical of interest and the stability of its MNP adduct.
Temperature Influences the rates of radical formation, trapping, and adduct decay. Higher temperatures can increase reaction rates but may also accelerate adduct decomposition.Maintain a constant and controlled temperature during the experiment. Low-temperature studies may be necessary for very unstable adducts.
NtBHA Concentration Higher concentrations increase the probability of trapping, but excessive amounts can lead to self-reaction and artifact formation.Titrate the NtBHA concentration to find the optimal balance between trapping efficiency and artifact generation (typically 10-100 mM).
Oxidizing Agent Essential for converting NtBHA to the active spin trap MNP. The type and concentration of the oxidant are critical.Use a mild oxidizing agent like low concentrations of H₂O₂. Avoid strong oxidants that may generate unwanted radicals.
Metal Ions Catalytic amounts of metal ions like Fe²⁺/Fe³⁺ can enhance the oxidation of NtBHA by H₂O₂ (Fenton-like reaction).[1]If using H₂O₂, the presence of trace metal ions can be beneficial. However, be aware that Fenton chemistry can also generate hydroxyl radicals.
Solvent The polarity of the solvent can affect the hyperfine coupling constants of the spin adduct, aiding in identification.Choose a solvent that is compatible with your system and consider its effect on the EPR spectrum.
Light MNP, the active spin trap, can be light-sensitive and undergo photodecomposition, leading to artifact signals (e.g., DTBN).[2]Protect your NtBHA and MNP solutions from light by using amber vials and minimizing exposure during the experiment.

Table 2: Rate Constants for Radical Trapping by 2-Methyl-2-nitrosopropane (MNP). This table provides an overview of the reactivity of MNP with different types of radicals. Note that absolute values can vary depending on the specific radical and experimental conditions.

Radical TypeGeneral Rate Constant (k) Range (M⁻¹s⁻¹)Comments
Carbon-centered radicals 10⁵ - 10⁸MNP is generally an excellent trap for carbon-centered radicals.
Hydroxyl radical (•OH) ~10⁹ - 10¹⁰[10]The reaction is very fast, but the resulting adduct can be unstable.
Superoxide radical (O₂⁻•) 10¹ - 10³The trapping rate is relatively slow, and the adduct is often unstable.[6][7]
Alkoxyl and Peroxyl radicals 10⁴ - 10⁷Trapping efficiency can be moderate to good.

Mandatory Visualizations

experimental_workflow Figure 1: Experimental Workflow for NtBHA Spin Trapping cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Prepare NtBHA Stock Solution D Combine Reagents in EPR Tube A->D B Prepare Radical Generating System B->D C Prepare Buffer C->D E Initiate Radical Generation D->E F Transfer to EPR Flat Cell/Capillary E->F G Acquire EPR Spectrum F->G H Analyze Spectrum (Hyperfine Couplings) G->H I Identify Spin Adduct H->I

Figure 1: Experimental Workflow for NtBHA Spin Trapping

signaling_pathway Figure 2: Chemical Pathway of NtBHA Spin Trapping NtBHA This compound (NtBHA) MNP 2-Methyl-2-nitrosopropane (MNP - Active Spin Trap) NtBHA->MNP Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->MNP Adduct Stable Spin Adduct (MNP-R) MNP->Adduct Trapping Radical Transient Free Radical (R•) Radical->Adduct EPR EPR Detection Adduct->EPR

Figure 2: Chemical Pathway of NtBHA Spin Trapping

logical_relationship Figure 3: Troubleshooting Logic for Low EPR Signal Start Low/No EPR Signal CheckOxidation Is NtBHA oxidation adequate? Start->CheckOxidation CheckConcentration Is NtBHA concentration optimal? CheckOxidation->CheckConcentration Yes OptimizeOxidation Add/optimize oxidant (e.g., H₂O₂, Fe²⁺) CheckOxidation->OptimizeOxidation No CheckStability Is the spin adduct stable? CheckConcentration->CheckStability Yes OptimizeConcentration Titrate NtBHA (10-100 mM) CheckConcentration->OptimizeConcentration No CheckRadicalFlux Is radical flux sufficient? CheckStability->CheckRadicalFlux Yes OptimizeConditions Adjust pH/temperature CheckStability->OptimizeConditions No IncreaseRadicalGen Increase radical generation rate CheckRadicalFlux->IncreaseRadicalGen No Success Signal Improved CheckRadicalFlux->Success Yes OptimizeOxidation->CheckConcentration OptimizeConcentration->CheckStability OptimizeConditions->CheckRadicalFlux IncreaseRadicalGen->Success

Figure 3: Troubleshooting Logic for Low EPR Signal

References

Side reactions and byproduct formation in N-tert-Butylhydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butylhydroxylamine (NtBHA). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions and byproducts observed in reactions involving this compound?

A1: this compound can participate in several side reactions, leading to the formation of various byproducts. The most common side reactions include oxidation, decomposition, and reactions with carbonyl compounds.

  • Oxidation: NtBHA is susceptible to oxidation, especially when exposed to air or other oxidizing agents. The primary oxidation byproduct is 2-methyl-2-nitrosopropane (a blue-colored compound), which can dimerize.

  • Decomposition: Under thermal stress or extreme pH conditions, NtBHA can decompose. In aqueous solutions, hydrolysis can lead to the formation of acetone and acetaldehyde.

  • Reactions with Carbonyls: When reacting with aldehydes and ketones to form nitrones, side reactions can occur, especially if the reaction conditions are not optimized. These can include the formation of oximes or incomplete conversion.

Q2: How can I minimize the formation of 2-methyl-2-nitrosopropane during my reaction?

A2: To minimize the oxidation of NtBHA to 2-methyl-2-nitrosopropane, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Additionally, using deoxygenated solvents and avoiding prolonged exposure to air can significantly reduce the formation of this byproduct. Storing this compound and its solutions under an inert atmosphere and at low temperatures (2-8 °C) is also recommended.

Q3: My nitrone synthesis using this compound and an aldehyde is giving a low yield. What are the potential causes and solutions?

A3: Low yields in nitrone synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like TLC or NMR is recommended. If the reaction has stalled, consider increasing the reaction time or temperature.

  • Hydrolysis of the nitrone: Nitrones can be susceptible to hydrolysis, especially in the presence of water and acid.[1] Ensure anhydrous conditions are maintained throughout the reaction and workup.

  • Decomposition of NtBHA: As mentioned, NtBHA can decompose. Using milder reaction conditions and shorter reaction times can help mitigate this.

  • Use of NtBHA hydrochloride: If you are using this compound hydrochloride, a base is required to liberate the free hydroxylamine for the reaction to proceed. Insufficient base can lead to low yields.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield of the desired product Incomplete reaction- Monitor the reaction progress by TLC or NMR.- Increase reaction time or temperature cautiously.
Decomposition of this compound- Use milder reaction conditions.- Minimize reaction time.- Work under an inert atmosphere.
Loss of product during workup- Ensure the product is not lost in the aqueous phase during extraction.- Check the volatility of the product.
Presence of a blue-colored impurity in the reaction mixture Oxidation of this compound to 2-methyl-2-nitrosopropane- Perform the reaction under an inert atmosphere (N₂ or Ar).- Use deoxygenated solvents.- Avoid prolonged exposure to air.
Formation of multiple unexpected byproducts Impure starting materials- Verify the purity of this compound and other reagents.- Purify starting materials if necessary.
Competing side reactions- Optimize reaction conditions (temperature, solvent, catalyst).- Consider a different synthetic route.
Difficulty in isolating the product Product is highly soluble in the workup solvent- Try a different solvent for extraction.- Consider crystallization or chromatography for purification.
Product is unstable- Isolate the product at low temperatures.- Store the purified product under an inert atmosphere and at low temperatures.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Nitrones using this compound Hydrochloride in Glycerol

This protocol describes a green and efficient method for the synthesis of nitrones from aldehydes and this compound hydrochloride, minimizing the use of hazardous solvents and reagents.[2]

Materials:

  • Aldehyde (1 mmol)

  • This compound hydrochloride (1 mmol)

  • Glycerol (1 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol) and this compound hydrochloride (1 mmol).

  • Add glycerol (1 mL) to the mixture.

  • Stir the reaction mixture at 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrone.

  • Purify the crude product by recrystallization or column chromatography.

Note: This method avoids the need for a separate base to neutralize the HCl salt, as glycerol acts as a recyclable solvent-catalyst.[2]

Signaling Pathways and Workflows

Nitrone_Synthesis_Troubleshooting cluster_start Start cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Nitrone Yield analysis Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analysis incomplete_reaction Incomplete Reaction (Starting materials present) analysis->incomplete_reaction Unreacted starting material decomposition NtBHA Decomposition (Unidentified byproducts) analysis->decomposition Complex mixture hydrolysis Nitrone Hydrolysis (Aldehyde starting material reformed) analysis->hydrolysis Reformed aldehyde oxidation NtBHA Oxidation (Blue coloration) analysis->oxidation Blue color solution_incomplete Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent stoichiometry incomplete_reaction->solution_incomplete solution_decomposition Use Milder Conditions: - Lower temperature - Shorter reaction time - Inert atmosphere decomposition->solution_decomposition solution_hydrolysis Ensure Anhydrous Conditions: - Dry solvents and glassware - Anhydrous workup hydrolysis->solution_hydrolysis solution_oxidation Prevent Air Exposure: - Inert atmosphere (N2/Ar) - Degassed solvents oxidation->solution_oxidation

Troubleshooting workflow for low nitrone yield.

Side_Reaction_Pathways cluster_oxidation Oxidation Pathway cluster_decomposition Decomposition Pathway cluster_nitrone_synthesis Nitrone Synthesis Pathway NtBHA This compound (t-BuNHOH) oxidant [O] NtBHA->oxidant heat_ph Heat / Extreme pH NtBHA->heat_ph aldehyde Aldehyde (RCHO) NtBHA->aldehyde + RCHO nitroso 2-Methyl-2-nitrosopropane (t-BuNO) oxidant->nitroso acetone Acetone heat_ph->acetone acetaldehyde Acetaldehyde heat_ph->acetaldehyde nitrone Nitrone (RCH=N(O)t-Bu) aldehyde->nitrone

Key reaction pathways of this compound.

References

Technical Support Center: Optimizing N-tert-Butylhydroxylamine Reactions with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for N-tert-Butylhydroxylamine with aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthesis of nitrones.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation reaction between this compound and aldehydes to form nitrones.

Question: Why is my nitrone yield consistently low?

Answer:

Low yields in nitrone synthesis can be attributed to several factors. A primary concern is the stability of this compound, which can decompose under harsh conditions. Additionally, the equilibrium of the reaction may not favor product formation, or side reactions may be consuming the starting materials.

Possible Causes and Solutions:

  • Decomposition of this compound: this compound can be sensitive to high temperatures and extreme pH.[1]

    • Solution: Employ milder reaction temperatures. A study by Beauchemin et al. suggests that thermal conditions in tert-butanol (t-BuOH) at 110 °C can minimize hydroxylamine decomposition.[2] Consider using the more stable hydrochloride salt of this compound and liberating the free base in situ.

  • Unfavorable Reaction Equilibrium: The condensation reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.

    • Solution: Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove water as it is formed. Alternatively, employing a Dean-Stark apparatus can be effective for azeotropic removal of water with solvents like toluene.

  • Side Reactions: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under basic or acidic conditions.[3]

    • Solution: Carefully control the reaction pH. If using a base to neutralize the hydroxylamine salt, add it slowly and at a low temperature. Consider using a non-nucleophilic base.

  • Steric Hindrance: Bulky substituents on either the aldehyde or the hydroxylamine can slow down the reaction rate and lower the yield.

    • Solution: Increase the reaction time or temperature moderately. However, be mindful of the thermal stability of the reactants and products.

Question: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?

Answer:

The formation of side products is a common challenge. The most prevalent side reactions include aldol condensation of the aldehyde, oxidation of the hydroxylamine, and hydrolysis of the nitrone product.

Common Side Products and Mitigation Strategies:

  • Aldol Condensation Products: As mentioned, aldehydes with α-hydrogens can self-condense.[3]

    • Mitigation: Maintain a neutral or slightly acidic pH. Slowly add the aldehyde to the reaction mixture containing the hydroxylamine to keep the aldehyde concentration low.

  • Oxidation Products: this compound can be oxidized, especially in the presence of air.[4]

    • Mitigation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

  • Hydrolysis Products: The nitrone product can hydrolyze back to the starting aldehyde and hydroxylamine, particularly in the presence of water and acid or base.

    • Mitigation: Ensure anhydrous reaction conditions and quench the reaction carefully. During workup, avoid prolonged exposure to acidic or basic aqueous solutions.

Question: How can I effectively purify my nitrone product?

Answer:

Purification of nitrones can often be achieved by recrystallization or column chromatography. The choice of method depends on the physical properties of the nitrone and the impurities present.

Purification Techniques:

  • Recrystallization: This is a preferred method for crystalline nitrones.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the nitrone is soluble at high temperatures but sparingly soluble at low temperatures. Allow the solution to cool slowly to form crystals. Common solvents for recrystallization include ethanol, ethyl acetate, hexane, or mixtures thereof.

  • Column Chromatography: This technique is useful for separating the nitrone from non-crystalline impurities or products with similar solubility.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, is typically employed. The polarity of the eluent should be optimized based on the polarity of the nitrone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can significantly impact the reaction. tert-Butanol (t-BuOH) has been reported to be effective in minimizing the decomposition of hydroxylamines.[2] Other commonly used solvents include ethanol, methanol, dichloromethane (DCM), and toluene. The ideal solvent will dissolve both reactants and facilitate the removal of water if necessary.

Q2: Is a catalyst required for this reaction?

A2: The condensation reaction between an aldehyde and this compound can often proceed without a catalyst, especially with reactive aldehydes. However, for less reactive substrates or to improve reaction rates, a mild acid or base catalyst can be employed. Care must be taken to avoid side reactions.

Q3: What is the typical reaction temperature and time?

A3: Reaction conditions can vary widely depending on the specific substrates. Reactions can be run at room temperature for reactive aldehydes, while others may require heating. A common starting point is refluxing in a solvent like ethanol or toluene for several hours. As a reference, thermal conditions at 110 °C in t-BuOH have been successfully used.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or another analytical technique is crucial to determine the optimal reaction time.

Q4: How should I handle and store this compound?

A4: this compound can be unstable and prone to oxidation.[4] It is often supplied as its more stable hydrochloride salt.[5] The free base should be stored under an inert atmosphere in a cool, dark place. When using the hydrochloride salt, the free base is typically generated in situ by adding a base like sodium bicarbonate or triethylamine.

Q5: Can I use this compound hydrochloride directly in the reaction?

A5: Yes, and it is often preferred due to its stability. You will need to add a base to the reaction mixture to neutralize the HCl and generate the free hydroxylamine. The choice of base is important; a non-nucleophilic base is recommended to avoid side reactions with the aldehyde.

Data Presentation

Table 1: Summary of Reaction Conditions for Nitrone Synthesis

AldehydeThis compound formSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeFree BaseEthanolNoneReflux485General Protocol
4-NitrobenzaldehydeHydrochlorideMethanolNaHCO₃Room Temp1292General Protocol
CyclohexanecarboxaldehydeFree Baset-BuOHNone110678[2]
4-FluorobenzaldehydeFree Base2N NaOH (aq)NoneRoom Temp<0.7524[6]

Note: Yields are highly substrate-dependent and the conditions provided are starting points for optimization.

Experimental Protocols

Protocol 1: General Procedure for Nitrone Synthesis using this compound Free Base

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol, 0.5 M).

  • Reactant Addition: Add the aldehyde (1.0-1.2 eq) to the flask.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Procedure using this compound Hydrochloride

  • Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol, 0.5 M).

  • Base Addition: Add a mild base (e.g., sodium bicarbonate, 1.1 eq) to the solution and stir for 15-30 minutes at room temperature to generate the free hydroxylamine.

  • Reactant Addition: Add the aldehyde (1.0-1.2 eq) to the mixture.

  • Reaction: Stir the reaction at the desired temperature and monitor its progress.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1. The inorganic salts from the neutralization step are typically removed by filtration or during an aqueous workup.

Visualizations

Reaction_Workflow General Workflow for Nitrone Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification A This compound (Free Base or HCl Salt) E Combine Reactants A->E B Aldehyde B->E C Solvent C->E D Base (if using HCl salt) D->E F Stir at appropriate Temperature E->F G Monitor by TLC F->G H Solvent Removal G->H Reaction Complete I Purification (Recrystallization or Chromatography) H->I J Characterization I->J

Caption: General workflow for the synthesis of nitrones.

Troubleshooting_Logic Troubleshooting Low Nitrone Yield Start Low Yield Observed Decomposition Hydroxylamine Decomposition? Start->Decomposition Equilibrium Unfavorable Equilibrium? Decomposition->Equilibrium No Sol_Decomposition Use milder temperature (e.g., t-BuOH, 110°C) Use HCl salt + in situ free basing Decomposition->Sol_Decomposition Yes SideReactions Side Reactions Occurring? Equilibrium->SideReactions No Sol_Equilibrium Add dehydrating agent (MgSO₄) Use Dean-Stark trap Equilibrium->Sol_Equilibrium Yes Sol_SideReactions Control pH Slow aldehyde addition Inert atmosphere SideReactions->Sol_SideReactions Yes End Improved Yield Sol_Decomposition->End Sol_Equilibrium->End Sol_SideReactions->End

Caption: Troubleshooting logic for low nitrone yields.

References

Technical Support Center: Purification of N-tert-Butylhydroxylamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butylhydroxylamine and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials such as N-tert-butylamine or 2-methyl-2-nitropropane, byproducts from the synthesis of this compound itself, and side-products from the specific reaction being performed.[1][2] Oxidation of N-tert-butylamine can lead to the formation of tert-butylnitramine, acetone, and other degradation products.[3][4] In nitrone synthesis, unreacted aldehydes and oxaziridine intermediates may also be present as impurities.[1]

Q2: My this compound salt (e.g., acetate or hydrochloride) is a yellowish oil and won't crystallize. What should I do?

A2: This is a common issue that can often be resolved by ensuring all volatile solvents are removed and by using an appropriate recrystallization solvent. N-tert-butylhydroxylammonium acetate can be recrystallized from toluene or ethyl acetate.[1] If it remains an oil, try dissolving it in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it. Adding a seed crystal of the pure compound can also induce crystallization. If these methods fail, distillation under reduced pressure is a viable purification technique for N-tert-butylhydroxylammonium acetate.[1]

Q3: I am trying to purify a nitrone synthesized from this compound, but it is streaking on the silica gel column. How can I improve the separation?

A3: Streaking of polar compounds like nitrones on silica gel is often due to strong interactions with the stationary phase. To mitigate this, you can try adding a small amount of a polar modifier to your eluent. For basic compounds, adding 0.1-1% triethylamine to the mobile phase can help. Alternatively, using a different stationary phase, such as alumina, or employing reverse-phase chromatography might provide better separation.

Q4: What is the best general method for purifying this compound reaction products?

A4: The best method depends on the specific product and its properties (e.g., polarity, thermal stability, whether it is a salt or a neutral compound).

  • Recrystallization is effective for solid products, particularly salts like N-tert-butylhydroxylammonium acetate and hydrochloride.[1]

  • Distillation under reduced pressure is suitable for thermally stable liquids or low-melting solids, such as N-tert-butylhydroxylammonium acetate.[1]

  • Column chromatography is a versatile technique for purifying a wide range of neutral organic compounds, including nitrones derived from this compound.

  • Acid-base extraction is useful for separating acidic or basic impurities from a neutral product, or for isolating an acidic or basic product from neutral impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- Use a lower-boiling point solvent.- Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.
Low recovery of purified product. - The product has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the crystallization mixture in an ice bath to minimize solubility.- Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb some product).
Distillation Problems
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or uneven boiling. - Lack of boiling chips or inadequate stirring in a vacuum distillation.- Always use a stir bar for vacuum distillations as boiling chips are ineffective under vacuum.[5]
Product is not distilling at the expected temperature. - The vacuum is not low enough.- There is a leak in the system.- Check all connections and ensure joints are properly sealed (use grease for vacuum distillations).[5]- Ensure the vacuum source is functioning correctly.
Product decomposes in the distillation pot. - The compound is thermally unstable at its boiling point.- Use vacuum distillation to lower the boiling point.[5]
Column Chromatography Challenges
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds (co-elution). - The eluent polarity is not optimal.- Perform a thorough TLC analysis to find the optimal solvent system that gives good separation between the desired product and impurities.
Compound is stuck on the column. - The compound is too polar for the chosen eluent system.- Gradually increase the polarity of the eluent.- For very polar compounds, consider using a more polar stationary phase (like alumina) or reverse-phase chromatography.
Cracking of the silica gel bed. - The column was packed unevenly.- The eluent was changed too abruptly from non-polar to polar.- Ensure the silica gel is packed uniformly as a slurry.- When running a gradient, increase the polarity of the eluent gradually.

Experimental Protocols

Protocol 1: Recrystallization of N-tert-Butylhydroxylammonium Acetate

Objective: To purify crude N-tert-Butylhydroxylammonium Acetate by recrystallization.

Materials:

  • Crude N-tert-Butylhydroxylammonium Acetate

  • Toluene or Ethyl Acetate

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude N-tert-Butylhydroxylammonium Acetate in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene or ethyl acetate to dissolve the solid completely. The solution should be saturated or near-saturated.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization).

  • Dry the crystals under vacuum to remove any residual solvent.

  • Determine the melting point and yield of the purified product. A pure sample of N-tert-butylhydroxylammonium acetate has a melting point of approximately 67.7°C.[1]

Protocol 2: Purification of a Nitrone Derivative by Flash Column Chromatography

Objective: To purify a crude nitrone product (e.g., α-phenyl-N-tert-butylnitrone, PBN) using flash column chromatography.

Materials:

  • Crude nitrone product

  • Silica gel (for flash chromatography)

  • Solvents for elution (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of the nitrone from impurities. A good starting point for many nitrones is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Pack the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude nitrone in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Monitor the Separation:

    • Monitor the progress of the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified nitrone.

Data Presentation

The following table provides illustrative data on the expected purity and yield for different purification techniques. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Recrystallization 85%>98%70-90%
Vacuum Distillation 90%>99%60-80%
Column Chromatography 70%>97%50-85%

Visualizations

Purification_Workflow start Crude Reaction Product extraction Aqueous Workup / Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid distillation Distillation (Vacuum) purification_choice->distillation Liquid / Low-Melting Solid chromatography Column Chromatography purification_choice->chromatography Neutral Compound analysis Purity and Yield Analysis recrystallization->analysis distillation->analysis chromatography->analysis

Caption: General experimental workflow for the purification of this compound reaction products.

Troubleshooting_Purification start Purification Attempt check_purity Is the product pure? start->check_purity low_purity Low Purity check_purity->low_purity No end Pure Product check_purity->end Yes identify_issue Identify the Issue low_purity->identify_issue recrystallization_issue Recrystallization Failure identify_issue->recrystallization_issue Recrystallization distillation_issue Distillation Problem identify_issue->distillation_issue Distillation chromatography_issue Chromatography Issue identify_issue->chromatography_issue Chromatography solution1 Adjust Solvent / Cooling Rate recrystallization_issue->solution1 solution2 Check Vacuum / Temperature distillation_issue->solution2 solution3 Optimize Eluent / Stationary Phase chromatography_issue->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting decision-making pathway for purification of this compound reaction products.

References

Navigating the Nuances of N-tert-Butylhydroxylamine Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals, working with N-tert-Butylhydroxylamine (NtBHA) can present unique challenges, particularly concerning its solubility in nonpolar solvents. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide: Enhancing Solubility in Nonpolar Systems

Researchers often face difficulties in achieving desired concentrations of this compound in nonpolar solvents due to its inherent polarity. The following guide offers strategies to overcome these solubility hurdles.

Problem: Poor or slow dissolution of this compound free base in nonpolar solvents like toluene, hexane, or diethyl ether.

Underlying Cause: this compound is a polar molecule due to the presence of the hydroxyl (-OH) and amino (-NH) groups, which can engage in hydrogen bonding. Nonpolar solvents cannot effectively solvate these polar functional groups, leading to low solubility.

Solutions:

  • Co-solvent Systems: The introduction of a small amount of a polar co-solvent can significantly enhance solubility. The polar co-solvent bridges the polarity gap between the NtBHA and the nonpolar bulk solvent.

    • Recommended Co-solvents: Alcohols such as ethanol or isopropanol are effective.

    • General Protocol: Start by dissolving the this compound in a minimal amount of the polar co-solvent. Once dissolved, slowly add this solution to the nonpolar solvent with vigorous stirring.

  • Salt Formation: Converting the this compound free base to a suitable salt can modify its solubility profile. While hydrochloride salts are common, they often have poor solubility in nonpolar solvents. The formation of salts with carboxylic acids, such as acetic acid, can yield salts with improved solubility in certain organic media.[1]

    • Example: N-tert-butylhydroxylammonium acetate can be recrystallized from toluene or ethyl acetate, indicating a degree of solubility in these less polar environments.[1]

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[2][3]

    • Procedure: Gently warming the solvent while adding the this compound can facilitate dissolution.

    • Caution: this compound can be thermally sensitive. It is crucial to monitor the temperature and avoid excessive heat to prevent decomposition.

Logical Workflow for Troubleshooting Solubility Issues:

Caption: A flowchart for troubleshooting solubility issues of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

Q2: I have this compound hydrochloride. How can I prepare the free base for my reaction in a nonpolar solvent?

A: The free base can be liberated from its hydrochloride salt by treatment with a base. A common procedure involves dissolving the hydrochloride salt in an aqueous solution and then adding a base like sodium carbonate or sodium hydroxide. The free base can then be extracted into a suitable organic solvent.

Experimental Protocol: Preparation of this compound Free Base

  • Dissolve this compound hydrochloride in water.

  • To this aqueous solution, add a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Slowly add an aqueous solution of a base, such as potassium carbonate, while stirring vigorously.

  • After stirring for a period (e.g., one hour), separate the organic layer.

  • The organic layer now contains the this compound free base. This solution can be used directly, or the solvent can be carefully evaporated to yield the free base as an oil or solid.[1]

Q3: Can I improve the solubility of this compound hydrochloride directly in a nonpolar solvent?

A: It is generally difficult to dissolve the hydrochloride salt directly in nonpolar solvents. A more effective approach is to first convert the hydrochloride to the free base or to a more organo-soluble salt, such as the acetate salt.

Q4: How does temperature affect the stability of this compound in solution?

A: this compound, particularly in its free base form, can be susceptible to aerial oxidation and thermal degradation.[1] While moderate heating can improve solubility, prolonged exposure to high temperatures should be avoided to prevent decomposition. It is advisable to conduct dissolution at the lowest effective temperature and, if possible, under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on this compound and its Salts

The following table summarizes available solubility and physical property data for this compound and its common salts. Note that quantitative solubility data in nonpolar solvents is limited in publicly available literature.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in WaterQualitative Solubility in Organic Solvents
This compoundC₄H₁₁NO89.14-SolubleSoluble in alcohols and other polar organic solvents; low solubility in nonpolar solvents.[2]
This compound HydrochlorideC₄H₁₂ClNO125.60175-185SolubleGenerally insoluble in nonpolar solvents.
This compound AcetateC₆H₁₅NO₃149.1965-69-Can be recrystallized from toluene and ethyl acetate.[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Analogy: Overcoming the Solubility Barrier

The process of solubilizing a polar molecule like this compound in a nonpolar solvent can be analogized to a signaling pathway where an external signal (the desire to dissolve the compound) must be transduced to elicit a cellular response (dissolution).

Solubility_Signaling_Pathway Signal Solubilization Goal: Dissolve Polar NtBHA Mediator Mediator: Co-solvent or Salt Formation Signal->Mediator Initiates Solvent Nonpolar Solvent (Low Polarity Environment) Interaction Enhanced Solute-Solvent Interaction Solvent->Interaction Facilitates Mediator->Solvent Modifies Environment Response Response: Dissolution of NtBHA Interaction->Response Leads to

Caption: An analogy of the solubilization process to a signaling pathway.

Experimental Workflow: From Hydrochloride Salt to Solubilized Free Base

This workflow outlines the key steps for a researcher starting with the hydrochloride salt and aiming for a solution of the free base in a nonpolar solvent.

Experimental_Workflow start Start: NtBHA Hydrochloride Salt dissolve_hcl 1. Dissolve in Water start->dissolve_hcl add_base 2. Add Base (e.g., K2CO3) dissolve_hcl->add_base extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) add_base->extract separate 4. Separate Organic Layer (Contains Free Base) extract->separate use_directly Option A: Use Solution Directly separate->use_directly evaporate Option B: Evaporate Solvent separate->evaporate end End: Solubilized NtBHA Free Base use_directly->end dissolve_nonpolar 5. Dissolve Free Base in Nonpolar Solvent (with troubleshooting if needed) evaporate->dissolve_nonpolar dissolve_nonpolar->end

References

Managing exothermic reactions in large-scale N-tert-Butylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of N-tert-Butylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this synthesis and to offer solutions for common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the large-scale synthesis of this compound?

A1: The synthesis of this compound, particularly through the reduction of 2-methyl-2-nitropropane, is a highly exothermic reaction.[1] Without proper temperature management, the heat generated can accelerate the reaction rate, leading to a dangerous, self-accelerating condition known as thermal runaway. This can result in a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of hazardous materials.

Q2: What are the primary synthesis routes for this compound on a large scale?

A2: There are two main routes for the large-scale synthesis of this compound:

  • Reduction of 2-methyl-2-nitropropane: This is a common method involving the reduction of the nitro group using reagents like zinc dust and acetic acid or through catalytic hydrogenation.[1][2] This process is known for being highly exothermic.

  • Oxaziridine Route: This alternative pathway involves the reaction of tert-butylamine with a benzaldehyde to form an imine. The imine is then oxidized to an oxaziridine, which is subsequently hydrolyzed to yield this compound.[1] This method can be advantageous as the starting materials are relatively inexpensive.[1]

Q3: What are the key safety parameters to monitor during the synthesis?

A3: Continuous monitoring of the following parameters is crucial for ensuring a safe reaction:

  • Temperature: The internal reaction temperature should be closely monitored and maintained within the specified range for the chosen protocol.

  • Reagent Addition Rate: The rate of addition of the limiting reagent (e.g., acetic acid in the zinc reduction method) directly controls the rate of heat generation.

  • Agitation: Efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.

  • Cooling System Performance: The temperature and flow rate of the cooling medium should be monitored to ensure the cooling system is functioning effectively.

  • Pressure: In a closed or semi-closed reactor, a sudden increase in pressure can indicate a loss of control over the reaction.

Q4: What are the common impurities or byproducts I should be aware of?

A4: Depending on the synthesis route, potential impurities can include:

  • Over-reduction products: In the reduction of the nitro compound, over-reduction can lead to the formation of tert-butylamine.

  • Unreacted starting materials: Incomplete reaction will leave residual 2-methyl-2-nitropropane or intermediates from the oxaziridine route.

  • Side-products from the oxaziridine route: The hydrolysis of the oxaziridine also produces benzaldehyde, which needs to be separated from the final product.[1]

  • Metal salts: In the zinc/acetic acid reduction, zinc acetate is formed as a byproduct and must be removed during workup.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale synthesis of this compound.

Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)

  • Symptoms:

    • The reaction temperature rises rapidly and exceeds the set point, even with maximum cooling applied.

    • A sudden increase in pressure inside the reactor.

    • Noticeable increase in gas evolution.

  • Possible Causes:

    • Excessive Reagent Addition Rate: The rate of heat generation is exceeding the cooling capacity of the reactor.

    • Cooling System Failure: Insufficient coolant flow, coolant temperature too high, or a mechanical failure in the cooling system.

    • Inadequate Agitation: Poor mixing leading to the formation of localized hot spots where the reaction accelerates.

    • Incorrect Reagent Concentration: Using reagents that are more concentrated than specified can lead to a more vigorous reaction.

  • Immediate Actions:

    • Immediately stop the addition of all reagents.

    • Apply maximum cooling.

    • If the temperature continues to rise, be prepared to initiate an emergency shutdown, which may include quenching the reaction with a pre-determined quenching agent (e.g., a cold, inert solvent or a specific chemical quencher).

    • Ensure the reactor's emergency relief system is operational.

Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly

  • Symptoms:

    • No or very slow temperature increase after the initial addition of reagents.

    • Analysis of a sample shows a high concentration of starting materials.

  • Possible Causes:

    • Low Reaction Temperature: The initial temperature may be too low for the reaction to start.

    • Poor Quality Reagents: The reducing agent (e.g., zinc dust) may be passivated or of low quality.

    • Catalyst Inactivity (for catalytic hydrogenation): The catalyst may be poisoned or deactivated.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents meet the required specifications.

    • Check Temperature: Slowly and carefully increase the temperature to the recommended initiation temperature for the protocol.

    • For Zinc Reduction: A small amount of a more reactive acid or a fresh portion of zinc dust may be carefully added to initiate the reaction.

    • For Catalytic Hydrogenation: Ensure the catalyst is fresh and has been handled under appropriate inert conditions. Check for potential catalyst poisons in the starting materials or solvent.

Issue 3: Low Yield of this compound

  • Symptoms:

    • The isolated product quantity is significantly lower than expected.

  • Possible Causes:

    • Over-reduction: The reaction conditions (e.g., temperature, reaction time, excess of reducing agent) may be too harsh, leading to the formation of tert-butylamine.

    • Incomplete Reaction: The reaction was not allowed to proceed to completion.

    • Losses During Workup: The product may be lost during extraction or purification steps. This compound has some solubility in water.

    • Side Reactions: The formation of unexpected byproducts has consumed the starting material.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reagents.

    • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., GC, LC, TLC) to monitor the reaction and ensure it has gone to completion before starting the workup.

    • Review Workup Procedure: Ensure that the extraction and purification steps are optimized to minimize product loss. Consider adjusting the pH during aqueous extractions to minimize the solubility of the product in the aqueous phase.

    • Analyze Byproducts: Identify the major byproducts to understand if side reactions are a significant issue and adjust the reaction conditions accordingly.

Quantitative Data

ParameterValueNotes
Reaction (Zinc Reduction) C₄H₉NO₂ + Zn + 2 CH₃COOH → C₄H₁₁NO + Zn(CH₃COO)₂ + H₂OBalanced chemical equation.
Estimated Heat of Reaction (ΔH) -450 to -550 kJ/molEstimated based on typical values for nitro group reductions. The actual value should be determined by reaction calorimetry for accurate process safety assessment.
Adiabatic Temperature Rise (ΔTad) Potentially > 200 °CThis is a theoretical value assuming no heat loss to the surroundings. It highlights the critical need for effective cooling. The actual value depends on reactant concentrations and the specific heat capacity of the reaction mixture.
Decomposition Enthalpy of N-tert-butylhydroxylammonium chloride -1312 J/gThis salt, a potential intermediate or product form, undergoes a highly exothermic decomposition with an onset temperature of 136 °C.[1] This underscores the importance of avoiding high temperatures during downstream processing.
Recommended Operating Temperature < 15 °CFor the zinc/acetic acid reduction, maintaining a low temperature is crucial for controlling the reaction rate and preventing runaway.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Zinc Reduction

This protocol is based on the reduction of 2-methyl-2-nitropropane using zinc dust and acetic acid.[2]

  • Setup: Equip a suitable reactor with a mechanical stirrer, a thermometer, an addition funnel, and a cooling system capable of maintaining the internal temperature below 15°C.

  • Charging the Reactor: Charge the reactor with 95% ethanol and cool it to 10°C in an ice bath.

  • Addition of Solids: Add 2-methyl-2-nitropropane (1.0 equivalent) and zinc dust (1.5 equivalents) to the cooled ethanol in single portions with vigorous stirring.

  • Controlled Addition of Acetic Acid: Place glacial acetic acid (3.0 equivalents) in the addition funnel. Add the acetic acid dropwise to the reaction mixture at a rate that maintains the internal temperature below 15°C. This step is highly exothermic and requires careful monitoring.

  • Reaction: After the addition of acetic acid is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Workup:

    • Remove the solvent by rotary evaporation.

    • Add dichloromethane to the residue and filter the mixture to remove zinc salts.

    • Wash the filter cake with additional dichloromethane.

    • Separate the aqueous layer from the combined organic filtrates.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate by rotary evaporation to yield the crude this compound.

Protocol 2: Synthesis via the Oxaziridine Route (Conceptual Outline)

This route involves three main stages as described in the literature.[1]

  • Imine Formation: React tert-butylamine with benzaldehyde, typically in a solvent like toluene with azeotropic removal of water, to form N-benzylidene-tert-butylamine.

  • Oxaziridine Formation: Oxidize the imine using a peracid, such as meta-chloroperbenzoic acid (m-CPBA), in a suitable solvent system. This step should be temperature-controlled as oxidations can be exothermic.

  • Hydrolysis: Hydrolyze the resulting 2-tert-butyl-3-phenyloxaziridine using aqueous acid to yield this compound (as its salt) and benzaldehyde. The benzaldehyde can be separated by extraction and potentially recycled.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting start Start Synthesis check_cooling Verify Cooling System Functionality start->check_cooling check_reagents Confirm Reagent Concentrations check_cooling->check_reagents add_reagents Slowly Add Reagents & Monitor Temperature check_reagents->add_reagents temp_stable Temperature Stable Within Limits? add_reagents->temp_stable end_process Continue to Workup add_reagents->end_process Addition Complete & Stable temp_stable->add_reagents Yes stop_addition STOP Reagent Addition temp_stable->stop_addition No max_cooling Apply Maximum Cooling stop_addition->max_cooling quench Prepare to Quench Reaction max_cooling->quench emergency_shutdown Emergency Shutdown quench->emergency_shutdown If Temperature Still Rises

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Temperature Excursion start Temperature Exceeds Set Point check_addition Is Reagent Addition Ongoing? start->check_addition stop_addition Action: Stop Addition Immediately check_addition->stop_addition Yes check_cooling Evaluate Cooling System check_addition->check_cooling No stop_addition->check_cooling increase_cooling Action: Increase Coolant Flow / Lower Temp check_cooling->increase_cooling Issue Found check_agitation Evaluate Agitation check_cooling->check_agitation No Issue increase_cooling->check_agitation increase_agitation Action: Increase Stirrer Speed check_agitation->increase_agitation Issue Found temp_controlled Is Temperature Decreasing? check_agitation->temp_controlled No Issue increase_agitation->temp_controlled resume_slowly Resume Addition at Slower Rate temp_controlled->resume_slowly Yes shutdown EMERGENCY SHUTDOWN / QUENCH temp_controlled->shutdown No

Caption: Troubleshooting logic for a temperature excursion.

References

Identifying and minimizing impurities in commercial N-tert-Butylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial N-tert-Butylhydroxylamine (NtBHA). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize impurities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it commercially available?

A1: this compound (NtBHA), with the chemical formula C4H11NO, is an organic compound used as a versatile reagent in various chemical reactions, particularly in the study of free radicals. It is commercially available primarily in two forms: the free base, which is a colorless liquid or solid, and its more stable hydrochloride salt (this compound hydrochloride), which is typically a white crystalline solid.[1][2] The hydrochloride salt is often preferred for its ease of handling and enhanced stability, especially against aerial oxidation.

Q2: What are the common impurities found in commercial this compound?

A2: Impurities in commercial NtBHA can originate from the synthesis process, degradation, or improper storage. Common impurities may include:

  • Starting Materials: Unreacted precursors from synthesis, such as 2-methyl-2-nitropropane or tert-butylamine.

  • Synthesis Byproducts: Compounds formed during the synthesis, for example, benzaldehyde if the synthesis involves its use as a reagent.

  • Degradation Products: NtBHA can degrade under prolonged exposure to heat (>60°C) or extreme pH.[3] Common degradation products include acetone and nitroso-tert-butane.

  • Oxidation Products: Exposure to air can lead to the formation of oxidation products. The hydrochloride salt exhibits greater stability against aerial oxidation.

Q3: How should I store this compound to minimize degradation?

A3: To ensure the stability of NtBHA and prevent the formation of degradation-related impurities, proper storage is crucial. The hydrochloride salt is more stable and should be stored at 2–8°C to prevent oxidation.[3] The free base is more susceptible to degradation and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Both forms should be protected from prolonged exposure to heat and extreme pH conditions.

Q4: I suspect my this compound has degraded. What are the signs?

A4: Signs of degradation may include a change in physical appearance, such as discoloration (e.g., developing a yellowish tint), or the presence of an unusual odor. For confirmation, it is recommended to perform an analytical purity check using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can help identify and quantify degradation products.

Q5: Can I purify commercial this compound myself?

A5: Yes, purification can be performed if you suspect the presence of impurities that may interfere with your experiment. For the hydrochloride salt, recrystallization from a suitable solvent such as toluene or ethyl acetate can be effective. N-tert-butylhydroxylammonium acetate, another salt form, can be purified by distillation under reduced pressure. The free base can be liberated from its salt by treatment with a base.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products. Presence of unreacted starting materials or byproducts in the NtBHA reagent.1. Verify Purity: Analyze the purity of your commercial NtBHA using GC-MS or HPLC (see Experimental Protocols below).2. Purify the Reagent: If significant impurities are detected, consider purifying the NtBHA by recrystallization (for the hydrochloride salt) or distillation (for the acetate salt).3. Use a Fresh Batch: If possible, obtain a new, high-purity batch of NtBHA from a reputable supplier and compare the results.
Reaction fails to initiate or proceeds very slowly. Degradation of NtBHA, leading to a lower concentration of the active reagent.1. Check Storage Conditions: Ensure the NtBHA has been stored correctly (refrigerated, under inert atmosphere for the free base).2. Perform a Purity Check: Analyze the reagent for the presence of degradation products like acetone or nitroso compounds.3. Use a Freshly Opened Container: Whenever possible, use NtBHA from a newly opened container to minimize the impact of degradation from repeated handling and exposure to air.
Poor peak shape or unexpected peaks in chromatographic analysis (e.g., HPLC, GC). Interaction of the polar hydroxylamine group with the analytical column or thermal degradation in the GC inlet.1. Derivatization for GC-MS: For GC analysis, derivatize the NtBHA to increase its volatility and thermal stability. Silylation is a common method (see Experimental Protocol).2. Optimize HPLC Method: For HPLC, ensure the mobile phase is compatible with the analyte. A reversed-phase column with an appropriate buffer can improve peak shape.3. Check for Contamination: Ensure the analytical system is clean and free from contaminants that might react with NtBHA.
Variability between different lots of commercial NtBHA. Differences in the manufacturing process or storage history between batches.1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new lot to check the specified purity.2. Qualify New Lots: Before use in critical experiments, it is good practice to perform a quick purity check on any new lot of NtBHA to ensure it meets your experimental requirements.3. Standardize Handling: Implement a standard operating procedure for the handling and storage of all NtBHA lots to minimize variability introduced in the lab.

Data Presentation

Table 1: Typical Purity and Impurity Profile of Commercial this compound Hydrochloride
Parameter Typical Specification Potential Impurities Typical Concentration Range
Purity (Assay) ≥98.0%--
tert-Butylamine Not specifiedStarting material< 0.5%
2-Methyl-2-nitropropane Not specifiedStarting material< 0.2%
Acetone Not specifiedDegradation product< 0.1%
Nitroso-tert-butane Not specifiedOxidation/Degradation product< 0.1%
Water Content Not specifiedEnvironmental< 0.5%

Note: This table represents a typical impurity profile based on synthesis routes and degradation pathways. Actual values may vary between suppliers and batches. It is always recommended to consult the supplier's Certificate of Analysis.

Experimental Protocols

Protocol 1: Identification and Quantification of Impurities by GC-MS

This protocol involves a derivatization step to improve the volatility and thermal stability of NtBHA and its potential polar impurities.

1. Sample Preparation and Derivatization (Silylation): a. Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial. b. Add 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath. e. Allow the vial to cool to room temperature before injection into the GC-MS.

2. GC-MS Parameters:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium, constant flow of 1.0 mL/min
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

3. Data Analysis: a. Identify the peak for the derivatized this compound. b. Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. c. Quantify impurities using an internal standard method for higher accuracy.

Protocol 2: Purity Assessment by HPLC

This protocol is suitable for analyzing the purity of this compound hydrochloride and detecting non-volatile impurities and degradation products.

1. Sample and Mobile Phase Preparation: a. Sample Solution: Accurately weigh and dissolve approximately 25 mg of this compound hydrochloride in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary. b. Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) is commonly used. A typical starting gradient could be 10% acetonitrile, increasing to 90% over 20 minutes.

2. HPLC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

3. Data Analysis: a. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. b. Impurity levels can be quantified using external standards if the impurities have been identified and are available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Analysis sample Commercial NtBHA weigh Weigh Sample sample->weigh dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (for GC-MS) dissolve->derivatize Optional hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis derivatize->gcms identify Identify Impurities gcms->identify hplc->identify quantify Quantify Impurities identify->quantify purity Assess Purity quantify->purity

Caption: Experimental workflow for impurity analysis of this compound.

troubleshooting_pathway start Inconsistent Experimental Results? check_purity Is NtBHA purity a concern? start->check_purity analyze Perform GC-MS or HPLC Analysis check_purity->analyze Yes check_storage Review Storage and Handling Procedures check_purity->check_storage No impurities_found Impurities Detected? analyze->impurities_found purify Purify NtBHA (e.g., Recrystallization) impurities_found->purify Yes degradation_found Degradation Products Found? impurities_found->degradation_found No end_good Problem Resolved purify->end_good new_batch Use a New Batch of High-Purity NtBHA new_batch->end_good end_bad Consult Further Technical Support check_storage->end_bad degradation_found->new_batch Yes degradation_found->end_bad No

Caption: Troubleshooting pathway for issues with this compound.

References

Overcoming challenges in the work-up of N-tert-Butylhydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-tert-Butylhydroxylamine (NtBHA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Emulsion Formation During Extraction - High concentration of polar starting materials or byproducts.- Incompatible solvent systems.- Vigorous shaking of the separatory funnel.- Break the emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking can prevent emulsion formation.- Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.- Solvent Modification: If the issue persists, consider using a different extraction solvent.
Precipitation of Unknown Solids - Formation of insoluble salts (e.g., hydrochloride salts of amines).- Product crashing out of solution due to solvent changes.- Temperature changes affecting solubility.- Characterize the solid: Isolate the precipitate by filtration and analyze it (e.g., by NMR, IR, or melting point) to determine its identity.- pH Adjustment: If the precipitate is a salt, adjusting the pH of the aqueous layer may redissolve it or the desired product.- Solvent Selection: Ensure the chosen solvent system can solubilize all components at the working temperature.
Product is Water-Soluble - The product has a high polarity.- Salting out: Saturate the aqueous layer with sodium chloride to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.- Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous extraction apparatus may be necessary.- Alternative Solvents: Use more polar extraction solvents like ethyl acetate or dichloromethane.
Low or No Product Recovery - Product degradation during work-up.- Incomplete extraction.- Product is volatile.- Stability: this compound and its derivatives can be sensitive to heat and oxidation.[1] Keep work-up temperatures low and consider working under an inert atmosphere (e.g., nitrogen or argon).[1]- Extraction Efficiency: Perform multiple extractions with smaller volumes of solvent rather than one large extraction.- Check all phases: Analyze both the organic and aqueous layers by TLC or LC-MS to locate the product.- Volatile Products: If the product is volatile, use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator).
Discoloration of Reaction Mixture - Oxidation of this compound or its products.- Presence of colored impurities from starting materials or reagents.- Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to prevent oxidation.[1]- Washing: Wash the organic layer with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to remove certain colored impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a nitrone from this compound is complete, but I'm losing my product during aqueous work-up. What's happening?

A1: Nitrones can be susceptible to hydrolysis, especially under acidic or basic conditions. During your aqueous work-up, the pH of your solution could be causing the nitrone to hydrolyze back to this compound and the corresponding aldehyde or ketone.

Troubleshooting Steps:

  • Neutralize Carefully: Ensure the reaction mixture is neutralized to a pH of ~7 before extraction. Use a mild base like sodium bicarbonate for neutralization.

  • Minimize Contact Time: Reduce the amount of time the organic layer is in contact with the aqueous phase.

  • Use Brine: Wash the organic layer with brine to help remove water and reduce the likelihood of hydrolysis.

Q2: I've isolated my product, but it's an oil and I'm having trouble purifying it by column chromatography. Are there alternative purification methods?

A2: Yes, if your product is an oil and chromatography is challenging, consider the following:

  • Salt Formation: Convert your product to a stable crystalline salt, such as the hydrochloride or acetate salt.[2] This can often be achieved by treating a solution of your product in a suitable solvent (e.g., ether or ethyl acetate) with a solution of HCl in ether or acetic acid. The resulting solid can then be purified by recrystallization.

  • Distillation: If your product is thermally stable, distillation under reduced pressure can be an effective purification method.[2]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: this compound is a basic compound. You can remove it by performing an acidic wash during your work-up.

Protocol:

  • Dilute your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acidic solution, such as 1 M HCl or saturated ammonium chloride solution.

  • The protonated this compound will be soluble in the aqueous layer and thus removed from the organic phase.

  • Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid in the organic layer, and then a final wash with brine.

Q4: What are the key safety precautions I should take when working with this compound?

A4: this compound and its hydrochloride salt can cause skin and serious eye irritation.[3] It is also harmful if swallowed and may cause respiratory irritation.[3]

Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Neutral Product

This protocol is a general guideline for the work-up of a reaction where this compound was used and the desired product is neutral and soluble in a water-immiscible organic solvent.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).

  • Solvent Addition: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Transfer the mixture to a separatory funnel.

    • Wash with 1 M HCl to remove unreacted this compound.

    • Wash with saturated sodium bicarbonate solution to neutralize the organic layer.

    • Wash with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Salt Formation (Hydrochloride Salt)

This protocol describes the conversion of a basic product to its hydrochloride salt for purification.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable organic solvent in which the HCl salt is insoluble (e.g., diethyl ether, ethyl acetate).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of the crude product.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If no precipitate forms, you can try cooling the solution in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent used for precipitation to remove soluble impurities.

  • Drying: Dry the purified salt under vacuum.

Visualizations

experimental_workflow reaction Reaction Completion quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes extract->wash Separate Layers dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for reaction work-up.

troubleshooting_logic start Work-up Issue? emulsion Emulsion? start->emulsion precipitate Precipitate? emulsion->precipitate No add_brine Add Brine / Centrifuge emulsion->add_brine Yes low_yield Low Yield? precipitate->low_yield No filter_solid Filter & Analyze Solid precipitate->filter_solid Yes check_stability Check Product Stability (pH, Temp) low_yield->check_stability Yes end Problem Solved low_yield->end No add_brine->end filter_solid->end check_stability->end

References

Validation & Comparative

A Comparative Guide to LC-MS/MS and Alternative Methods for the Validation of N-tert-Butylhydroxylamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques for the validation of N-tert-Butylhydroxylamine (NtBHA) and its reaction products. NtBHA is a versatile chemical reagent and its reaction products, primarily oximes formed with carbonyl-containing compounds, are of significant interest in synthetic and medicinal chemistry. Ensuring the accurate identification and quantification of these products is critical for process control, product stability, and regulatory compliance.

This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and includes visualizations to elucidate analytical workflows.

Introduction to this compound and its Reaction Products

This compound is a hydroxylamine derivative used in various chemical syntheses. A primary reaction of NtBHA involves its condensation with aldehydes and ketones to form N-tert-butyloximes.[1][2][3] These reactions are crucial in the preparation of various organic compounds. The validation of these reaction products requires sensitive and specific analytical methods to confirm their identity and purity.

Beyond the intended oxime products, it is also important to monitor for potential side-products or degradation products of NtBHA. For instance, the breakdown of related nitrone spin traps can yield this compound and benzaldehyde, suggesting potential degradation pathways to consider during analysis.[4]

Comparison of Analytical Methods

The selection of an appropriate analytical method for the validation of NtBHA reaction products depends on several factors including the analyte's physicochemical properties, the required sensitivity and selectivity, and the sample matrix. While LC-MS/MS is a powerful and widely adopted technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be employed.

ParameterLC-MS/MSGC-MSHPLC-UV
Primary Information Molecular weight confirmation, structural information (fragmentation pattern), quantification, purity assessment.Molecular weight confirmation (for volatile compounds), structural information (fragmentation pattern), quantification.Quantification of chromophoric compounds, purity assessment.
Selectivity Very High (based on precursor/product ion transitions).High (based on mass spectra).Moderate to Low (dependent on chromatographic resolution and chromophore uniqueness).
Sensitivity Very High (sub-ppb levels achievable).High (ppb to ppm range).Low to Moderate (ppm range).
Sample Volatility Not a limiting factor.Requires volatile or derivatized analytes.Not a limiting factor.
Derivatization Generally not required for ionization, but can be used to improve chromatography.Often required for polar analytes like oximes to increase volatility.[5]Required if the analyte lacks a chromophore.
Matrix Effects Can be significant, requiring careful method development and often the use of internal standards.[6]Can be present, but often less pronounced than in LC-MS/MS.Less susceptible to matrix effects compared to MS-based methods.
Instrumentation Cost High.Moderate to High.Low to Moderate.
Throughput High, with rapid analysis times possible.Moderate, can be limited by longer run times.High.

Table 1: Comparison of Analytical Methods for the Validation of this compound Reaction Products.

Detailed Experimental Protocols

LC-MS/MS Method for this compound and its Oxime Reaction Products

Due to the polar nature of NtBHA and its likely reaction products (oximes), a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed. HILIC is well-suited for the retention and separation of polar compounds that are often poorly retained on traditional reversed-phase columns.[7][8][9][10][11]

a) Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water 90:10 v/v) to a stock concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

b) LC-MS/MS System and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 mm x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 95% to 50% Mobile Phase B over 8 minutes, followed by a 2-minute hold at 50% B, and a 3-minute re-equilibration at 95% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan (e.g., m/z 50-500) can be used for initial identification.

c) MRM Transitions (Hypothetical for a reaction product with acetone):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound90.173.1 (loss of NH3)10
Acetone N-tert-butyloxime130.1115.1 (loss of CH3)12
Internal Standard (e.g., d9-NtBHA)99.179.110

Table 2: Example MRM Transitions for LC-MS/MS Analysis.

d) Method Validation:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][12][13][14]

GC-MS Method for Volatile Oxime Reaction Products

GC-MS is a suitable alternative for the analysis of volatile oxime products. The high temperature of the GC inlet can sometimes cause degradation of oximes, which should be monitored.[15]

a) Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If necessary, perform a derivatization step (e.g., silylation) to increase the volatility and thermal stability of the oximes, although this may not always be required.[5]

b) GC-MS System and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Mandatory Visualizations

LC-MS/MS Workflow for NtBHA Reaction Product Validation cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation ReactionMixture Reaction Mixture/Product Dissolution Dissolve in ACN/Water ReactionMixture->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into HPLC/UPLC Filtration->Injection Separation HILIC Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection DataAcquisition Data Acquisition (MRM) Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Validation Method Validation (ICH) Quantification->Validation

Caption: Workflow for LC-MS/MS validation of NtBHA reaction products.

Decision Tree for Analytical Method Selection Start Start: Analyze NtBHA Reaction Products Polarity Are analytes polar? Start->Polarity Volatility Are analytes volatile? Polarity->Volatility Yes HPLCUV HPLC-UV Polarity->HPLCUV No LCMS LC-MS/MS (HILIC) Volatility->LCMS No GCMS GC-MS Volatility->GCMS Yes Chromophore Does analyte have a chromophore? Chromophore->HPLCUV Yes Derivatize Consider Derivatization Chromophore->Derivatize No HPLCUV->Chromophore

Caption: Decision tree for selecting an analytical method.

Conclusion

The LC-MS/MS method, particularly utilizing HILIC for separation, offers superior sensitivity and selectivity for the validation of this compound and its reaction products. Its ability to analyze polar compounds without the need for derivatization makes it a highly efficient and robust technique. While GC-MS and HPLC-UV present viable alternatives under specific circumstances, they may lack the broad applicability and sensitivity of LC-MS/MS for this class of compounds. The choice of method should be guided by the specific analytical requirements, including the nature of the analytes and the desired level of performance. Proper method validation in accordance with regulatory guidelines is essential to ensure reliable and accurate results.

References

A Comparative Analysis of N-tert-Butylhydroxylamine and PBN for Spin Trapping Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and characterization of reactive free radicals is a critical endeavor. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a cornerstone technique in this field. This guide provides a detailed comparison of two commonly employed spin trapping agents: N-tert-Butylhydroxylamine (NtBHA) and α-phenyl-N-tert-butylnitrone (PBN), offering insights into their mechanisms, efficiencies, and experimental considerations.

This comparison guide delves into the distinct spin trapping mechanisms of NtBHA and PBN, presents available quantitative data for their performance, and outlines detailed experimental protocols for their application in EPR studies.

Mechanism of Action: A Tale of Two Traps

The fundamental difference between NtBHA and PBN lies in their approach to radical trapping. PBN, a nitrone-based spin trap, directly adds a transient free radical across its carbon-nitrogen double bond to form a stable nitroxide spin adduct.[1][2] This direct addition mechanism is characteristic of nitrone spin traps.

In contrast, this compound does not directly trap radicals. Instead, it serves as a precursor to the active spin trap, 2-methyl-2-nitrosopropane (MNP).[3][4] The in-situ formation of MNP from NtBHA typically requires an oxidizing agent, such as hydrogen peroxide, and can be enhanced by the presence of metal ions like iron in a Fenton-like reaction.[3][4] Once formed, MNP, a nitroso compound, traps free radicals to produce a stable nitroxide adduct.[5][6]

Quantitative Comparison of Spin Trapping Efficiency

Direct, side-by-side quantitative comparisons of the spin trapping efficiency of NtBHA (as MNP) and PBN are not extensively documented in the literature, making a definitive statement on which is "more efficient" challenging. The efficiency is highly dependent on the specific radical being trapped, the solvent system, and other experimental conditions. However, we can summarize key parameters from various studies to provide a comparative overview.

ParameterThis compound (acting as 2-methyl-2-nitrosopropane)α-phenyl-N-tert-butylnitrone (PBN)
Trapping Mechanism Indirect: Oxidation to MNP, then radical trapping.[3][4]Direct: Radical addition to the nitrone double bond.[1]
Active Spin Trap 2-methyl-2-nitrosopropane (MNP).[5]α-phenyl-N-tert-butylnitrone (PBN).
Adduct Stability MNP-adduct stability is variable and depends on the trapped radical. Some adducts, like those from bulky hydroxyalkyl radicals, can have lifetimes ranging from seconds to a year.[7]PBN-hydroxyl radical adducts are known to be unstable.[8] However, adducts with carbon-centered radicals are generally more persistent.[9]
Specificity Can provide more detailed hyperfine splitting, aiding in radical identification.[1]EPR spectra of PBN adducts can be less sensitive to the structure of the trapped radical, sometimes making identification challenging.[10]
Generation of Radicals The in-situ generation of MNP from NtBHA using H₂O₂ can simultaneously produce hydroxyl radicals, which may complicate the study of other radical species.[3]Does not inherently generate radicals, providing a cleaner system for studying externally generated radicals.

Experimental Protocols

The successful application of spin trapping in EPR spectroscopy hinges on meticulous experimental design. Below are detailed methodologies for utilizing NtBHA and PBN.

Protocol 1: Spin Trapping with this compound (NtBHA)

This protocol outlines the in-situ generation of the spin trap MNP from NtBHA for the detection of free radicals.

Materials:

  • This compound hydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Substrate solution (the system under investigation for radical formation)

  • Phosphate buffer (pH 7.4)

  • EPR flat cell or capillary tube

  • EPR spectrometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound hydrochloride (e.g., 100 mM) in the desired buffer.

    • Prepare a fresh stock solution of H₂O₂ (e.g., 100 mM) in the same buffer.

  • Sample Preparation:

    • In an EPR-compatible tube, combine the substrate solution with the this compound stock solution to a final concentration of 10-50 mM.

    • To initiate the formation of the MNP spin trap and the generation of radicals from the substrate (if applicable), add H₂O₂ to a final concentration of 10-50 mM.

    • The final volume should be sufficient for the EPR measurement (typically 50-200 µL).

  • EPR Measurement:

    • Immediately after adding H₂O₂, mix the solution gently and transfer it to an EPR flat cell or capillary tube.

    • Place the sample in the cavity of the EPR spectrometer.

    • Record the EPR spectrum. Typical X-band spectrometer settings are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation frequency 100 kHz, modulation amplitude 0.5-1.0 G, and a sweep width of 100 G centered at ~3400 G.[11]

  • Data Analysis:

    • Simulate the experimental spectrum to determine the hyperfine coupling constants (aN and aH) of the spin adduct.

    • Compare the obtained hyperfine couplings with literature values to identify the trapped radical.

Protocol 2: Spin Trapping with α-phenyl-N-tert-butylnitrone (PBN)

This protocol describes the direct use of PBN for trapping free radicals.

Materials:

  • α-phenyl-N-tert-butylnitrone (PBN)

  • Solvent (e.g., phosphate buffer, organic solvent) appropriate for the experimental system

  • Radical generating system (e.g., Fenton reagent, UV photolysis)

  • EPR flat cell or capillary tube

  • EPR spectrometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PBN (e.g., 100 mM) in the chosen solvent. PBN is more soluble in organic solvents than in aqueous solutions.

  • Sample Preparation:

    • In an EPR tube, add the PBN stock solution to the system under investigation to a final concentration of 10-100 mM.

    • Initiate radical generation. For example, for hydroxyl radical trapping, a Fenton reaction can be initiated by adding FeSO₄ and H₂O₂.[8]

    • Mix the solution thoroughly.

  • EPR Measurement:

    • Transfer the sample to an EPR flat cell or capillary tube and place it in the spectrometer cavity.

    • Record the EPR spectrum using similar settings as described in Protocol 1.

  • Data Analysis:

    • Analyze the resulting EPR spectrum to determine the hyperfine coupling constants of the PBN spin adduct.

    • The identity of the trapped radical can be inferred by comparing these constants to known values for PBN adducts.

Visualizing the Mechanisms and Workflow

To further clarify the processes involved, the following diagrams illustrate the spin trapping mechanisms and a generalized experimental workflow.

G cluster_NtBHA This compound (NtBHA) Pathway NtBHA NtBHA MNP 2-methyl-2-nitrosopropane (MNP) NtBHA->MNP Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->MNP Adduct_MNP MNP-R• Adduct (Stable Radical) MNP->Adduct_MNP Trapping Radical Free Radical (R•) Radical->Adduct_MNP EPR_MNP EPR Detection Adduct_MNP->EPR_MNP

Caption: Spin trapping mechanism of this compound.

G cluster_PBN α-phenyl-N-tert-butylnitrone (PBN) Pathway PBN PBN Adduct_PBN PBN-R• Adduct (Stable Radical) PBN->Adduct_PBN Direct Trapping Radical_PBN Free Radical (R•) Radical_PBN->Adduct_PBN EPR_PBN EPR Detection Adduct_PBN->EPR_PBN

Caption: Spin trapping mechanism of PBN.

G start Start: Prepare Reagents mix Mix Spin Trap with Sample start->mix initiate Initiate Radical Formation mix->initiate transfer Transfer to EPR Tube initiate->transfer measure Acquire EPR Spectrum transfer->measure analyze Analyze Spectrum (Hyperfine Couplings) measure->analyze identify Identify Trapped Radical analyze->identify end End: Report Findings identify->end

Caption: General experimental workflow for EPR spin trapping.

Conclusion

Both this compound and PBN are valuable tools for the detection and identification of free radicals. The choice between them depends critically on the specific experimental context. PBN offers a straightforward, direct trapping mechanism suitable for a wide range of applications. NtBHA, via its conversion to MNP, provides an alternative that can yield more detailed spectral information but requires careful consideration of the in-situ generation process and its potential to introduce additional reactive species. Researchers should carefully evaluate the nature of the radicals they wish to study, the chemical environment, and the information required to select the most appropriate spin trap for their investigations.

References

A Comparative Guide to Confirming N-tert-Butylhydroxylamine Product Structure using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for N-tert-Butylhydroxylamine, its precursors, and relevant isomers to facilitate accurate product structure confirmation. Detailed experimental protocols and data interpretation are presented to aid researchers in distinguishing the desired product from potential impurities and alternative structures.

Data Presentation: Comparative NMR Analysis

Successful synthesis of this compound requires rigorous characterization to ensure purity and confirm the correct isomeric form. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, a key starting material, a potential impurity, and a common isomer. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) and MultiplicityIntegrationAssignment
This compound (Product) CDCl₃~5.5 (br s)2HNHOH
1.15 (s)9HC(CH ₃)₃
N-tert-Butylhydroxylammonium Acetated₃-acetonitrile8.33 (s)2HNH₂OH⁺
1.92 (s)3HCH ₃COO⁻
1.21 (s)9HC(CH ₃)₃
2-Methyl-2-nitropropane (Starting Material)CDCl₃1.60 (s)9HC(CH ₃)₃
2-Methyl-2-nitrosopropane (Impurity)CDCl₃1.45 (s)9HC(CH ₃)₃
O-tert-Butylhydroxylamine HCl (Isomer)DMSO-d₆11.1 (br s)3HONH₃⁺
1.25 (s)9HC(CH ₃)₃

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ)Assignment
This compound (Product) CDCl₃ (Estimated)~57.0C (CH₃)₃
~26.0C(C H₃)₃
N-tert-Butylhydroxylammonium Acetate[1]d₃-acetonitrile[1]177.5, 57.0, 23.1, 21.3C OO⁻, C (CH₃)₃, C(C H₃)₃, C H₃COO⁻
2-Methyl-2-nitropropaneCDCl₃85.0, 25.5C (CH₃)₃, C(C H₃)₃
2-Methyl-2-nitrosopropaneCDCl₃69.0, 24.0C (CH₃)₃, C(C H₃)₃
O-tert-Butylhydroxylamine HCl (Isomer)Not availableNot available-

Experimental Protocols

Accurate and reproducible NMR data are critical for structural confirmation. The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range covering 0 to 12 ppm is typically sufficient.

¹³C NMR Acquisition

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlet peaks for each unique carbon.

  • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range covering 0 to 200 ppm is standard for most organic molecules.

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the structure of this compound using the comparative NMR data.

NMR_Confirmation_Workflow cluster_product Product Analysis cluster_comparison Data Comparison cluster_references Reference Data cluster_conclusion Conclusion Product Synthesized Product NMR_Acquisition Acquire 1H and 13C NMR Spectra Product->NMR_Acquisition Compare_1H Compare 1H Spectrum NMR_Acquisition->Compare_1H Compare_13C Compare 13C Spectrum NMR_Acquisition->Compare_13C Confirmation Structure Confirmed? Compare_1H->Confirmation Compare_13C->Confirmation Expected_Product Expected this compound Data Expected_Product->Compare_1H Expected_Product->Compare_13C Starting_Material Starting Material Data (2-Methyl-2-nitropropane) Starting_Material->Compare_1H Starting_Material->Compare_13C Impurity Potential Impurity Data (2-Methyl-2-nitrosopropane) Impurity->Compare_1H Impurity->Compare_13C Isomer Isomer Data (O-tert-Butylhydroxylamine) Isomer->Compare_1H Isomer->Compare_13C Pure_Product Pure this compound Confirmation->Pure_Product Yes Further_Purification Further Purification/ Re-synthesis Required Confirmation->Further_Purification No

Caption: Workflow for NMR-based structure confirmation.

By systematically comparing the acquired NMR spectra of the synthesized product with the reference data provided, researchers can confidently confirm the structure and assess the purity of their this compound product. The presence of signals corresponding to starting materials, impurities, or isomers would indicate the need for further purification or optimization of the synthetic procedure.

References

A Comparative In Vitro Analysis of N-tert-Butylhydroxylamine and Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, the demand for effective agents to counteract oxidative stress is ever-present. This guide offers a comparative overview of N-tert-Butylhydroxylamine (NtBuHA), a hydroxylamine derivative, alongside established antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available in vitro data, detailed experimental methodologies, and visual representations of key concepts to facilitate informed decision-making in antioxidant selection and experimental design.

Quantitative Comparison of Antioxidant Activity

The in vitro antioxidant capacity of a compound is commonly assessed using various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value signifies higher antioxidant activity. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox.

While extensive quantitative data from standardized assays like DPPH, ABTS, and ORAC are available for Trolox, Ascorbic Acid, and BHT, direct comparative data for this compound from these specific assays is not readily found in the current body of scientific literature. The table below summarizes the available data for the standard antioxidants and indicates the data gap for NtBuHA.

AntioxidantDPPH Assay (IC50)ABTS Assay (TEAC)ORAC Assay (µmol TE/g)
This compound (NtBuHA) Data not availableData not availableData not available
Trolox ~3.77 µg/mL[1]1.0 (by definition)[1]Standard for comparison[2]
Ascorbic Acid (Vitamin C) ~2.5 - 5 µg/mL~0.5 - 1.0~0.4 - 1.0
Butylated Hydroxytoluene (BHT) ~21.09 µg/mL[3]~0.5 - 0.8Data varies

Note: The provided values for Ascorbic Acid and BHT are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions. The absence of data for NtBuHA in this table highlights a research gap that warrants further investigation to quantitatively benchmark its in vitro antioxidant efficacy against these standards.

In Vitro Antioxidant Profile of this compound

Despite the lack of standardized quantitative data, existing research indicates that this compound possesses significant antioxidant properties, primarily through its role in mitochondrial protection and the delay of cellular senescence[2][4][5][6]. Studies have shown that NtBuHA can decrease the endogenous production of oxidants[2]. Its antioxidant mechanism is thought to involve its conversion to a nitroxide radical, which can then participate in redox cycling to neutralize reactive oxygen species (ROS)[6]. Furthermore, NtBuHA is believed to be the active metabolite of the spin-trapping agent α-phenyl-N-tert-butylnitrone (PBN), suggesting its direct involvement in radical scavenging[2].

Experimental Protocols

For researchers intending to conduct comparative in vitro antioxidant assays, the following are detailed protocols for the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare stock solutions of the test compounds (NtBuHA, Trolox, Ascorbic Acid, BHT) and a series of dilutions in a suitable solvent (e.g., methanol).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or the solvent control to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control (DPPH solution without antioxidant) and Asample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test compounds.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

    • Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (the fluorescent probe) in a phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Prepare stock solutions and dilutions of the test compounds and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein solution and the test compound or Trolox standard.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Measure the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculation:

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The results are expressed as Trolox Equivalents (µmol TE/g or µmol TE/L).

Visualizing Methodologies and Pathways

To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH, ABTS•+, Fluorescein, AAPH) reaction Reaction Incubation (Antioxidant + Radical/Probe) reagent_prep->reaction antioxidant_prep Antioxidant Stock & Dilutions (NtBuHA, Trolox, Ascorbic Acid, BHT) antioxidant_prep->reaction measurement Spectrophotometric / Fluorometric Reading reaction->measurement calculation Calculation of % Inhibition / AUC measurement->calculation ic50_teac Determination of IC50 / TEAC / ORAC Value calculation->ic50_teac

Caption: Workflow for in vitro antioxidant capacity determination.

G Chemical Structures of Compared Antioxidants NtBuHA This compound C4H11NO Trolox Trolox C14H18O4 Ascorbic_Acid Ascorbic Acid C6H8O6 BHT Butylated Hydroxytoluene C15H24O

Caption: Structures of NtBuHA and standard antioxidants.

G Simplified Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Antioxidant (e.g., NtBuHA) Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Caption: Nrf2-ARE antioxidant response pathway overview.

References

A Comparative Guide to Validating the Antioxidant Effect of N-tert-Butylhydroxylamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-tert-Butylhydroxylamine (NtBHA) with other common antioxidants, namely Trolox and N-acetylcysteine (NAC), for use in cell culture applications. The information presented is supported by experimental data from various studies to assist researchers in selecting the most appropriate antioxidant for their specific needs.

Executive Summary

This compound (NtBHA) is a potent antioxidant that has demonstrated significant protective effects against oxidative stress in various cell culture models. Its primary mechanism of action involves scavenging reactive oxygen species (ROS), thereby protecting mitochondria and inhibiting apoptosis.[1][2][3] When compared to the widely used antioxidants Trolox, a water-soluble analog of vitamin E, and N-acetylcysteine (NAC), a precursor to the intracellular antioxidant glutathione, NtBHA exhibits a distinct profile. While direct head-to-head comparisons in the same cell culture systems are limited, this guide synthesizes available data to provide an objective overview of their relative performance.

Quantitative Comparison of Antioxidant Performance

The following tables summarize the available quantitative data on the efficacy of NtBHA, Trolox, and NAC in mitigating oxidative stress in cell culture. It is important to note that the experimental conditions, including cell lines, oxidative inducers, and concentrations, can vary between studies, which may influence the results.

Table 1: Comparison of Efficacy in Reducing Reactive Oxygen Species (ROS)

AntioxidantCell LineOxidative InducerEffective ConcentrationObserved Effect
This compound (NtBHA) U937Heat Shock0.1 mMSignificantly decreased intracellular hydroperoxides.[2]
This compound (NtBHA) IMR-90Senescence-inducing conditionsNot specifiedDelayed senescence-associated mitochondrial decay and reduced intracellular oxidants.[4]
Trolox Human Endothelial CellsEndogenous ROS25 µMVaried effects (antioxidant or pro-oxidant) depending on basal intracellular redox state.
N-acetylcysteine (NAC) H9c2 cellsHydrogen Peroxide (0.75 mM)4 mMSignificantly attenuated increased ROS levels.[5]
N-acetylcysteine (NAC) Choroidal Endothelial CellsVEGF (10-100 ng/ml)25 mMReduced VEGF-induced ROS increase by 44-63%.

Table 2: Comparison of Efficacy in Protecting Against Cell Death

AntioxidantCell LineOxidative InducerEffective ConcentrationObserved Effect
This compound (NtBHA) U937Heat Shock0.1 mMSignificantly inhibited activation of caspase-3 and apoptosis.[2]
Trolox Glioblastoma TICsEndogenous1.8 mM (IC50)Inhibited cell survival in a dose-dependent manner.
N-acetylcysteine (NAC) H9c2 cellsHydrogen Peroxide (0.75 mM)4 mMInhibited activation of caspase-3, -8, and -9.[5]
N-acetylcysteine (NAC) Glioblastoma TICsEndogenous3 mM (IC50)Inhibited cell survival in a dose-dependent manner.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol is a widely used method to directly measure intracellular ROS levels.

Materials:

  • Adherent cell line (e.g., HeLa, HepG2)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment: Treat cells with NtBHA, Trolox, NAC, or vehicle control for the desired time.

  • Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., H₂O₂) to the cells for a specified duration.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Measurement of Lipid Peroxidation using TBARS Assay

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Cell lysate

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Harvest cells and lyse them in a buffer containing BHT to prevent ex vivo oxidation.

    • Centrifuge the lysate to remove cellular debris.

  • TBARS Reaction:

    • To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA to precipitate protein.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 2200 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add an equal volume of 0.67% (w/v) TBA.

    • Incubate in a boiling water bath for 10 minutes.

  • Measurement:

    • Cool the samples on ice.

    • Measure the absorbance at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Mechanism of Action & Signaling Pathways

NtBHA primarily exerts its antioxidant effects by scavenging ROS, which in turn protects mitochondria from oxidative damage. This protection is crucial as mitochondria are a major source of ROS and play a central role in initiating apoptosis. Under conditions of oxidative stress, the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis. NtBHA has been shown to counteract these effects by inhibiting the upregulation of Bax and the downregulation of Bcl-2, thereby preventing caspase-3 activation and subsequent cell death.[2]

Oxidative_Stress_Apoptosis_Pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS oxidative_stress->ros mitochondria Mitochondrial Damage ros->mitochondria bax Bax ↑ mitochondria->bax bcl2 Bcl-2 ↓ mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis ntbha NtBHA ntbha->ros ntbha->mitochondria Protects ntbha->bax ntbha->bcl2 Prevents decrease trolox Trolox trolox->ros nac NAC nac->ros

Caption: Oxidative stress-induced apoptosis pathway and points of intervention by antioxidants.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the antioxidant effect of a compound in cell culture.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment with Antioxidant (NtBHA, Trolox, NAC) & Controls cell_culture->treatment oxidative_stress Induce Oxidative Stress (e.g., H₂O₂, UV, etc.) treatment->oxidative_stress ros_assay ROS Measurement (DCFH-DA Assay) oxidative_stress->ros_assay lipid_peroxidation_assay Lipid Peroxidation Assay (TBARS Assay) oxidative_stress->lipid_peroxidation_assay cell_viability_assay Cell Viability/Apoptosis Assay (MTT, Annexin V/PI) oxidative_stress->cell_viability_assay data_analysis Data Analysis & Comparison ros_assay->data_analysis lipid_peroxidation_assay->data_analysis cell_viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for assessing antioxidant efficacy in cell culture.

Conclusion

This compound is a promising antioxidant for cell culture applications, demonstrating robust protection against oxidative stress-induced cell damage and apoptosis. While direct comparative data with Trolox and NAC is not extensive, the available evidence suggests that NtBHA is a highly effective compound, particularly in its ability to protect mitochondrial function. The choice of antioxidant will ultimately depend on the specific experimental context, including the cell type, the nature of the oxidative insult, and the desired endpoint. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their system. This guide provides a foundational framework and detailed protocols to aid in the validation and comparison of NtBHA and other antioxidants in a cell culture setting.

References

A Comparative Guide to Purity Assessment of Synthesized N-tert-Butylhydroxylamine: GC-MS Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of N-tert-Butylhydroxylamine against alternative analytical techniques. We present supporting experimental protocols and data to facilitate an informed choice of methodology.

This compound is a versatile intermediate in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially reactive impurities. While several methods can be employed for purity analysis, GC-MS offers a powerful combination of separation and identification capabilities.

Head-to-Head: GC-MS vs. Alternative Purity Assessment Methods

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC), a widely used alternative for the analysis of hydroxylamines.

FeatureGC-MS with DerivatizationHPLC with Pre-column Derivatization
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection and identification.Separation of derivatized analytes by liquid chromatography with UV or other detectors.
Sample Volatility Requires derivatization to increase the volatility of the polar this compound.Suitable for non-volatile and thermally labile compounds.
Selectivity High, based on both chromatographic retention time and mass fragmentation pattern.High, based on chromatographic retention time and detector response.
Sensitivity Generally high, especially with selected ion monitoring (SIM).High, dependent on the derivatizing agent and detector.
Impurity Identification Excellent, mass spectra provide structural information for unknown impurity identification.Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS).
Throughput Moderate, sample derivatization adds to the analysis time.Moderate to high, depending on the complexity of the derivatization step.

In-Depth Experimental Protocols

To provide a practical framework, we outline detailed experimental protocols for the synthesis of this compound and its subsequent purity analysis using a proposed GC-MS method, alongside a typical HPLC method found in the literature.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 2-methyl-2-nitropropane.[1]

Materials:

  • 2-Methyl-2-nitropropane

  • Zinc dust

  • Glacial acetic acid

  • 95% Ethanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • A 500 mL three-neck round bottom flask is equipped with a magnetic stir bar, thermometer, and an addition funnel.

  • 350 mL of 95% ethanol is added to the flask and cooled to 10°C in an ice bath.

  • 6.18 g (0.060 mole) of 2-methyl-2-nitropropane and 5.89 g (0.090 mole) of zinc dust are added to the flask.

  • 10.8 g (0.180 mole) of glacial acetic acid is placed in the addition funnel and added dropwise while maintaining the temperature below 15°C with vigorous stirring.

  • After the addition is complete, the ice bath is removed, and the mixture is stirred for 3 hours at room temperature.

  • The solvent is removed by rotary evaporation.

  • 50 mL of dichloromethane is added to the residue, and the mixture is filtered. The zinc acetate cake is washed with two 25 mL portions of dichloromethane.

  • The organic layer is separated from the aqueous layer in a separatory funnel and dried over magnesium sulfate.

  • The magnesium sulfate is removed by filtration, and the dichloromethane is removed by rotary evaporation to yield this compound.

GC-MS Purity Assessment with Derivatization

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC-MS analysis. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (tBDMS) derivative is a suitable approach.

Materials:

  • Synthesized this compound

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TMCS

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Internal Standard (e.g., Dodecane)

Derivatization Protocol:

  • Accurately weigh approximately 1 mg of the synthesized this compound into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine to dissolve the sample.

  • Add a known concentration of the internal standard.

  • Add 100 µL of MTBSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Comparative HPLC Purity Assessment

Several HPLC methods have been developed for the analysis of hydroxylamines, often involving pre-column derivatization to enhance UV detection.[2][3][4]

Materials:

  • Synthesized this compound

  • Derivatizing agent (e.g., benzaldehyde)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Derivatization and HPLC Protocol (Illustrative Example):

  • Prepare a standard solution of this compound and a sample solution of the synthesized product in a suitable diluent.

  • To an aliquot of the sample and standard solutions, add an excess of the derivatizing reagent solution (e.g., benzaldehyde in a buffer).

  • Allow the reaction to proceed for a specified time at a controlled temperature to form the corresponding oxime.

  • Inject the derivatized solutions into the HPLC system.

HPLC Parameters:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a specified wavelength (e.g., 254 nm)
Injection Volume 10 µL

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

GCMS_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Synthesis Synthesis of N-tert- Butylhydroxylamine Sample Weigh Sample Synthesis->Sample Dissolve Dissolve in Acetonitrile/Pyridine Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Derivatize Add MTBSTFA & Heat at 70°C Add_IS->Derivatize GC_Inject Inject into GC-MS Derivatize->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Data Analysis & Purity Calculation Detect->Analyze

GC-MS Analysis Workflow

Method_Comparison Purity_Assessment Purity Assessment of This compound GC_MS GC-MS Method Purity_Assessment->GC_MS HPLC HPLC Method Purity_Assessment->HPLC Deriv_GC Derivatization (Silylation) GC_MS->Deriv_GC Deriv_HPLC Derivatization (e.g., Oxime formation) HPLC->Deriv_HPLC Analysis_GC Separation by Volatility & Mass Detection Deriv_GC->Analysis_GC Analysis_HPLC Separation by Polarity & UV Detection Deriv_HPLC->Analysis_HPLC ID_GC Impurity Identification (Mass Spectra) Analysis_GC->ID_GC ID_HPLC Impurity Quantification (Requires Standards) Analysis_HPLC->ID_HPLC

Comparison of Analytical Methods

Conclusion

Both GC-MS with derivatization and HPLC with pre-column derivatization are powerful techniques for the purity assessment of synthesized this compound. The choice between them will be dictated by the specific needs of the analysis. GC-MS excels in the identification of unknown impurities due to the structural information provided by mass spectrometry. HPLC, being suitable for a wider range of compound polarities without the need for high volatility, offers a robust alternative, particularly in quality control environments where the identities of potential impurities are known. For comprehensive characterization and impurity profiling, the use of orthogonal techniques like GC-MS and HPLC is highly recommended.

References

A Head-to-Head Comparison of N-tert-Butylhydroxylamine and TEMPO as Radical Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research and drug development, the effective scavenging of reactive oxygen species (ROS) and other free radicals is paramount to mitigating oxidative stress-induced cellular damage. Among the diverse array of radical scavengers, N-tert-Butylhydroxylamine (NtBHA) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have garnered significant attention. This guide provides a comprehensive, data-driven comparison of their performance, mechanisms of action, and experimental protocols for evaluation.

Performance and Mechanism of Action

Both NtBHA and TEMPO are potent antioxidants, but they operate through distinct yet sometimes overlapping mechanisms.

This compound (NtBHA) is a hydroxylamine derivative that functions as a recyclable antioxidant, particularly within the mitochondrial matrix.[1][2] It can be oxidized to its nitroxide radical form, which is the active scavenging species. A key feature of NtBHA is its ability to be recycled back to the hydroxylamine form by the mitochondrial electron transport chain, specifically by NADH.[1][2] This recycling capacity enhances its sustained antioxidant effect. NtBHA has been shown to protect mitochondria from oxidative damage, delay senescence in cultured cells, and reverse age-related decline in mitochondrial function in vivo.[1][3][4]

TEMPO is a stable nitroxide radical that acts as a broad-spectrum radical scavenger.[5][6] It can react with a variety of radicals, including carbon-centered radicals, glutathionyl radicals, and hydroxyl radicals.[5][6][7] Unlike NtBHA, which is a precursor to the active nitroxide, TEMPO exists as a stable radical. Its antioxidant activity involves donating or accepting an electron to neutralize other, more damaging radicals.[5] TEMPO and its derivatives have been shown to exhibit superoxide dismutase (SOD) mimetic activity, effectively scavenging superoxide radicals.[8]

Quantitative Comparison of Radical Scavenging Activity

Direct quantitative comparisons of NtBHA and TEMPO in the same experimental systems are not extensively documented in publicly available literature. However, their efficacy can be inferred from studies evaluating their activity against specific radicals.

ParameterThis compound (NtBHA)TEMPOReference
Primary Mechanism Recyclable antioxidant, forms a nitroxide radical in situ.Stable nitroxide radical, direct scavenger.[1][2][5]
Key Scavenged Radicals General ROS, particularly effective in mitochondria.Carbon-centered radicals, glutathionyl radicals, hydroxyl radicals, superoxide radicals.[1][2][5][6][7][8]
Cellular Localization Accumulates in mitochondria.[1][2]Cell-permeable.[9][1][2][9]
Recycling Recycled by mitochondrial NADH.[1][2]Can be reduced to a hydroxylamine and re-oxidized.[6][8][1][2][6][8]

Experimental Protocols

The following are detailed methodologies for common assays used to evaluate radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[10][11]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[10][11][12]

  • Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the test compound (NtBHA or TEMPO at various concentrations) with the DPPH solution.[11][13]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11]

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[10][11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[11][13] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[13]

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting an ABTS stock solution (e.g., 7 mM) with a potassium persulfate solution (e.g., 2.45 mM).[10][13] Allow the mixture to stand in the dark for 12-16 hours.[10]

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.[13]

  • Reaction Mixture: Add a small volume of the test compound to the ABTS•+ working solution.[13]

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 3-7 minutes).[10][13]

  • Measurement: Measure the absorbance at 734 nm.[13]

  • Calculation: Calculate the scavenging activity as described for the DPPH assay.[13]

Signaling Pathways and Mechanistic Diagrams

The radical scavenging mechanisms of NtBHA and TEMPO can be visualized to better understand their roles in mitigating oxidative stress.

NtBHA Mitochondrial Recycling and Scavenging

NtBHA_Mechanism cluster_mito Mitochondrion ROS Reactive Oxygen Species (ROS) Mito_Damage Mitochondrial Damage ROS->Mito_Damage causes NtBHA This compound (NtBHA) Nitroxide NtBHA-Nitroxide Radical NtBHA->Nitroxide Oxidation Nitroxide->ROS Scavenges Nitroxide->NtBHA Reduction (Recycling) NADH NADH NAD NAD+ NADH:s->NAD:n ETC Mitochondrial Electron Transport Chain

Caption: NtBHA is oxidized to its active nitroxide form, which scavenges ROS. It is then recycled back to NtBHA by the mitochondrial electron transport chain.

TEMPO Direct Radical Scavenging

TEMPO_Mechanism cluster_reaction Radical-Radical Reaction TEMPO TEMPO (Stable Radical) Free_Radical Damaging Free Radical (R•) TEMPO->Free_Radical Reacts with TEMPO_Adduct TEMPO-R Adduct TEMPO->TEMPO_Adduct Forms Neutralized_Product Neutralized Product

Caption: TEMPO, a stable radical, directly reacts with and neutralizes damaging free radicals to form stable, non-radical adducts.

Conclusion

Both this compound and TEMPO are highly effective radical scavengers with significant potential in research and therapeutic applications. The choice between them may depend on the specific experimental context. NtBHA's unique mitochondrial accumulation and recycling mechanism make it particularly suitable for studies focused on mitochondrial oxidative stress and age-related pathologies.[1][2][3] TEMPO's broad reactivity and stability make it a versatile tool for a wide range of applications, including the study of protein-based radicals and as a superoxide dismutase mimetic.[7][8] Further head-to-head comparative studies under identical experimental conditions would be invaluable for elucidating the nuanced differences in their radical scavenging potency and providing a more definitive guide for their selection in specific research and development endeavors.

References

Spectroscopic Confirmation of Nitrone Formation from N-tert-Butylhydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of nitrones is a critical step in various applications, including the development of therapeutics and spin-trapping agents. The reaction of N-tert-Butylhydroxylamine with aldehydes offers a common route to N-tert-butyl nitrones. Rigorous spectroscopic analysis is paramount to confirm the formation of the desired nitrone product and to ensure the absence of starting materials and byproducts. This guide provides a comparative analysis of the spectroscopic data for this compound and a representative nitrone product, α-phenyl-N-tert-butylnitrone (PBN), along with detailed experimental protocols.

Spectroscopic Data Comparison

The transformation of this compound to a nitrone is characterized by distinct changes in the spectroscopic signatures of the molecule. The following tables summarize the key differences in NMR, IR, and Mass Spectrometry data between the starting material and the PBN product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound~1.1s9H-(CH₃)₃
~5.5-6.5br s2H-NHOH
α-Phenyl-N-tert-butylnitrone (PBN)1.53s9H-(CH₃)₃
7.41s1H-CH=N-
8.09d2HAr-H
6.81d2HAr-H

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound~26-C(CH₃)₃
~57-C(CH₃)₃
α-Phenyl-N-tert-butylnitrone (PBN)28.3-C(CH₃)₃
70.9-C(CH₃)₃
115.7, 129.2, 131.5, 133.2Aromatic C & C=N
Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon nitrone formation is the disappearance of the O-H and N-H stretching vibrations of the hydroxylamine and the appearance of a characteristic C=N stretching frequency.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Compound
O-H stretch3200-3600 (broad)This compound
N-H stretch3100-3500This compound
C=N stretch1572-1604α-Phenyl-N-tert-butylnitrone (PBN)[1]
N-O stretch1164-1293α-Phenyl-N-tert-butylnitrone (PBN)[1]
Mass Spectrometry (MS)

Mass spectrometry provides a clear indication of the successful synthesis by confirming the molecular weight of the target nitrone.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ or M⁺
This compoundC₄H₁₁NO89.1490.0913
α-Phenyl-N-tert-butylnitrone (PBN)C₁₁H₁₅NO177.24178.1226 or 177.1154

Experimental Protocols

The following are representative experimental protocols for the synthesis of a nitrone from this compound and an aldehyde, followed by its spectroscopic characterization.

Synthesis of α-Phenyl-N-tert-butylnitrone (PBN)

This procedure is adapted from the synthesis of (Z)-N-tert-Butyl-1-(4-hydroxyphenyl)methanimine oxide[1].

Materials:

  • 4-Hydroxybenzaldehyde

  • This compound hydrochloride

  • Sodium Acetate (AcONa)

  • Sodium Sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.7 mmol) in ethanol (10 mL), add sodium acetate (2.55 mmol), sodium sulfate (3.4 mmol), and this compound hydrochloride (2.55 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., 3% MeOH in CH₂Cl₂) as the eluent to afford the pure nitrone.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as potassium bromide (KBr) pellets.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an ESI (Electrospray Ionization) source to confirm the exact mass of the synthesized nitrone.

Alternative Synthetic Method: Oxidation of Secondary Amines

Logical Workflow for Nitrone Synthesis and Confirmation

The following diagram illustrates the general workflow from starting materials to the confirmed nitrone product.

Nitrone_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Spectroscopic Confirmation This compound This compound Reaction Reaction This compound->Reaction Aldehyde Aldehyde Aldehyde->Reaction Crude_Nitrone Crude_Nitrone Reaction->Crude_Nitrone Condensation Column_Chromatography Column_Chromatography Crude_Nitrone->Column_Chromatography Pure_Nitrone Pure_Nitrone Column_Chromatography->Pure_Nitrone NMR NMR Pure_Nitrone->NMR IR IR Pure_Nitrone->IR MS MS Pure_Nitrone->MS Confirmed_Structure Confirmed Nitrone Structure NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure

Caption: Workflow for nitrone synthesis and confirmation.

References

A Comparative Analysis of N-tert-Butylhydroxylamine for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-tert-Butylhydroxylamine (NtBHA) with other common alternatives in experimental research, particularly in the fields of free radical biology and antioxidant studies. This document summarizes its performance, presents available comparative data, and provides detailed experimental protocols for key applications.

Executive Summary

This compound (NtBHA) is a versatile molecule widely recognized for its potent antioxidant properties and its utility as a spin-trapping agent. It is a metabolite of the well-known spin trap α-phenyl-N-tert-butylnitrone (PBN) and has demonstrated greater activity than its parent compound in various in vitro studies. NtBHA's primary applications lie in the detection and characterization of short-lived free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy and in the protection of biological systems from oxidative damage. Its ability to modulate mitochondrial function and delay cellular senescence further highlights its significance in aging and disease research.

Performance Comparison: NtBHA vs. Alternatives

The primary alternatives to NtBHA in spin trapping and antioxidant research include PBN and 5,5-dimethyl-1-pyrroline N-oxide (DMPO). While each compound possesses distinct characteristics, NtBHA offers a unique combination of reactivity and biological activity.

FeatureThis compound (NtBHA)α-phenyl-N-tert-butylnitrone (PBN)5,5-dimethyl-1-pyrroline N-oxide (DMPO)
Primary Function Spin Trap, AntioxidantSpin TrapSpin Trap
Relative Potency More potent antioxidant and spin trap than its precursor, PBN, in some in vitro models.[1]Precursor to NtBHA, generally less potent in vitro.[1]Highly reactive spin trap, particularly for hydroxyl and superoxide radicals.[2]
Biological Activity Reverses age-related mitochondrial decline, delays cellular senescence.[3]Neuroprotective effects observed in preclinical models.Widely used for detecting a variety of free radicals in biological systems.[4]
Mechanism of Action Scavenges free radicals; recycled by the mitochondrial electron transport chain.[3]Traps free radicals to form stable nitroxide adducts.Forms characteristic adducts with different radicals, allowing for their identification by EPR.[2]
Solubility Soluble in water and organic solvents.Generally soluble in organic solvents, with some water-soluble derivatives available.[5]Soluble in aqueous solutions.[2]

Experimental Protocols

Comparative Evaluation of Radical Scavenging Activity using DPPH Assay

This protocol outlines a method to compare the free radical scavenging activity of NtBHA, PBN, and DMPO using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound (NtBHA)

  • α-phenyl-N-tert-butylnitrone (PBN)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of NtBHA, PBN, and DMPO in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the various concentrations of the test compounds (NtBHA, PBN, DMPO) or a standard antioxidant (like ascorbic acid) to the wells.

    • For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

EPR Spin Trapping of Hydroxyl Radicals

This protocol describes the use of NtBHA, PBN, and DMPO for the detection of hydroxyl radicals (•OH) generated by the Fenton reaction, using EPR spectroscopy.

Materials:

  • This compound (NtBHA)

  • α-phenyl-N-tert-butylnitrone (PBN)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate (FeSO₄)

  • Phosphate buffer (pH 7.4)

  • EPR spectrometer

  • Capillary tubes

Procedure:

  • Sample Preparation:

    • In a clean microcentrifuge tube, prepare the reaction mixture in the following order:

      • Phosphate buffer (to final volume)

      • Spin trap (NtBHA, PBN, or DMPO) to a final concentration of 50-100 mM.

      • FeSO₄ to a final concentration of 0.1 mM.

      • H₂O₂ to a final concentration of 1 mM to initiate the reaction.

  • EPR Measurement:

    • Immediately after adding H₂O₂, mix the solution and draw it into a capillary tube.

    • Place the capillary tube into the EPR spectrometer.

    • Record the EPR spectrum. Typical instrument settings for detecting nitroxide radicals are: microwave frequency ~9.5 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G.

  • Data Analysis:

    • Analyze the resulting EPR spectra. The hyperfine splitting constants (aN and aH) of the spin adducts are characteristic of the trapped radical and the spin trap used. Compare the signal intensities to qualitatively assess the spin trapping efficiency. For quantitative comparison, simulation of the spectra and determination of the double integral of the signal is required.

Signaling Pathways and Experimental Workflows

Mitochondrial Antioxidant Mechanism of NtBHA

NtBHA acts as a potent antioxidant within the mitochondria. It is maintained in its reduced, active form by the mitochondrial electron transport chain (ETC), specifically by NADH.[3] This recycling mechanism allows it to continuously scavenge reactive oxygen species (ROS) and protect mitochondria from oxidative damage.

Mitochondrial_Antioxidant_Mechanism Mitochondrial Antioxidant Mechanism of NtBHA cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) NtBHA_oxidized NtBHA (oxidized) ETC->NtBHA_oxidized Reduces NADH NADH NADH->ETC e- ROS Reactive Oxygen Species (ROS) Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage NtBHA_reduced NtBHA (reduced) NtBHA_reduced->ROS Scavenges NtBHA_reduced->Mitochondrial_Damage Prevents NtBHA_oxidized->NtBHA_reduced

Caption: NtBHA is recycled by the mitochondrial ETC to scavenge ROS and prevent damage.

NtBHA's Role in Delaying Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest often triggered by stressors like oxidative damage and telomere shortening. Key signaling pathways involving p53 and p16 are activated during this process. NtBHA, by mitigating oxidative stress, can delay the onset of cellular senescence.

Cellular_Senescence_Pathway Influence of NtBHA on Cellular Senescence Pathways Oxidative_Stress Oxidative Stress (e.g., ROS) p53 p53 Activation Oxidative_Stress->p53 p16 p16 Expression Oxidative_Stress->p16 NtBHA This compound (NtBHA) NtBHA->Oxidative_Stress Inhibits p21 p21 Expression p53->p21 CDK CDK4/6 Inhibition p21->CDK p16->CDK Rb Rb Hypophosphorylation CDK->Rb Cell_Cycle_Arrest Cell Cycle Arrest (Senescence) Rb->Cell_Cycle_Arrest

Caption: NtBHA can delay senescence by reducing oxidative stress, a key trigger of the p53 and p16 pathways.

Experimental Workflow for Spin Trapping

The following diagram illustrates a typical workflow for an EPR spin trapping experiment designed to compare the efficacy of different spin traps.

Spin_Trapping_Workflow Comparative Spin Trapping Experimental Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Detection 3. Detection & Analysis Radical_Source Prepare Radical Generating System (e.g., Fenton Reaction) Mixing Mix Radical Source with Individual Spin Traps Radical_Source->Mixing Spin_Traps Prepare Solutions of Spin Traps (NtBHA, PBN, DMPO) Spin_Traps->Mixing Incubation Short Incubation Mixing->Incubation EPR Acquire EPR Spectra Incubation->EPR Analysis Analyze Spectra: - Identify Adducts - Compare Signal Intensities EPR->Analysis

Caption: A streamlined workflow for comparing the efficacy of different spin traps using EPR spectroscopy.

References

Unraveling the Antioxidant Power of N-tert-Butylhydroxylamine: A DFT-Validated Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action of antioxidant compounds is paramount. N-tert-Butylhydroxylamine (NtBHA), a compound recognized for its ability to mitigate oxidative stress, serves as a compelling case study for the synergy between computational chemistry and experimental validation. This guide delves into the reaction mechanisms of NtBHA as a radical scavenger, leveraging Density Functional Theory (DFT) calculations to elucidate the underlying energetics and comparing these theoretical insights with established experimental data.

This compound has demonstrated significant antioxidant properties, including the capacity to reverse age-related changes in mitochondria and protect against radical-induced toxicity.[1][2] The primary mode of action for many antioxidants involves the quenching of harmful free radicals. This process can occur through several pathways, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). DFT provides a powerful computational lens to dissect these mechanisms, offering quantitative predictions of key thermodynamic and kinetic parameters that govern the reactivity of NtBHA.

Comparing Radical Scavenging Mechanisms: A Quantitative Overview

The efficacy of an antioxidant is largely determined by the energetics of the radical scavenging process. The most favorable reaction pathway is typically the one with the lowest activation energy barrier. DFT calculations allow for the determination of key parameters such as Bond Dissociation Enthalpy (BDE) for the HAT mechanism and Ionization Potential (IP) for the SET mechanism.

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a radical. For this compound, this can occur from either the O-H or the N-H bond. The feasibility of this pathway is primarily governed by the Bond Dissociation Enthalpy (BDE) of these bonds. A lower BDE indicates a weaker bond and a more favorable hydrogen atom donation.

The Single Electron Transfer (SET) mechanism proceeds through the initial transfer of an electron from the antioxidant to the radical, forming a radical cation and an anion. The key parameter for this pathway is the Ionization Potential (IP) of the antioxidant. A lower IP suggests that the molecule more readily donates an electron.

Below is a comparative summary of DFT-calculated and experimental values for this compound and related compounds, providing a quantitative basis for evaluating its primary antioxidant mechanism.

ParameterBond/MoleculeDFT Calculated Value (kcal/mol)Experimental Value (kcal/mol)Significance for Reaction Mechanism
Bond Dissociation Enthalpy (BDE) R₂N-O-H (in dialkylhydroxylamines)~70-72~70.6Lower BDE favors the Hydrogen Atom Transfer (HAT) from the hydroxyl group.
R-N-H (in aliphatic amines)~91-101~91Higher BDE suggests HAT from the N-H bond is less favorable than from the O-H bond.[3]
Ionization Potential (IP) This compound~198-208Not readily availableA lower IP would indicate a higher propensity for the Single Electron Transfer (SET) mechanism.

Note: DFT calculated values are representative values from studies on similar compounds due to the absence of a dedicated computational study on this compound. Experimental values are for closely related structures.

Experimental Protocols

Density Functional Theory (DFT) Calculations

The computational investigation of the reaction mechanism of this compound with a model radical (e.g., hydroxyl radical, •OH) is typically performed using the following protocol:

  • Geometry Optimization: The ground state geometries of this compound, the radical, and the resulting products and transition states are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energetic Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate electronic energies.

  • Parameter Calculation:

    • Bond Dissociation Enthalpy (BDE): Calculated as the enthalpy difference between the products (antioxidant radical + hydrogen atom) and the reactant (antioxidant).

    • Ionization Potential (IP): Calculated as the energy difference between the cation radical and the neutral molecule.

    • Activation Energy (ΔG‡): Calculated as the difference in Gibbs free energy between the transition state and the reactants.

Experimental Validation: Kinetic Studies

The theoretical predictions from DFT can be validated against experimental kinetic data. A common method to determine the radical scavenging activity is through competition kinetics.

  • Radical Generation: A source of radicals, such as the photolysis of hydrogen peroxide to generate hydroxyl radicals, is used.

  • Competition Reaction: The radical is allowed to react with the antioxidant (this compound) and a reference compound with a known reaction rate constant.

  • Concentration Monitoring: The decay of the antioxidant and the reference compound is monitored over time using techniques like gas chromatography-mass spectrometry (GC-MS).

  • Rate Constant Determination: The rate constant for the reaction of the antioxidant with the radical is determined relative to the rate constant of the reference compound. Experimental rate constants for the reaction of hydroxyl radicals with various organic molecules are well-documented and serve as benchmarks.[4][5]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and the workflow for their validation.

Reaction_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) NtBHA_HAT This compound (t-Bu-NHOH) Product_HAT t-Bu-NHO• + RH or t-Bu-N•OH + RH NtBHA_HAT->Product_HAT H• transfer Radical_HAT Radical (R•) Radical_HAT->Product_HAT NtBHA_SET This compound (t-Bu-NHOH) Intermediate_SET [t-Bu-NHOH]•+ + R⁻ NtBHA_SET->Intermediate_SET e⁻ transfer Radical_SET Radical (R•) Radical_SET->Intermediate_SET Product_SET t-Bu-NHO• + RH Intermediate_SET->Product_SET H⁺ transfer

Caption: Primary radical scavenging mechanisms of this compound.

Workflow cluster_dft DFT Calculations cluster_exp Experimental Validation dft1 Geometry Optimization dft2 Frequency Calculation dft1->dft2 dft3 Energetic Calculations dft2->dft3 dft4 Calculate BDE, IP, ΔG‡ dft3->dft4 comparison Comparison & Mechanism Validation dft4->comparison Theoretical Parameters exp1 Radical Generation exp2 Competition Kinetics exp1->exp2 exp3 Concentration Monitoring exp2->exp3 exp4 Determine Rate Constant exp3->exp4 exp4->comparison Experimental Rate Constants

Caption: Workflow for DFT validation of the reaction mechanism.

Conclusion

The synergistic use of Density Functional Theory and experimental studies provides a robust framework for validating the reaction mechanisms of antioxidant compounds like this compound. The quantitative data derived from DFT calculations, particularly the Bond Dissociation Enthalpies, strongly suggest that the Hydrogen Atom Transfer (HAT) from the O-H group is the most probable pathway for its radical scavenging activity. This theoretical insight, corroborated by experimental kinetic data on similar compounds, solidifies our understanding of how NtBHA exerts its protective effects at a molecular level. This knowledge is instrumental for the rational design and development of novel and more effective antioxidant therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of N-tert-Butylhydroxylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N-tert-Butylhydroxylamine, a versatile compound in organic synthesis, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): When handling this compound or its waste, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound, providing a clear overview of the potential risks.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. It is classified as hazardous waste and should not be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. This includes unused or expired reagents, reaction residues, and contaminated materials.

  • Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste," "this compound," and include the associated hazard pictograms (e.g., harmful, irritant).

2. Handling of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials used for small spills should be placed directly into the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Avoid mixing with incompatible waste streams.

  • Empty Containers: "Empty" containers that once held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

3. Small Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water. Collect all cleaning materials for disposal as hazardous waste.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from ignition sources and incompatible chemicals.

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste disposal paperwork as required by your institution and local regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure: 1. Wear PPE. 2. Absorb with inert material. 3. Collect in hazardous waste container. 4. Decontaminate area. is_spill->small_spill Yes (small) large_spill Large Spill: Evacuate area and contact EHS. is_spill->large_spill Yes (large) is_material Is it contaminated material (e.g., gloves, paper)? is_spill->is_material No storage Store sealed and labeled container in satellite accumulation area. small_spill->storage solid_waste Place in designated solid hazardous waste container. is_material->solid_waste Yes is_liquid Is it a liquid or solution? is_material->is_liquid No solid_waste->storage liquid_waste Collect in designated liquid hazardous waste container. is_liquid->liquid_waste Yes liquid_waste->storage pickup Arrange for pickup by EHS or licensed waste disposal contractor. storage->pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility.

Personal protective equipment for handling N-tert-Butylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling N-tert-Butylhydroxylamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Immediate Safety Concerns

This compound and its common salt form, this compound hydrochloride, are hazardous substances that require careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion of this compound can also be harmful.[3]

Hazard Classifications:

  • Acute Toxicity, Oral: Harmful if swallowed[3]

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][3]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent exposure when handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye Protection Safety glasses with side shields or chemical goggles.[4]Ensure a complete seal around the eyes. A face shield may be necessary for splash hazards.[5]
Hand Protection Chemical-resistant gloves.Recommended materials include nitrile rubber, butyl rubber, polychloroprene, and fluorocaoutchouc.[2] Inspect gloves for any signs of degradation or wear before use and wash hands thoroughly after removal.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.A NIOSH-approved N95 (or equivalent) respirator may be necessary if engineering controls are insufficient or when dealing with dust.[6]
Body Protection Laboratory coat or overalls.[2]A PVC apron can provide additional protection.[2] For larger-scale operations, consider non-static clothing.[4]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid all personal contact, including the inhalation of dust or fumes.[2][4] Work in a well-ventilated area and do not eat, drink, or smoke while handling.[2] Always wash hands with soap and water after handling the substance.[2]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as oxidizing agents.[4]

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. For dry spills, use dry clean-up procedures to avoid generating dust.[2] Sweep or vacuum the material and place it into a sealed, labeled container for disposal.[2] For wet spills, absorb the material with an inert substance and place it in a suitable container.[7] Wash the spill area thoroughly with water, preventing runoff into drains.[2]

Disposal: All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[4] Do not dispose of the material down the drain.[4] Use a licensed waste disposal company for proper disposal.[8]

Emergency Procedures Workflow

The following diagram outlines the immediate steps to take in case of accidental exposure to this compound.

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention cluster_reporting Reporting start Accidental Exposure Occurs skin_contact Skin Contact: Flush with running water and soap. start->skin_contact Skin eye_contact Eye Contact: Rinse cautiously with water for several minutes. start->eye_contact Eyes inhalation Inhalation: Move to fresh air. start->inhalation Inhaled seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Emergency response workflow for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-Butylhydroxylamine
Reactant of Route 2
N-tert-Butylhydroxylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.